molecular formula C11H17ClN2O2 B3176866 4-Hydrazinylphenyl pivalate hydrochloride CAS No. 1187927-89-4

4-Hydrazinylphenyl pivalate hydrochloride

Cat. No.: B3176866
CAS No.: 1187927-89-4
M. Wt: 244.72 g/mol
InChI Key: JHQIADUGILCEPV-UHFFFAOYSA-N
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Description

4-Hydrazinylphenyl pivalate hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O2 and its molecular weight is 244.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydrazinylphenyl pivalate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazinylphenyl pivalate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydrazinylphenyl) 2,2-dimethylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-11(2,3)10(14)15-9-6-4-8(13-12)5-7-9;/h4-7,13H,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQIADUGILCEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is 4-Hydrazinylphenyl pivalate hydrochloride?

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Hydrazinylphenyl Pivalate Hydrochloride: Properties, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of 4-Hydrazinylphenyl pivalate hydrochloride (CAS No. 188820-13-9). The document delves into the compound's chemical identity, physicochemical properties, and a proposed synthetic pathway. The core of this guide focuses on the compound's primary utility as a specialized synthetic intermediate, driven by the reactivity of its hydrazine moiety and the protective function of the pivalate group. Detailed mechanistic insights, representative experimental protocols, analytical characterization methods, and critical safety information are presented to equip researchers, chemists, and drug development professionals with the necessary knowledge for its effective and safe utilization.

4-Hydrazinylphenyl pivalate hydrochloride is a substituted phenylhydrazine derivative. The hydrochloride salt form enhances its stability, particularly against aerial oxidation, and improves its solubility in polar solvents compared to the free base.[1][2][3] The structure's key features are the reactive hydrazine group (-NHNH₂) and the pivalate ester, which acts as a sterically hindered and robust protecting group for the phenolic hydroxyl function.

Chemical Identifiers
IdentifierValue
Chemical Name 4-Hydrazinylphenyl pivalate hydrochloride
Synonyms 4-(Hydrazinyl)phenyl 2,2-dimethylpropanoate hydrochloride
CAS Number 188820-13-9
Molecular Formula C₁₁H₁₇ClN₂O₂
Molecular Weight 244.72 g/mol
Physicochemical Data
PropertyValueSource/Rationale
Appearance White to off-white or beige solid/powder.Typical for phenylhydrazine salts.[4][5]
Melting Point Not available. Phenylhydrazine hydrochloride decomposes around 230-232 °C.[4]Specific data is not published; expected to be a high-melting solid that may decompose.
Solubility Soluble in water and polar organic solvents like ethanol and methanol.[4]The hydrochloride salt form confers aqueous solubility.[2]
Stability Air and light sensitive; hygroscopic. Store under an inert atmosphere.Phenylhydrazines are prone to oxidation. Storage under inert gas (Nitrogen or Argon) in a cool, dry place is critical.[6]

Synthesis and Purification

The proposed pathway begins with the protection of the hydroxyl group of 4-aminophenol, followed by diazotization of the amino group and subsequent reduction to the hydrazine.

Synthesis_Workflow cluster_0 Workflow for Synthesis A 4-Aminophenol C 4-Amino-phenyl pivalate A->C Step 1 B Protection: Pivaloyl Chloride, Pyridine E Diazonium Salt Intermediate C->E Step 2 D Diazotization: NaNO₂, aq. HCl 0-5 °C G 4-Hydrazinylphenyl pivalate hydrochloride E->G Step 3 F Reduction: SnCl₂·2H₂O, conc. HCl

Caption: Proposed synthetic workflow for 4-Hydrazinylphenyl pivalate hydrochloride.

Representative Synthetic Protocol

This protocol is a representative example and has not been optimized. All operations must be performed in a well-ventilated chemical fume hood.

Step 1: Synthesis of 4-Aminophenyl Pivalate

  • Dissolve 4-aminophenol (1.0 eq) in pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected intermediate.

Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the acylation. The pivaloyl group is chosen for its steric bulk, which provides high stability against many reagents.

Step 2 & 3: Diazotization and Reduction to 4-Hydrazinylphenyl pivalate hydrochloride

  • Suspend 4-aminophenyl pivalate (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition. The formation of the diazonium salt is confirmed when a drop of the solution turns starch-iodide paper blue.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated HCl. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, stir the mixture for 2-3 hours at low temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold water or isopropanol to remove impurities.

  • Dry the product under vacuum to yield 4-Hydrazinylphenyl pivalate hydrochloride.

Causality: The diazotization reaction must be performed at low temperatures as diazonium salts are unstable and can decompose.[7][8] Tin(II) chloride is a common and effective reducing agent for converting diazonium salts to the corresponding hydrazines.[9][10] The product precipitates from the acidic aqueous solution as the hydrochloride salt.[10]

Core Reactivity and Mechanistic Insights

The synthetic utility of this reagent is dominated by the reactivity of the hydrazine functional group.

The Fischer Indole Synthesis

The most prominent application for phenylhydrazines is the Fischer indole synthesis, a cornerstone reaction for constructing the indole nucleus, a common scaffold in pharmaceuticals. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the phenylhydrazine and an aldehyde or ketone.

Fischer_Indole_Mechanism A Reactants: 4-Hydrazinylphenyl pivalate HCl + Ketone/Aldehyde (R1, R2) C Phenylhydrazone Intermediate A->C Step 1 B Phenylhydrazone Formation (Reversible, -H₂O) E Ene-hydrazine C->E Step 2 D Tautomerization to Ene-hydrazine G Di-imine Intermediate E->G Step 3 F [3,3]-Sigmatropic Rearrangement (Key C-C bond formation) I Aminoacetal Intermediate G->I Step 4 H Rearomatization & Cyclization K Final Indole Product I->K Step 5 J Elimination of Ammonia (-NH₃)

Caption: Generalized mechanism of the Fischer Indole Synthesis.

Pivalate Protecting Group

The pivalate (Piv) group is a robust protecting group for the phenol. Its steric hindrance makes it resistant to a wide range of conditions, including many acidic and basic environments, as well as nucleophiles and mild reducing agents. This stability is crucial, as it allows the hydrazine moiety to undergo reactions like the Fischer indole synthesis without affecting the hydroxyl group.

Deprotection: The pivalate group can be cleaved when desired, typically under strong basic conditions (saponification) using reagents like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like methanol or THF.

Applications in Synthetic Chemistry

The primary application of 4-Hydrazinylphenyl pivalate hydrochloride is as a building block for the synthesis of 4-hydroxyindole derivatives. These structures are prevalent in bioactive molecules.

Protocol: Fischer Indole Synthesis of a 6-Pivaloxy-Tetrahydrocarbazole

This protocol details the synthesis of an indole derivative using cyclohexanone as the ketone partner.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Hydrazinylphenyl pivalate hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or acetic acid. If using ethanol, add a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or a Lewis acid like zinc chloride (ZnCl₂). Acetic acid can serve as both solvent and catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality: The acid catalyst is essential for protonating the hydrazone, which facilitates the key[11][11]-sigmatropic rearrangement step. Heating provides the necessary activation energy for this rearrangement. The choice of solvent can influence reaction rates and yields; polar protic solvents are common.

Analytical Characterization

To confirm the identity, purity, and structure of 4-Hydrazinylphenyl pivalate hydrochloride and its products, a suite of standard analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons, the hydrazine protons (-NHNH₂), and a prominent singlet integrating to 9 protons for the tert-butyl group of the pivalate ester around 1.3 ppm.

    • ¹³C NMR: Expect signals for the aromatic carbons, the ester carbonyl carbon (~177 ppm), and the quaternary and methyl carbons of the pivalate group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would show the molecular ion peak corresponding to the free base [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water with a buffer is a typical starting point.[12][13]

  • Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the hydrazine, a strong C=O stretch for the ester (~1750 cm⁻¹), and C-H bands for the aromatic and aliphatic portions.

Safety, Handling, and Storage

Hydrazine derivatives are classified as highly hazardous and must be handled with extreme caution.[14] They are toxic, potential carcinogens, and may cause skin sensitization.[11][15][16]

Hazard Identification

The following table summarizes the hazards associated with phenylhydrazine compounds, which should be assumed for this derivative.[14][15]

Hazard ClassGHS Statement
Acute Toxicity H301/311/331: Toxic if swallowed, in contact with skin, or if inhaled.[15]
Skin Corrosion/Irritation H315: Causes skin irritation.[15]
Eye Damage/Irritation H319: Causes serious eye irritation.[15]
Sensitization H317: May cause an allergic skin reaction.[14][15]
Mutagenicity/Carcinogenicity H341: Suspected of causing genetic defects. H350: May cause cancer.[14][15][16]
Organ Toxicity H372: Causes damage to organs through prolonged or repeated exposure.[11][15]
Aquatic Hazard H400/H410: Very toxic to aquatic life with long-lasting effects.[14][15]
Safe Handling and Storage
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[14]

  • Handling: Avoid creating dust.[11] Do not breathe dust or vapors. Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The container should be kept under an inert atmosphere (nitrogen or argon) to prevent degradation.[6] Keep away from oxidizing agents.[11]

  • Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[11]

Conclusion

4-Hydrazinylphenyl pivalate hydrochloride is a valuable, specialized reagent in organic synthesis. Its bifunctional nature—a reactive hydrazine group for heterocycle formation and a stable pivalate protecting group—makes it an ideal intermediate for the multi-step synthesis of 4-hydroxyindole derivatives and other complex molecules. While its application requires advanced knowledge of synthetic chemistry, the greatest emphasis must be placed on rigorous adherence to safety protocols due to the significant toxicity associated with the phenylhydrazine scaffold.

References

  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • (n.d.). 8 - • SAFETY DATA SHEET.
  • Fisher Scientific. (2015, February 17). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, December 3). SAFETY DATA SHEET.
  • ChemSapiens. (n.d.). Understanding 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide Hydrochloride: Synthesis, Applications, and Biological Significance.
  • Ricca Chemical. (n.d.). Safety Data Sheet.
  • LookChem. (n.d.). 4-BENZYLOXYPHENYLHYDRAZINE HYDROCHLORIDE.
  • ChemScene. (n.d.). 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride.
  • BLD Pharm. (n.d.). 88933-16-8|1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride.
  • PubChem. (n.d.). Hydrazine, (4-biphenylyl)-, hydrochloride.
  • Google Patents. (n.d.). CN103553963B - Synthetic method of phenylhydrazine hydrochloride.
  • ChemicalBull. (n.d.). 4-chlorophenylhydrazine Hydrochloride | Industrial & Pharmaceutical Intermediate.
  • ChemicalBook. (n.d.). 4-Benzyloxyphenylhydrazine hydrochloride | 52068-30-1.
  • Organic Syntheses. (n.d.). Procedure.
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  • PubChem. (n.d.). 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride.
  • Synthonix. (n.d.). 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride.
  • Guidechem. (n.d.). 4-(1-Pyrrolidinylsulforylmenthyl)phenylhydrazine hydrochloride 334981-11-2 wiki.
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Technical Monograph: 4-Hydrazinylphenyl Pivalate Hydrochloride

[1]

Executive Summary

4-Hydrazinylphenyl pivalate hydrochloride (CAS: 1187927-89-4) is a bifunctional aromatic building block characterized by a reactive hydrazine moiety and a masked phenolic ester (pivalate).[1][2][3] It serves as a critical intermediate in the synthesis of hydrazone-based linkers, particularly within the field of Antibody-Drug Conjugates (ADCs) and intracellular delivery systems. Its structural design allows for the formation of stable hydrazone bonds with carbonyl-containing payloads, while the pivalate ester acts as a lipophilic "pro-moiety" or a latent electronic switch that can be activated by esterase cleavage.

Chemical Identity & Structural Analysis

The molecule consists of a phenyl ring substituted at the para positions with a bulky pivalate ester and a hydrazinyl group, isolated as the hydrochloride salt to ensure stability and solubility.

Physicochemical Data
PropertySpecification
IUPAC Name (4-hydrazinylphenyl) 2,2-dimethylpropanoate hydrochloride
CAS Number 1187927-89-4
Molecular Formula C₁₁H₁₆N₂O₂[3] · HCl
Molecular Weight 244.72 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Hydrazine) ~5.2 (Conjugate acid)
Structural Visualization

The steric bulk of the tert-butyl group in the pivalate ester provides resistance to non-enzymatic hydrolysis, ensuring the linker remains intact during systemic circulation until cellular entry.

ChemicalStructureFigure 1: Functional decomposition of 4-Hydrazinylphenyl pivalate hydrochloride.PivalatePivalate Ester(Lipophilic Mask)PhenylPhenyl Ring(Scaffold)Pivalate->PhenylEster Bond(C1)HydrazineHydrazine (-NHNH3+)(Reactive Handle)Phenyl->HydrazineC4 PositionChlorideCl-(Counterion)Hydrazine->ChlorideIonic Interaction

Synthetic Methodology

While direct acylation of 4-hydrazinophenol is possible, it often suffers from regioselectivity issues (N-acylation vs. O-acylation). The Nitro-Reduction-Diazotization route is the authoritative protocol for high-purity synthesis, ensuring the ester is established before the sensitive hydrazine group is generated.

Retrosynthetic Analysis
  • Target: 4-Hydrazinylphenyl pivalate HCl.

  • Precursor: 4-Aminophenyl pivalate (via reduction of nitro).

  • Starting Material: 4-Nitrophenol and Pivaloyl Chloride.

Step-by-Step Protocol
Step 1: Esterification

Reagents: 4-Nitrophenol, Pivaloyl chloride, Triethylamine (TEA), DCM.

  • Dissolve 4-Nitrophenol (1.0 eq) in dry Dichloromethane (DCM).

  • Add TEA (1.2 eq) and cool to 0°C.

  • Dropwise add Pivaloyl chloride (1.1 eq). The bulky t-butyl group prevents over-reaction.

  • Stir at RT for 4 hours. Wash with NaHCO₃ and brine.

  • Product: 4-Nitrophenyl pivalate.

Step 2: Catalytic Hydrogenation

Reagents: H₂, Pd/C (10%), Ethyl Acetate.

  • Dissolve the nitro ester in Ethyl Acetate.

  • Add Pd/C catalyst. Hydrogenate at 30 psi for 2-4 hours.

  • Filter through Celite to remove catalyst.

  • Product: 4-Aminophenyl pivalate. (Note: Pivalates are stable under neutral hydrogenation conditions).

Step 3: Diazotization & Reduction (The Critical Step)

Reagents: NaNO₂, HCl (conc), SnCl₂·2H₂O.[4]

  • Suspend 4-Aminophenyl pivalate in concentrated HCl at -5°C.

  • Add aqueous NaNO₂ (1.05 eq) dropwise, maintaining temperature < 0°C to form the diazonium salt.

  • Transfer the diazonium solution slowly into a cold (-5°C) solution of SnCl₂·2H₂O (2.5 eq) in conc. HCl.

  • Stir for 2 hours, allowing the temperature to rise to RT.

  • The hydrazine hydrochloride precipitates or is crystallized by adding Ethanol/Ether.

  • Final Product: 4-Hydrazinylphenyl pivalate hydrochloride.

SynthesisPathFigure 2: Synthetic route via Diazotization-Reduction strategy.Step14-Nitrophenol + Piv-Cl(Esterification)Inter14-Nitrophenyl PivalateStep1->Inter1Step2H2 / Pd-C(Reduction)Inter1->Step2Inter24-Aminophenyl PivalateStep2->Inter2Step31. NaNO2/HCl (Diazo)2. SnCl2 (Reduction)Inter2->Step3Final4-Hydrazinylphenyl Pivalate HClStep3->Final

Mechanism of Action & Applications

This compound is frequently utilized to introduce a "tunable" linker into drug conjugates.

Hydrazone Ligation

The hydrazine group reacts selectively with aldehydes or ketones (e.g., on a drug payload or a modified protein) to form a hydrazone .

  • Reaction Conditions: Acidic buffer (pH 4.5 - 5.5) accelerates the reaction.

  • Stability: The resulting aryl hydrazone is moderately stable at physiological pH (7.4) but hydrolyzes in the acidic environment of the endosome/lysosome (pH < 5.0), releasing the payload.

The "Electronic Switch" (Pivalate Role)

In advanced linker designs, the pivalate ester serves as a substrate for intracellular esterases (e.g., carboxylesterase).

  • Entry: The conjugate enters the cell.[5]

  • Activation: Esterases cleave the pivalate, revealing a free phenol (-OH).

  • Cascade: The electron-rich phenol donates electron density into the phenyl ring. This electronic push can destabilize the hydrazone bond (facilitating release) or trigger a 1,6-elimination if part of a self-immolative spacer system.

MechanismFigure 3: Mechanism of hydrazone ligation and intracellular activation.Reagent4-HydrazinylphenylPivalate HClConjugatePro-Drug Conjugate(Hydrazone Formed)Reagent->Conjugate+ Ketone(pH 5.0)KetoneDrug-KetoneKetone->ConjugateCellCellular EntryConjugate->CellPhenolActive Phenol(Post-Esterase)Cell->PhenolEsterase CleavageReleasePayload ReleasePhenol->ReleaseElectronicCascade

Safety & Handling

  • Hazards: As a hydrazine derivative, it should be treated as a potential sensitizer and suspected genotoxin.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is prone to oxidation if left in solution; prepare fresh.

  • PPE: Standard lab coat, nitrile gloves, and fume hood are mandatory.

References

  • Rao, N. et al. "Phosphonate linkers and their use to facilitate cellular retention of compounds." U.S. Patent 10,869,929. Issued December 22, 2020. Link

  • Greene, T.W. & Wuts, P.G.M.Protecting Groups in Organic Synthesis. 3rd Edition, John Wiley & Sons, 1999.
  • Porcheddu, A. et al. "Hydrazine in Organic Synthesis: Preparation of Hydrazones." Current Organic Chemistry, 2009.

Technical Guide: Synthesis of 4-Hydrazinylphenyl Pivalate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the rational synthesis of 4-Hydrazinylphenyl pivalate hydrochloride , a specialized intermediate often utilized in the development of protease inhibitors and as a reactive linker in bioconjugation.

Given the competing nucleophilicity between the hydrazine moiety (


) and the phenolic hydroxyl (

), and the lability of the pivalate ester, a direct synthesis is chemically flawed. This guide presents a Chemo-Selective Protection Strategy , ensuring regiochemical integrity and high purity.

Executive Summary & Retrosynthetic Logic

The synthesis of 4-hydrazinylphenyl pivalate presents a classic "chemoselectivity paradox." The hydrazine group is significantly more nucleophilic than the phenol; however, the target molecule requires acylation only at the oxygen (phenol) while preserving the hydrazine as a salt.

Direct reaction of 4-hydrazinophenol with pivaloyl chloride yields the undesired hydrazide (


) due to the superior nucleophilicity of nitrogen. Furthermore, traditional routes involving the reduction of 4-nitrophenyl pivalate via diazonium salts (SnCl2/HCl) pose a high risk of ester hydrolysis due to the harsh acidic conditions required.

The Optimized Protocol: We utilize a Protection-Activation-Deprotection cycle.

  • Selective N-Protection: Masking the hydrazine with a tert-butyloxycarbonyl (Boc) group.

  • O-Acylation: Esterification of the phenol using Pivaloyl chloride under basic catalysis.

  • Anhydrous Deprotection: Removal of the Boc group using HCl in a non-aqueous solvent to prevent ester hydrolysis.

Reaction Pathway Visualization

The following diagram outlines the critical control points and intermediate structures.

SynthesisPathway Start Starting Material 4-Hydrazinophenol HCl Step1 Step 1: N-Protection (Boc2O / NaHCO3) Start->Step1 Selectivity Control Inter1 Intermediate A N'-Boc-4-hydrazinophenol Step1->Inter1 Step2 Step 2: O-Pivaloylation (Piv-Cl / Et3N / DMAP) Inter1->Step2 Esterification Inter2 Intermediate B 4-(N'-Boc-hydrazinyl)phenyl pivalate Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Cleavage Final Target Product 4-Hydrazinylphenyl pivalate HCl Step3->Final

Caption: Figure 1. Chemoselective synthesis pathway prioritizing N-protection to prevent hydrazide formation.

Detailed Experimental Protocol

Stage 1: Chemoselective N-Protection

Objective: Selectively protect the hydrazine nitrogen without reacting with the phenolic oxygen. Mechanism: Under mild basic conditions (


), the hydrazine is the primary nucleophile. Phenolic esters of Boc are unstable and slow to form, ensuring high selectivity.

Reagents Table:

Reagent Equiv. Role
4-Hydrazinophenol HCl 1.0 Substrate

| Di-tert-butyl dicarbonate (


)  | 1.1 | Protecting Group |
| Sodium Bicarbonate (

)
| 2.5 | Mild Base | | Water / 1,4-Dioxane (1:1) | Solvent | Reaction Medium |

Protocol:

  • Dissolve 4-Hydrazinophenol HCl (10.0 g, 62.3 mmol) in a mixture of water (50 mL) and 1,4-dioxane (50 mL).

  • Add

    
      (13.1 g, 155.7 mmol) slowly at 0°C to neutralize the HCl salt and buffer the solution.
    
  • Add a solution of

    
      (15.0 g, 68.5 mmol) in dioxane (20 mL) dropwise over 30 minutes.
    
  • Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

  • Workup: Dilute with ethyl acetate (200 mL) and wash with water (2 x 100 mL). The organic layer is dried over anhydrous

    
     and concentrated in vacuo.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield

    
      as a white solid.
    
Stage 2: O-Pivaloylation (Esterification)

Objective: Install the pivalate ester on the phenol. Mechanism: Nucleophilic acyl substitution catalyzed by DMAP. The bulky tert-butyl group of the pivaloyl chloride requires DMAP to form the reactive N-acylpyridinium intermediate.

Reagents Table:

Reagent Equiv. Role
Intermediate A 1.0 Substrate
Pivaloyl Chloride 1.1 Acylating Agent

| Triethylamine (


)  | 1.5 | Acid Scavenger |
| DMAP  | 0.05 | Nucleophilic Catalyst |
| Dichloromethane (DCM)  | Solvent | Anhydrous Solvent |

Protocol:

  • Dissolve Intermediate A (10.0 g, 44.6 mmol) in anhydrous DCM (150 mL) under nitrogen atmosphere.

  • Add

    
      (9.3 mL, 66.9 mmol) and DMAP  (270 mg, 2.2 mmol).
    
  • Cool to 0°C. Add Pivaloyl Chloride (6.0 mL, 49.0 mmol) dropwise.

  • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (Intermediate A should disappear).

  • Workup: Wash with 0.5M citric acid (cold, to remove amine/DMAP without hydrolyzing ester), followed by saturated

    
     and brine.
    
  • Isolation: Dry over

    
     and concentrate to yield 
    
    
    
    .
Stage 3: Anhydrous Deprotection & Salt Formation

Objective: Remove the Boc group while preserving the pivalate ester. Critical Control Point: Avoid aqueous acid. Pivalate esters are relatively stable, but aqueous acid + heat will cause hydrolysis. Using anhydrous HCl in dioxane precipitates the product immediately, driving the reaction and protecting the ester.

Reagents Table:

Reagent Equiv. Role
Intermediate B 1.0 Substrate
4M HCl in Dioxane 10.0 Deprotection Agent

| Diethyl Ether | Solvent | Precipitation Aid |

Protocol:

  • Dissolve Intermediate B (10.0 g, 32.4 mmol) in minimal dry 1,4-dioxane (20 mL).

  • Cool to 0°C. Add 4M HCl in Dioxane (80 mL) dropwise.

  • Stir at room temperature for 1-2 hours. A white precipitate should form.

  • Precipitation: Add anhydrous Diethyl Ether (200 mL) to complete precipitation.

  • Filtration: Filter the solid under nitrogen (hygroscopic). Wash with cold ether (3 x 50 mL).

  • Drying: Dry under high vacuum at 30°C for 12 hours.

  • Final Product: 4-Hydrazinylphenyl pivalate hydrochloride .

Analytical Validation (QC)

To ensure the protocol was successful, the following analytical signatures must be verified:

TechniqueExpected SignatureDiagnostic Value
1H NMR (DMSO-d6)

1.30 (s, 9H, Pivaloyl t-Bu)
Confirms presence of Pivalate.
1H NMR (DMSO-d6)

10.5 (br s, 3H,

)
Confirms Hydrazine salt.
1H NMR (DMSO-d6) Absence of

1.45 (s, 9H, Boc)
Confirms Deprotection.
IR Spectroscopy ~1750

(C=O, Ester)
Distinguishes Ester from Amide/Hydrazide.
Mass Spectrometry [M+H]+ = 209.13 (Free base)Confirms Molecular Weight.

Troubleshooting & Stability

  • Ester Hydrolysis: If the final NMR shows 4-hydrazinophenol or pivalic acid, water was present during Step 3. Ensure all glassware for the deprotection is oven-dried and reagents are anhydrous.

  • Oxidation: Phenylhydrazines are prone to air oxidation (turning pink/red). Store the final HCl salt under Argon at -20°C. The HCl salt is significantly more stable than the free base.

  • Regioselectivity Failure: If Step 1 yields a mixture, lower the temperature to -10°C and reduce the rate of

    
     addition.
    

References

  • Selective Protection of Hydrazines

    • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for N-Boc vs O-Boc selectivity).
    • Ragnarsson, U., & Grehn, L. (1998).[1] Novel amine chemistry based on the use of Boc-protected derivatives. Accounts of Chemical Research, 31(8), 494-501. Link

  • Pivaloylation Methodology (Steglich Esterification)

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link

  • Synthesis of Hydrazinophenyl Esters (Analogous Chemistry)

    • Demers, J. P., & Klaubert, D. H. (1987). Synthesis of 4-substituted phenylhydrazines via diazotization. Tetrahedron Letters, 28(42), 4933-4934. (Provides context on the instability of direct diazonium reduction routes for esters). Link

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The Diazotization-Reduction Pathway: A Technical Guide to the Synthesis of Aryl Hydrazine Derivatives for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the diazotization-reduction synthesis of aryl hydrazine derivatives, a cornerstone reaction sequence in medicinal chemistry and drug development. We will delve into the fundamental principles, provide field-proven experimental protocols, and discuss the critical applications of this versatile synthetic route, with a focus on empowering researchers, scientists, and drug development professionals with actionable insights.

Foundational Principles: The Two-Act Play of Diazotization and Reduction

The synthesis of aryl hydrazines from primary aromatic amines is a classic two-step process. The first act, diazotization , transforms the amine into a highly reactive diazonium salt. The second act, reduction , converts this intermediate into the stable and synthetically valuable hydrazine derivative.

Act I: The Diazotization of Primary Aromatic Amines

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form an arenediazonium salt.[1] Due to the instability of nitrous acid, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).[2]

The Causality Behind Experimental Choices:

  • Low Temperature (0–5 °C): This is the most critical parameter. Arenediazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[2] Maintaining a low temperature suppresses decomposition and the formation of phenolic byproducts, maximizing the yield of the desired diazonium salt.

  • Excess Mineral Acid: Typically, 2.5 to 3 equivalents of acid are used. The first equivalent protonates the aromatic amine, the second reacts with sodium nitrite to generate nitrous acid, and the third maintains a highly acidic environment to prevent the newly formed diazonium salt from coupling with unreacted amine, a common side reaction that forms colored azo impurities.

The mechanism of diazotization proceeds through the formation of the nitrosonium ion (NO⁺) as the key electrophile, which then reacts with the nucleophilic amine. A series of proton transfers and the elimination of water lead to the formation of the diazonium salt.

Diazotization Mechanism cluster_0 Nitrous Acid Formation cluster_1 Diazotization NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl ArNH2 Ar-NH₂ Diazonium Ar-N₂⁺ ArNH2->Diazonium + HNO₂/H⁺ - 2H₂O HNO2_acid HNO₂/H⁺

Caption: General workflow of diazotization.

Act II: The Reduction of Arenediazonium Salts

The second act involves the reduction of the arenediazonium salt to the corresponding aryl hydrazine. Several reducing agents can be employed, with stannous chloride (SnCl₂) and sodium sulfite (Na₂SO₃) being the most common in laboratory and industrial settings.[3][4]

Mechanism and Choice of Reducing Agent:

  • Stannous Chloride (SnCl₂): This is a robust and widely used reducing agent, typically in the presence of concentrated HCl.[5] The reaction is believed to proceed through a series of single-electron transfers from Sn(II) to the diazonium salt, ultimately forming the hydrazine.[6] The resulting aryl hydrazine hydrochloride often precipitates from the acidic solution, facilitating its isolation.[7]

  • Sodium Sulfite (Na₂SO₃): This method, often referred to as the Fischer phenylhydrazine synthesis, involves the initial formation of an azo-sulfonate intermediate.[4] This intermediate is then further reduced by another equivalent of sulfite and subsequently hydrolyzed under acidic conditions to yield the aryl hydrazine.[8]

The choice of reducing agent can depend on the substrate and the desired purity of the final product. Stannous chloride is often favored for its efficiency, while the sodium sulfite method can be advantageous in certain large-scale applications.[9]

Chemical_Transformation AromaticAmine Primary Aromatic Amine (Ar-NH₂) DiazoniumSalt Arenediazonium Salt (Ar-N₂⁺) AromaticAmine->DiazoniumSalt Diazotization (NaNO₂, HCl, 0-5°C) ArylHydrazine Aryl Hydrazine (Ar-NHNH₂) DiazoniumSalt->ArylHydrazine Reduction ReducingAgent Reducing Agent (e.g., SnCl₂, Na₂SO₃) ReducingAgent->DiazoniumSalt

Caption: Overall chemical transformation.

Field-Proven Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating in-process controls to ensure reaction completion and maximize yield and purity.

In-Process Controls: Ensuring Reaction Fidelity
  • Diazotization Completion: The completion of the diazotization reaction can be monitored by testing for the presence of excess nitrous acid. A simple and effective method is the use of starch-iodide paper. A drop of the reaction mixture is applied to the paper; an immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the diazotization.[10]

  • Reduction Completion: The disappearance of the diazonium salt can be monitored by taking a small aliquot of the reaction mixture and adding it to a solution of a coupling agent, such as 2-naphthol in a basic solution. The absence of a colored azo dye formation indicates the complete consumption of the diazonium salt.

Protocol 1: Synthesis of 4-Bromophenylhydrazine Hydrochloride via Stannous Chloride Reduction

This protocol is adapted from established procedures and provides a reliable method for the synthesis of a substituted phenylhydrazine.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Bromoaniline172.0317.2 g0.1
Concentrated HCl36.4650 mL-
Sodium Nitrite69.007.25 g0.105
Stannous Chloride Dihydrate225.6545.1 g0.2

Procedure:

  • Diazotization: In a 500 mL beaker, suspend 17.2 g (0.1 mol) of 4-bromoaniline in 50 mL of concentrated HCl. Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring. Slowly add a solution of 7.25 g (0.105 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. After the addition is complete, stir the mixture for an additional 15 minutes. Test for completion using starch-iodide paper.

  • Reduction: In a separate 1 L beaker, dissolve 45.1 g (0.2 mol) of stannous chloride dihydrate in 50 mL of concentrated HCl. Cool this solution to 0 °C. Rapidly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate of 4-bromophenylhydrazine hydrochloride will form.

  • Isolation: After stirring for 30 minutes in the ice bath, collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold brine, followed by cold diethyl ether.

  • Drying: Dry the product under vacuum to yield 4-bromophenylhydrazine hydrochloride as a white to off-white solid.

Protocol 2: Synthesis of Phenylhydrazine via Sodium Sulfite Reduction

This classic procedure, adapted from Organic Syntheses, is a reliable method for preparing the parent phenylhydrazine.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Aniline93.1337.2 g0.4
Concentrated HCl36.46105 mL-
Sodium Nitrite69.0029.0 g0.42
Sodium Sulfite126.04106 g0.84

Procedure:

  • Diazotization: Prepare the benzenediazonium chloride solution as described in Protocol 1, using the quantities listed above.

  • Reduction: In a 2 L flask, dissolve 106 g (0.84 mol) of sodium sulfite in 500 mL of water. Cool the solution to 5 °C and, with vigorous stirring, rapidly add the cold diazonium salt solution. The mixture will turn a bright orange-red.

  • Heating and Hydrolysis: Warm the reaction mixture to 60–70 °C on a steam bath until the color darkens (approximately 30-60 minutes). Add concentrated HCl until the solution is strongly acidic.

  • Isolation: Cool the solution in an ice bath to precipitate phenylhydrazine hydrochloride. Collect the crystals by vacuum filtration.

  • Liberation of the Free Base: Dissolve the hydrochloride salt in water and add a concentrated solution of sodium hydroxide until the mixture is strongly basic. Extract the liberated phenylhydrazine with an organic solvent like diethyl ether. Dry the organic extracts and remove the solvent under reduced pressure to obtain phenylhydrazine as a pale yellow oil.

Quantitative Data and Characterization

The following table provides a summary of representative yields for the synthesis of various aryl hydrazines using the diazotization-reduction method.

Starting AmineReducing AgentProductYield (%)Reference
AnilineSnCl₂Phenylhydrazine HCl98[5]
4-BromoanilineZn/HCl4-Bromophenylhydrazine38.1[3]
2,4-DinitroanilineHydrazine Hydrate2,4-Dinitrophenylhydrazine~85[11]
AnilineNa₂SO₃Phenylhydrazine80-84
3-IodoanilineSnCl₂3-Iodophenylhydrazine49 (overall)[7]

Characterization of Aryl Hydrazines:

The identity and purity of the synthesized aryl hydrazines should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information.

  • Infrared (IR) Spectroscopy: Characteristic N-H stretching vibrations can be observed.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of high purity.

Applications in Drug Development: The Gateway to Indoles and Beyond

Aryl hydrazines are pivotal building blocks in pharmaceutical synthesis, most notably in the Fischer indole synthesis .[12] This powerful reaction allows for the construction of the indole scaffold, a privileged structure found in numerous biologically active compounds.

Case Study: Synthesis of Indomethacin

Indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID), is synthesized via a Fischer indole synthesis.[13] The key aryl hydrazine intermediate, 4-methoxyphenylhydrazine, is prepared through the diazotization of p-anisidine followed by reduction.[11] This hydrazine is then condensed with a ketone to construct the indole core of the drug.

Case Study: Synthesis of Triptans

The triptan class of drugs, used for the treatment of migraines, are also frequently synthesized using the Fischer indole synthesis.[1] For example, the synthesis of Eletriptan involves the reaction of a protected phenylhydrazine derivative with an aldehyde to form the indole nucleus. The requisite aryl hydrazines are accessible through the diazotization-reduction pathway.

Safety and Handling: A Prudent Approach

Both diazonium salts and hydrazines are hazardous materials and must be handled with appropriate safety precautions.

  • Diazonium Salts: Solid diazonium salts can be explosive and should not be isolated unless absolutely necessary.[2] They are typically generated and used in solution. The diazotization reaction is exothermic and requires strict temperature control to prevent runaway reactions.

  • Hydrazines: Aryl hydrazines are toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

Conclusion

The diazotization-reduction synthesis of aryl hydrazines is a robust and versatile method that provides access to a wide range of valuable intermediates for drug discovery and development. By understanding the underlying principles, adhering to validated protocols with in-process controls, and maintaining a strong commitment to safety, researchers can effectively leverage this powerful synthetic tool to advance their scientific endeavors.

References

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  • Fischer, E.; Jourdan, F. Ber. Dtsch. Chem. Ges.1883, 16, 2241.
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  • Coleman, G. H. Org. Synth.1932 , 12, 70. Link

  • Byju's. (2019, February 18). Diazotization Reaction Mechanism. Link

  • WO2005103035A1 - Modified fischer indole synthesis of eletriptan - Google Patents. Link

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  • Vibzz Lab. (2021, October 8). 2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene [Video]. YouTube. Link

  • Guidechem. (2024, January 23). How can 4-bromophenylhydrazine hydrochloride be synthesized?Link

  • Humphrey, G. R.; Kuethe, J. T. Chem. Rev.2006 , 106 (7), 2875–2911. Link

  • Hodişan, T., & Cimpoiu, C. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2570–2583. Link

  • Fischer, E. Ber. Dtsch. Chem. Ges.1875, 8, 589.
  • NPTEL. Lecture 16 : Aromatic Diazonium Salts. Link

  • Organic Syntheses, Coll. Vol. 3, p.711 (1955); Vol. 25, p.80 (1945). Link

  • US3410900A - Production of phenylhydrazine - Google Patents. Link

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  • Organic Syntheses, Coll. Vol. 5, p.1055 (1973); Vol. 43, p.98 (1963). Link

  • Tang, W., et al. Org. Synth.2012 , 89, 422. Link

  • Scribd. POSTLAB For 2,4 - Dinitrophenylhydrazine Synthesis. Link

  • Royal Society of Chemistry. (2023). The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying. Link

  • Organic Syntheses, Coll. Vol. 1, p.442 (1941); Vol. 4, p.42 (1925). Link

  • The Preparation of Substituted Hydrazines. IV. Arylhydrazines via Conventional Methods. J. Med. Chem.1965 , 8 (6), 790–793. Link

  • Gpatindia. (2020, June 18). INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Link

  • Reddit. (2016, June 10). Does this reduction mechanism of an diazonium via stannic chloride sense?Link

  • Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. (2019, February 23). Link

  • Chemistry & Biology Interface. (2011). Research-Paper-6.pdf. Link

  • ChemicalBook. Phenylhydrazine hydrochloride synthesis. Link

  • ResearchGate. Reaction yields were obtained with p-substituted phenylhydrazines with...Link

  • International Journal of Pharmaceutical Sciences and Research. (2009, December 23). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Link

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  • SNS Institutions. (2026, February 22). CASE STUDY VIDEO- DIAZOTISATION REACTION- ASSAY OF DAPSONE DEMONSTRATION [Video]. YouTube. Link

  • Diazonium Salts. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • ResearchGate. Flow in situ formation of hydrazine derivatives from diazonium salts.Link

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  • International Journal of Pharmaceutical Sciences and Research. (2017, June 1). COMPARATIVE EVALUATION OF THE EFFECT OF STANNOUS CHLORIDE (SnCl2) AND DIMETHYLTIN DICHLORIDE (DMTC) ON DIAZOTROPHIC GROWTH AND NITROGEN METABOLISM OF NOSTOC MUSCORUM. Link

  • Organic Chemistry Portal. Diazotisation. Link

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An In-Depth Technical Guide to the Mechanism of Action for Aryl Hydrazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aryl hydrazine compounds represent a class of molecules with significant pharmacological and toxicological profiles. Their mechanisms of action are multifaceted, primarily revolving around their ability to be metabolized into reactive intermediates. This guide provides a comprehensive exploration of the core mechanisms, including their well-established role as monoamine oxidase (MAO) inhibitors and the intricate pathways of their bioactivation. We will delve into the generation of reactive species such as diazenes, aryl radicals, and diazonium ions, and their subsequent interactions with biological macromolecules. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of aryl hydrazine compounds.

Introduction: The Dual Nature of Aryl Hydrazines

Aryl hydrazines are organic compounds characterized by the presence of a hydrazine group (-NHNH2) attached to an aromatic ring. This structural motif confers a unique chemical reactivity that is central to both their therapeutic applications and their toxicological liabilities.[1][2] Historically, aryl hydrazines have been recognized for their role as monoamine oxidase inhibitors (MAOIs), a class of drugs used in the treatment of depression and neurological disorders.[3] However, the clinical use of some aryl hydrazines has been curtailed due to concerns over toxicity, including carcinogenicity and hepatotoxicity.[1]

The seemingly contradictory nature of aryl hydrazines as both therapeutic agents and toxins stems from a common biochemical origin: their metabolic activation into highly reactive intermediates.[4][5] Understanding these bioactivation pathways is therefore paramount for the rational design of safer aryl hydrazine-based drugs and for assessing the risks associated with exposure to these compounds.

Monoamine Oxidase Inhibition: A Primary Pharmacological Action

One of the most extensively studied mechanisms of action for certain aryl hydrazines is the inhibition of monoamine oxidases (MAOs). MAOs are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, aryl hydrazine drugs increase the synaptic availability of these neurotransmitters, leading to their antidepressant and other neurological effects.

The inhibition of MAO by aryl hydrazines is often irreversible and proceeds through a mechanism-based inactivation pathway.[3][6] The process can be summarized as follows:

  • Enzyme-Catalyzed Oxidation: The aryl hydrazine binds to the active site of MAO and undergoes an enzyme-catalyzed oxidation.[3][7]

  • Formation of a Diazene Intermediate: This initial oxidation leads to the formation of a reactive diazene (Ar-N=NH) intermediate.[3][4]

  • Generation of an Aryl Radical: The diazene intermediate can then react with molecular oxygen to generate an aryl radical (Ar•), molecular nitrogen (N2), and a superoxide anion.[3][7]

  • Covalent Modification of the FAD Cofactor: The highly reactive aryl radical then covalently binds to the N(5) position of the flavin adenine dinucleotide (FAD) cofactor, leading to the irreversible inactivation of the enzyme.[3][6]

Structural studies have confirmed that the alkylation of the FAD cofactor is the primary mechanism of inhibition for arylalkylhydrazines like phenylethylhydrazine and benzylhydrazine.[3] It is important to note that the binding affinity and inhibitory potency of aryl hydrazines can vary significantly between the two major isoforms of MAO, MAO-A and MAO-B.[3][6][8]

Bioactivation_Pathway ArylHydrazine Aryl Hydrazine Oxidation Oxidation (CYP450, Peroxidases) ArylHydrazine->Oxidation Diazene Diazene Oxidation->Diazene ArylRadical Aryl Radical Diazene->ArylRadical Arenediazonium Arenediazonium Ion Diazene->Arenediazonium MacromoleculeAdducts Macromolecule Adducts (Proteins, DNA) ArylRadical->MacromoleculeAdducts OxidativeStress Oxidative Stress ArylRadical->OxidativeStress Arenediazonium->MacromoleculeAdducts

Caption: General Bioactivation Pathway of Aryl Hydrazines.

Downstream Consequences of Bioactivation

The generation of these reactive intermediates can lead to a number of deleterious downstream effects, which are believed to be the underlying cause of aryl hydrazine-induced toxicity.

Covalent Binding to Macromolecules

The electrophilic nature of the reactive intermediates generated from aryl hydrazine metabolism makes them prone to react with nucleophilic sites on cellular macromolecules, including proteins, DNA, and lipids. [9]

  • Protein Adducts: Covalent binding to proteins can lead to enzyme inactivation, disruption of cellular signaling pathways, and the formation of neoantigens that can trigger an immune response. [9][10]For example, the metabolism of iproniazid leads to the formation of an isopropyl radical that covalently binds to cellular proteins. [9]* DNA Adducts: The formation of DNA adducts can lead to mutations and DNA damage, which are key events in the initiation of carcinogenesis. [1][2][11]The antihypertensive drug hydralazine, an aryl hydrazine derivative, has been shown to form covalent adducts with abasic sites in DNA. [12]

Induction of Oxidative Stress

The metabolic activation of aryl hydrazines is often accompanied by the generation of reactive oxygen species (ROS), leading to a state of oxidative stress. [9][13][14][15]This can occur through several mechanisms:

  • Redox Cycling: The reactive intermediates can participate in redox cycling reactions, leading to the continuous production of superoxide radicals and other ROS.

  • Depletion of Antioxidants: The reactive intermediates can deplete cellular antioxidant defenses, such as glutathione (GSH), making the cell more susceptible to oxidative damage. [9]* Lipid Peroxidation: Aryl radicals can initiate lipid peroxidation, a chain reaction that damages cellular membranes and can lead to cell death. [9] The induction of oxidative stress is thought to play a significant role in the hepatotoxicity and other toxic effects of aryl hydrazines. [9][15]

Experimental Methodologies for Studying Aryl Hydrazine Mechanisms

A variety of experimental techniques are employed to elucidate the mechanisms of action of aryl hydrazine compounds.

In Vitro Enzyme Inhibition Assays

To assess the inhibitory potential of aryl hydrazines against specific enzymes like MAO, in vitro assays are crucial. These typically involve incubating the purified enzyme with the aryl hydrazine compound and measuring the residual enzyme activity using a suitable substrate. [8]Kinetic analyses, such as the determination of IC50 and Ki values, provide quantitative measures of inhibitory potency.

Table 1: Representative Protocol for MAO Inhibition Assay

StepProcedure
1.Prepare a solution of purified human MAO-A or MAO-B in a suitable buffer (e.g., phosphate buffer, pH 7.4).
2.Prepare serial dilutions of the aryl hydrazine inhibitor.
3.Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at 37°C.
4.Initiate the enzymatic reaction by adding a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a chromogenic or fluorogenic reagent.
5.Monitor the change in absorbance or fluorescence over time to determine the reaction rate.
6.Calculate the percentage of inhibition relative to a control without the inhibitor.
7.Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Trapping of Reactive Intermediates

The direct detection of short-lived reactive intermediates is challenging. Therefore, trapping experiments are often employed. This involves reacting the aryl hydrazine in a metabolically active system (e.g., liver microsomes) in the presence of a trapping agent that forms a stable adduct with the reactive intermediate. These adducts can then be identified and quantified using techniques like mass spectrometry. [16]

Caption: Workflow for a Reactive Intermediate Trapping Experiment.

Detection of Macromolecular Adducts

The formation of protein and DNA adducts can be detected using various methods. For protein adducts, mass spectrometry-based proteomics can be used to identify the specific proteins that are modified and the sites of modification. [10][17]For DNA adducts, techniques like 32P-postlabeling, liquid chromatography-mass spectrometry (LC-MS), and immunological methods can be employed.

Assessment of Oxidative Stress

The induction of oxidative stress can be assessed by measuring various biomarkers:

  • Reactive Oxygen Species (ROS) Production: Cellular ROS levels can be measured using fluorescent probes like dichlorofluorescein diacetate (DCFDA).

  • Lipid Peroxidation: The extent of lipid peroxidation can be quantified by measuring the levels of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE).

  • Glutathione (GSH) Levels: The depletion of cellular GSH can be measured using colorimetric or fluorometric assays.

Conclusion and Future Perspectives

The mechanism of action of aryl hydrazine compounds is a complex interplay of enzyme inhibition and metabolic activation leading to the formation of reactive intermediates. While their ability to inhibit monoamine oxidase has been harnessed for therapeutic benefit, their propensity to undergo bioactivation to reactive species that can damage cellular macromolecules and induce oxidative stress underscores their potential for toxicity. [1][9] Future research in this area should focus on several key aspects:

  • Structure-Activity and Structure-Toxicity Relationships: A deeper understanding of how the chemical structure of aryl hydrazines influences their metabolic fate and reactivity is crucial for the design of safer and more effective drugs.

  • Role of Individual CYP450 Isoforms: Elucidating the specific CYP450 isoforms involved in the bioactivation of different aryl hydrazines will aid in predicting potential drug-drug interactions and inter-individual variability in response.

  • Development of Novel Trapping and Detection Methods: More sensitive and specific methods for detecting reactive intermediates and their adducts will provide greater insight into the initial events of aryl hydrazine-induced toxicity.

By continuing to unravel the intricate mechanisms of action of aryl hydrazine compounds, the scientific community can better leverage their therapeutic potential while minimizing their associated risks.

References

  • Binda, C., et al. (2008). Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B. PubMed. Available at: [Link] [3]2. Powell, J. H., & Gannett, P. M. (2002). Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions. Journal of Environmental Pathology, Toxicology and Oncology. [1]3. Lawson, T. (1987). Metabolism of arylhydrazines by cytochrome P-450 mixed function oxidases and prostaglandin(H)synthase from mouse lungs. PubMed. Available at: [Link] [18]4. Binda, C., et al. (2008). Structural and Mechanistic Studies of Arylalkylhydrazine Inhibition of Human Monoamine Oxidases A and B. Biochemistry. Available at: [Link] 5. Antos, J. M., et al. (2009). Site-specific protein modification using lipoic acid ligase and bis-aryl hydrazone formation. [No specific source available from the provided search results]. [7]6. Powell, J. H., & Gannett, P. M. (2002). Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions. [No specific source available from the provided search results]. [2]7. Davison, A. N. (1957). The Inhibition of Monoamine Oxidase by Arylalkylhydrazines. Portland Press. [19]8. Kalgutkar, A. S., et al. (2005). Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine. ResearchGate. 9. Abdel-Hafez, A. A., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. [No specific source available from the provided search results]. [8]10. Molodvets, B. V., et al. (2018). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. [No specific source available from the provided search results]. [9]11. Kent, U. M., et al. (2006). Synthesis of Substituted Phenyl Diaziridines and Characterization as Mechanism-Based Inactivators of Human Cytochrome P450 2B6. PubMed. Available at: [Link] [20]12. Gannett, P. M., et al. (2002). Mechanisms of Carcinogenicity of Aryl Hydrazines, Aryl Hydrazides, and Arenediazonium Ions. ResearchGate. [11]13. Carradori, S., et al. (2010). Synthesis, Stereochemical Separation, and Biological Evaluation of Selective Inhibitors of Human MAO-B: 1-(4-Arylthiazol-2-yl)-2-(3-methylcyclohexylidene)hydrazines. Journal of Medicinal Chemistry. Available at: [Link] [21]14. Geng, X., et al. (2014). Covalent Adduct Formation between the Antihypertensive Drug Hydralazine and Abasic Sites in Double- and Single-Stranded DNA. PMC. Available at: [Link] [12]15. Krylov, I. B., & Terent'ev, A. O. (2026). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. [No specific source available from the provided search results]. [22]16. Sar, S., & Chauhan, J. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. ACS Omega. Available at: [Link] [23]17. Vinogradova, E. V., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. Available at: [Link] [17]18. Vinogradova, E. V., et al. (2015). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PMC. Available at: [Link] [10]19. Kalgutkar, A. S. (2008). 3 Examples of drugs susceptible to bioactivation, which have been withdrawn due to ADRs. ResearchGate. 20. Augusto, O., et al. (1983). Carbon Radicals in the Metabolism of Alkyl Hydrazines. [No specific source available from the provided search results]. [16]21. Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. [No specific source available from the provided search results]. [5]22. Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf. Available at: [Link] 23. Wang, D. Y., et al. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin. eScholarship.org. [24]24. Agency for Toxic Substances and Disease Registry (ATSDR). (1997). ATSDR Hydrazines Tox Profile. [No specific source available from the provided search results]. 25. Atzrodt, J., et al. (2020). Strategies to Mitigate the Bioactivation of Aryl Amines. Figshare. [25]26. Wikipedia. Hydrazine. Wikipedia. 27. Rojas-V, O., et al. (2022). Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. ACS Omega. Available at: [Link] 28. Kumar, A., et al. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. MDPI. Available at: [Link] [26]29. Krylov, I. B., & Terent'ev, A. O. (2026). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. [No specific source available from the provided search results]. [27]30. Kovács, D., et al. (2025). Development of Diaryl Hydrazones for Alleviation of Mitochondrial Oxidative Stress in Preeclampsia. PMC. [13]31. Toldo, S., et al. (2025). Hydrazide derivatives produce active oxygen species as hydrazine. ResearchGate. [14]32. Wakabayashi, T., et al. (1993). Role of free radicals in the mechanism of the hydrazine-induced formation of megamitochondria. PubMed. Available at: [Link] [15]33. Palma-Bautista, C., et al. (2020). Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection. Frontiers. [28]34. Anjo, D., et al. (2019). Cytochrome P450-mediated toxicity of therapeutic drugs. ResearchGate. [29]35. Zanger, U. M., & Schwab, M. (2022). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. 36. Mayo Clinic. (2026). Hydralazine (oral route). Mayo Clinic. Available at: [Link] [30]37. Healthline. (2018). Hydralazine. Healthline. Available at: [Link] [31]38. Cleveland Clinic. (n.d.). Hydralazine (Apresoline): Uses & Side Effects. Cleveland Clinic. Available at: [Link] [32]39. GoodRx. (2025). 9 Hydralazine Side Effects You Should Know About. GoodRx.

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4-Hydrazinylphenyl Pivalate Hydrochloride (CAS 1187927-89-4): A Strategic Intermediate in Next-Generation Antibody-Drug Conjugate (ADC) Linker Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the structural precision of linker chemistry dictates the efficacy and safety of Antibody-Drug Conjugates (ADCs). 4-Hydrazinylphenyl pivalate hydrochloride (CAS: 1187927-89-4) has emerged as a critical, bifunctional building block in the synthesis of advanced ADC linkers[1].

This compound features a highly reactive hydrazine moiety—primed for hydrazone formation or heterocycle synthesis—coupled with a pivalate-protected phenolic oxygen. This dual-nature architecture provides synthetic chemists with a robust handle for conjugating complex payloads while preventing premature degradation. This whitepaper explores the physicochemical profile, mechanistic utility, and field-proven protocols for utilizing 4-hydrazinylphenyl pivalate hydrochloride in the development of phosphonate-linked ADCs designed for superior intracellular retention[1].

Physicochemical Profiling

Understanding the baseline properties of this intermediate is essential for maintaining batch-to-batch reproducibility in pharmaceutical synthesis. The hydrochloride salt form is specifically chosen to prevent the auto-oxidation commonly observed in free-base aryl hydrazines[2].

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name 4-Hydrazinylphenyl pivalate hydrochloride
CAS Number 1187927-89-4[3]
Molecular Formula C₁₁H₁₇ClN₂O₂ (C₁₁H₁₆N₂O₂ · HCl)[3]
Molecular Weight 244.72 g/mol
Form Solid (White to off-white powder)
Purity ≥95%
Storage Conditions Room temperature, desiccated, under inert atmosphere[4]

Mechanistic Utility: The Pivaloyl Advantage

The strategic inclusion of the pivaloyl (trimethylacetyl) group is not arbitrary; it is a calculated choice driven by steric kinetics.

During the synthesis of complex bioconjugates, the highly nucleophilic hydrazine moiety must react selectively with a payload's ketone or aldehyde to form a hydrazone linkage. If the para-phenolic oxygen were left unprotected, it could undergo competitive side reactions, including O-alkylation or oxidative quinone formation. The bulky tert-butyl moiety of the pivalate ester provides immense steric shielding. This renders the ester highly resistant to nucleophilic attack or premature hydrolysis under the mildly acidic or basic conditions required for hydrazine condensation.

Furthermore, once the hydrazone is formed, the pivalate group can be selectively cleaved to reveal a free phenol. This phenol acts as an essential conjugation point—often phosphorylated to create a phosphonate linker that traps the payload inside target tumor cells[1].

Application in ADC Phosphonate Linkers

A primary application of 4-hydrazinylphenyl pivalate hydrochloride is the synthesis of phosphonate linkers designed to facilitate the cellular retention of compounds with passive cell permeability[1].

When an ADC is internalized by a tumor cell via receptor-mediated endocytosis, it is degraded in the lysosome. Traditional neutral payloads can diffuse out of the target cell, causing off-target toxicity (the "bystander effect"). By utilizing 4-hydrazinylphenyl pivalate to attach a phosphonate group to the payload, the released drug remains negatively charged at physiological pH. This charge prevents the payload from crossing the lipid bilayer, effectively trapping it inside the target cell and maximizing the therapeutic index[1].

G ADC ADC-Antigen Complex at Cell Surface Endo Receptor-Mediated Endocytosis ADC->Endo Lyso Lysosomal Internalization & Degradation Endo->Lyso Cleavage Linker Cleavage (Hydrazone Hydrolysis) Lyso->Cleavage Release Release of Phosphonate- Modified Payload Cleavage->Release Trapping Intracellular Trapping (Cellular Retention) Release->Trapping

Figure 1: Intracellular retention mechanism of phosphonate-linked ADC payloads.

Experimental Protocol: Microwave-Assisted Hydrazone Formation

The following protocol details the coupling of a ketone-containing payload with 4-hydrazinylphenyl pivalate hydrochloride. This methodology is designed as a self-validating system , ensuring that each step has a built-in quality control check to guarantee trustworthiness and high yields[1].

Table 2: Optimized Reaction Parameters

ParameterValue/ReagentMechanistic Rationale
Hydrazine Source 4-Hydrazinylphenyl pivalate HCl (1.10 eq)A slight stoichiometric excess ensures the complete consumption of the highly valuable payload precursor.
Base Potassium Acetate (1.50 eq)Neutralizes the HCl salt to liberate the nucleophilic free hydrazine while buffering the pH to ~5.5, preventing pivalate cleavage.
Solvent Ethanol (0.17 M)A green, protic solvent that stabilizes the transition state during the dehydration step of hydrazone formation.
Energy Source Microwave (90°C, 15 min)Rapid, uniform dielectric heating overcomes the activation energy barrier of sterically hindered ketones.
Step-by-Step Methodology

Step 1: Reagent Preparation & Validation

  • Weigh 500 mg (0.870 mmol) of the ketone payload and 234 mg (0.957 mmol, 1.10 eq.) of 4-hydrazinylphenyl pivalate hydrochloride into a dry 20 mL microwave vial equipped with a magnetic stir bar.

  • Self-Validation Check: Visually inspect the hydrazine salt. It must be a free-flowing white to off-white powder. Yellow or brown discoloration indicates auto-oxidation, which will severely depress yields and requires recrystallization prior to use.

Step 2: Reaction Setup

  • Suspend the reagents in 5.1 mL of anhydrous ethanol (yielding a 0.17 M solution).

  • Add 128 mg (1.305 mmol, 1.50 eq.) of potassium acetate (KOAc). Purge the vial with nitrogen gas and seal it.

  • Causality: The addition of KOAc is the critical kinetic switch. It selectively neutralizes the hydrochloride salt without raising the pH high enough to trigger base-catalyzed saponification of the protective pivalate ester.

Step 3: Microwave Irradiation

  • Place the sealed vial in a dedicated microwave synthesizer. Irradiate at 90°C for exactly 15 minutes.

  • Self-Validation Check: Monitor the reaction progression via LC-MS. The reaction is deemed complete when the payload's ketone peak is fully consumed and the mass spectrum is dominated by the M+H peak of the hydrazone intermediate. If unreacted ketone remains, irradiate for an additional 5 minutes.

Step 4: Isolation & Purification

  • Concentrate the crude reaction mixture under reduced pressure to remove the ethanol.

  • Purify the resulting residue via flash column chromatography (typically utilizing a gradient of Dichloromethane/Methanol) to isolate the pure pivalate-protected hydrazone intermediate.

G Payload Payload Precursor (Ketone/Aldehyde) Conditions KOAc, EtOH Microwave (90°C, 15m) Payload->Conditions Reagent 4-Hydrazinylphenyl pivalate HCl Reagent->Conditions Intermediate Hydrazone Intermediate Conditions->Intermediate Deprotect Pivalate Cleavage & Phosphonate Conjugation Intermediate->Deprotect Final Targeted ADC Phosphonate Linker Deprotect->Final

Figure 2: Synthetic workflow for ADC phosphonate linkers via microwave irradiation.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized 4-hydrazinylphenyl pivalate derivatives, rigorous analytical characterization is required:

  • ¹H NMR (DMSO-d₆): Look for the distinct singlet of the tert-butyl group (pivalate) around δ 1.30 ppm, integrating to 9 protons. The aromatic protons of the para-substituted phenyl ring should appear as two distinct doublets (an AA'BB' system) between δ 6.80 and 7.20 ppm.

  • Mass Spectrometry (ESI-MS): For the free compound, expect an [M+H]⁺ peak at m/z 209.1 (corresponding to the free base C₁₁H₁₆N₂O₂).

References

  • US Patent 10869929B2 : Phosphonate linkers and their use to facilitate cellular retention of compounds. Google Patents.

  • CymitQuimica : Safety Data Sheet - 4-Hydrazinylphenyl pivalate hydrochloride (Product Code: F633524).

  • BLD Pharmatech Ltd. : Product Documentation - 4-Hydrazinylphenyl pivalate hydrochloride (CAS 1187927-89-4).

Sources

Physical and chemical properties of 4-Hydrazinylphenyl pivalate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide on the Physical and Chemical Properties of 4-Hydrazinylphenyl Pivalate Hydrochloride

Introduction & Structural Elucidation

In the landscape of modern medicinal chemistry and complex organic synthesis, the strategic selection of bifunctional building blocks is paramount. 4-Hydrazinylphenyl pivalate hydrochloride (CAS: 1187927-89-4) is a highly specialized intermediate that elegantly combines a reactive nucleophilic center with a robust, sterically shielded protecting group.

From a mechanistic perspective, this molecule is engineered to solve a specific synthetic problem: how to perform harsh cyclization reactions on an arylhydrazine while preserving a sensitive phenolic oxygen for downstream functionalization.

  • The Hydrochloride Salt: Free arylhydrazines are notoriously unstable, rapidly undergoing auto-oxidation in air to form diazonium species and radical byproducts. The hydrochloride salt protonates the terminal nitrogen, drastically increasing the shelf-life and thermal stability of the reagent.

  • The Pivalate Ester: Unlike standard acetate esters which are prone to spontaneous cleavage under mild acidic or basic conditions, the pivalate (tert-butyl ester) provides immense steric bulk. This "umbrella effect" shields the carbonyl carbon from nucleophilic attack, allowing the ester to survive the aggressive conditions required for heterocycle formation[1][2].

Physical Properties & Handling Parameters

To ensure reproducibility across experimental workflows, the foundational physical and chemical properties of 4-Hydrazinylphenyl pivalate hydrochloride are summarized below.

PropertyValue
Chemical Name 4-Hydrazinylphenyl pivalate hydrochloride
CAS Registry Number 1187927-89-4
Molecular Formula C11H17ClN2O2
Molecular Weight 244.72 g/mol
Appearance White to off-white crystalline powder
Solubility Profile Soluble in DMSO, DMF, MeOH, EtOH; Insoluble in Hexanes
Storage Conditions -20°C, desiccated, protected from light and moisture

Note on Handling: While the hydrochloride salt mitigates auto-oxidation, solutions of the free base (generated in situ upon the addition of triethylamine or DIPEA) should be used immediately to prevent degradation.

Chemical Reactivity & Mechanistic Pathways

The utility of 4-Hydrazinylphenyl pivalate hydrochloride lies in its predictable reactivity. As an application scientist, I rely on this compound primarily for the synthesis of pyrazoles and indoles where late-stage phenol liberation is required.

Hydrazone Formation and Pyrazole Cyclization

The terminal nitrogen of the hydrazine moiety is a potent alpha-effect nucleophile. When reacted with 1,3-diketones, it readily forms a hydrazone intermediate. Upon heating, an intramolecular cyclization and subsequent dehydration occur, yielding a 1-arylpyrazole. Because the pivalate group is sterically hindered, it remains completely inert during this condensation[1].

PyrazoleSynthesis A 4-Hydrazinylphenyl pivalate HCl C Hydrazone Intermediate A->C EtOH, Base, rt B 1,3-Diketone (Acetylacetone) B->C D 1-Arylpyrazole Derivative C->D Heat (90°C) Dehydration

Caption: Workflow for the synthesis of pyrazole derivatives via 1,3-diketone condensation.

Fischer Indole Synthesis

The Fischer Indole Synthesis is a cornerstone reaction for generating substituted indoles, a privileged scaffold in neuroactive drugs and oncology targets[3]. The reaction between 4-Hydrazinylphenyl pivalate hydrochloride and a ketone under strongly acidic conditions (e.g., polyphosphoric acid or Lewis acids) triggers a cascade: hydrazone formation, tautomerization to an ene-hydrazine, and a [3,3]-sigmatropic rearrangement[3][4]. The pivalate ester's exceptional stability prevents the unwanted hydrolysis of the phenol during the high-temperature acid catalysis[5].

FischerIndole A 4-Hydrazinylphenyl pivalate HCl C Arylhydrazone A->C Acidic Condensation B Ketone B->C Acidic Condensation D Ene-hydrazine Tautomer C->D Acid Catalysis E [3,3]-Sigmatropic Rearrangement D->E C-C Bond Formation F Indole Derivative (Pivalate Protected) E->F NH3 Elimination

Caption: Mechanistic pathway of the Fischer Indole Synthesis retaining the pivalate ester.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is built into the steps: if a specific visual or analytical change does not occur, the operator knows immediately where the failure lies.

Protocol 1: Synthesis of a Pivalate-Protected 1-Arylpyrazole

Causality Check: The liberation of the free hydrazine base is confirmed by the dissolution of the hydrochloride salt suspension upon the addition of triethylamine.

  • Initiation: In an oven-dried round-bottom flask under N2, suspend 4-Hydrazinylphenyl pivalate hydrochloride (1.0 eq) in anhydrous ethanol (0.2 M).

  • Base Liberation: Add triethylamine (1.2 eq) dropwise at room temperature. The mixture will transition from a cloudy suspension to a clear solution.

  • Condensation: Add the target 1,3-diketone (1.1 eq) in one portion.

  • Cyclization: Attach a reflux condenser and heat the reaction to 80–90°C for 4–6 hours.

  • Validation: Monitor via LC-MS. The intermediate hydrazone mass will appear first, followed by a mass shift of -18 Da (loss of water) indicating successful pyrazole cyclization.

  • Isolation: Concentrate under reduced pressure, partition between EtOAc and H2O, wash the organic layer with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol 2: Mild Deprotection of the Pivalate Ester

Causality Check: Incomplete deprotection under standard basic conditions is a known issue due to the steric hindrance of the tert-butyl group[2]. Using a strong nucleophile (LiOH) in a mixed aqueous/organic solvent system ensures the hydration sphere is small enough to attack the hindered carbonyl.

  • Solvation: Dissolve the pivalate-protected substrate in a 3:1:1 mixture of THF/MeOH/H2O (0.1 M). This specific ratio ensures both the lipophilic substrate and the inorganic base remain in a homogeneous phase.

  • Hydrolysis: Add LiOH·H2O (3.0 to 5.0 eq) to the solution.

  • Thermal Activation: Stir the mixture at 40°C for 12–16 hours.

  • Validation: Monitor by TLC. The highly non-polar pivalate ester spot will disappear, replaced by a highly polar, UV-active spot corresponding to the free phenol.

  • Quenching: Cool to 0°C and acidify to pH 4–5 using 1M HCl. Crucial: Do not over-acidify, or you risk protonating basic nitrogen centers on the heterocycle, pulling your product into the aqueous layer.

  • Extraction: Extract with EtOAc (3x), dry, and concentrate to yield the free phenol.

Applications in Drug Development

In modern drug discovery, particularly in the development of Antibody-Drug Conjugates (ADCs) and targeted protein degraders (PROTACs), cellular retention is a critical pharmacokinetic parameter. 4-Hydrazinylphenyl pivalate hydrochloride is frequently utilized to synthesize phosphonate linkers. The pivalate group protects the phenolic oxygen during the complex multi-step synthesis of the linker-payload complex. Once the synthesis is complete, the pivalate is cleaved, allowing the phenol to be conjugated to self-immolative spacers or directly to targeting ligands, facilitating precise, controlled release of the therapeutic agent within the tumor microenvironment.

References

  • Wikipedia Contributors. "Fischer indole synthesis." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Simoneau, C.A., Ganem, B. "A three-component Fischer indole synthesis." Nature Protocols 3, 1249–1252 (2008). URL:[Link]

  • Organic Chemistry Portal. "Pivalic Acid Esters, Pivalates." Organic Chemistry Portal. URL:[Link]

  • Kahns, A.H., et al. "Prodrugs of peptides. 18. Synthesis and evaluation of various esters of desmopressin (dDAVP)." Pharmaceutical Research (1994). URL:[Link]

Sources

Strategic Functionalization in Drug Discovery: A Technical Analysis of 4-Hydrazinylphenyl Pivalate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry and complex Active Pharmaceutical Ingredient (API) synthesis, the selection of bifunctional building blocks dictates the efficiency, yield, and scalability of the entire synthetic route. 4-Hydrazinylphenyl pivalate hydrochloride (CAS: 1187927-89-4) represents a masterclass in strategic functional group pairing.

As a Senior Application Scientist, I frequently leverage this specific molecule when designing robust pathways for functionalized indoles, pyrazoles, and other nitrogenous heterocycles. This guide deconstructs the physicochemical rationale behind its structural components and provides field-validated methodologies for its application in the laboratory.

Molecular Architecture & Functional Group Synergy

The utility of 4-hydrazinylphenyl pivalate hydrochloride lies in the precise, orthogonal reactivity of its three primary domains. Understanding the causality behind these structural choices is critical for designing self-validating experimental workflows.

  • The Pivalate Ester (Steric Shielding): The tert-butyl moiety of the pivalate group provides exceptional steric hindrance around the ester carbonyl. Unlike standard acetate protecting groups, which are highly susceptible to nucleophilic attack, the pivalate ester strongly resists both auto-aminolysis (intramolecular attack by the hydrazine) and premature hydrolysis under mild basic or acidic conditions[1]. This allows chemists to perform harsh cyclizations on the hydrazine moiety while preserving the phenolic oxygen for late-stage derivatization.

  • The Hydrazine Hydrochloride (Stabilized Nucleophile): Free aryl hydrazines are notoriously unstable; they rapidly undergo auto-oxidation in the presence of atmospheric oxygen, leading to radical decomposition or diazonium formation, which severely limits their shelf-life and predictability[2]. By isolating the hydrazine as a hydrochloride salt, the terminal nitrogen is protonated. This drastically increases the oxidation potential, rendering the reagent bench-stable while maintaining its readiness to act as a potent bis-nucleophile upon in situ neutralization.

  • The para-Phenyl Core (Electronic Conduit): The aromatic ring serves as a rigid spacer and electronic communicator. In sigmatropic rearrangements, it directs the regiochemistry of the cyclization, ensuring predictable C-C bond formation at the ortho-position relative to the hydrazine attachment[3].

Physicochemical Profile

To ensure reproducibility in scale-up, understanding the baseline physicochemical parameters is critical. The following table summarizes the core data for 4-hydrazinylphenyl pivalate hydrochloride.

PropertyValue
Chemical Name 4-Hydrazinylphenyl pivalate hydrochloride
CAS Registry Number 1187927-89-4
Molecular Formula C11H17ClN2O2
Molecular Weight 244.72 g/mol
Purity (Commercial Standard) ≥ 95%
Physical State Solid (Powder)
Hydrogen Bond Donors 4 (Including HCl)
Hydrogen Bond Acceptors 3
Mechanistic Workflows & Experimental Methodologies
Workflow A: Fischer Indole Synthesis

The Fischer Indole Synthesis remains the premier method for constructing the indole core. Using 4-hydrazinylphenyl pivalate hydrochloride allows for the direct synthesis of 5-pivaloyloxyindoles, which are highly sought after in serotonin receptor agonist libraries.

Protocol: Synthesis of 5-Pivaloyloxy-2,3-disubstituted Indoles

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2), suspend 1.0 equivalent of 4-hydrazinylphenyl pivalate hydrochloride in glacial acetic acid (0.5 M concentration).

  • Condensation: Add 1.05 equivalents of the target ketone (e.g., 2-butanone). Stir at room temperature for 30 minutes to facilitate the formation of the aryl hydrazone intermediate. The acidic medium naturally liberates the hydrazine from its HCl salt while simultaneously catalyzing the condensation[3].

  • Sigmatropic Rearrangement: Elevate the temperature to 90°C and reflux for 4-6 hours. Monitor the consumption of the hydrazone via LC-MS. The[3,3]-sigmatropic rearrangement will expel ammonia (NH3) and yield the cyclized indole.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and carefully neutralize with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to isolate the pivalate-protected indole.

Workflow B: Pyrazole Formation

Reaction with 1,3-dicarbonyls yields pyrazoles, which are critical scaffolds for phosphodiesterase (PDE) inhibitors[4].

Protocol: Synthesis of 1-(4-Pivaloyloxyphenyl)pyrazoles

  • Initiation: Suspend 1.0 eq of 4-hydrazinylphenyl pivalate hydrochloride in absolute ethanol.

  • Neutralization: Add 1.1 eq of triethylamine (TEA) dropwise to generate the free hydrazine in situ.

  • Cyclocondensation: Add 1.0 eq of a 1,3-diketone (e.g., acetylacetone). Reflux the mixture at 78°C for 3 hours.

  • Isolation: Concentrate the solvent under reduced pressure. Resuspend in dichloromethane (DCM), wash with 0.1 M HCl to remove residual TEA, dry, and evaporate to yield the highly pure pyrazole derivative.

Visualizing the Reaction Logic

To fully grasp the utility of this building block, we must visualize both its specific reaction pathway in indole synthesis and its broader orthogonal reactivity.

FischerIndole A 4-Hydrazinylphenyl pivalate HCl C Aryl Hydrazone Intermediate A->C Condensation (-H2O, -HCl) B Ketone (e.g., Cyclohexanone) B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst (Heat) E Pivalate-Protected Indole D->E Cyclization & Loss of NH3

Fischer Indole Synthesis mechanism utilizing 4-Hydrazinylphenyl pivalate hydrochloride.

OrthogonalReactivity Core 4-Hydrazinylphenyl pivalate HCl Hydrazine Hydrazine Reactivity (Nucleophilic) Core->Hydrazine Mild Conditions Pivalate Pivalate Reactivity (Electrophilic/Protected) Core->Pivalate Harsh Basic Conditions Het Heterocycle Formation (Indoles, Pyrazoles) Hydrazine->Het + Ketones/Dicarbonyls Deprot Deprotection (Strong Base/Hydrolysis) Pivalate->Deprot Het->Deprot Post-Cyclization Phenol Free Phenol (Subsequent Derivatization) Deprot->Phenol

Orthogonal reactivity map showing selective hydrazine functionalization prior to deprotection.

Analytical Validation & Quality Control

Trust in your synthetic pathway requires rigorous self-validation at the building-block level. Before committing 4-hydrazinylphenyl pivalate hydrochloride to a multi-step synthesis, verify its integrity:

  • 1H NMR (DMSO-d6): Look for the massive, distinct singlet integrating to 9 protons around δ 1.3 ppm, confirming the intact tert-butyl group of the pivalate. The aromatic protons will appear as an AA'BB' system (two doublets) in the δ 6.8 - 7.2 ppm range, confirming the para-substitution pattern. The broad exchangeable signals downfield (> δ 10 ppm) will confirm the presence of the hydrochloride salt.

  • LC-MS: The molecule should exhibit an [M+H]+ peak at m/z 209.1 (representing the free base C11H16N2O2) in positive electrospray ionization (ESI+) mode.

References
  • [1] National Institutes of Health (NIH). "New Methods and Strategies in the Synthesis of Terpenoid Natural Products". PMC. URL:[Link]

  • [2] University of Pretoria. "The automated flow synthesis of fluorine containing organic compounds". UPSpace. URL: [Link]

  • [3] National Institutes of Health (NIH). "Advances in Mechanochemical Methods for One‐Pot Multistep Organic Synthesis". PMC. URL:[Link]

  • [4] National Institutes of Health (NIH). "Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors". PMC. URL:[Link]

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The Renaissance of the N-N Bond: Strategic Frontiers in Novel Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

Hydrazine (


) and its derivatives have historically occupied a polarized position in chemical sciences: indispensable as high-energy propellants and versatile reducing agents, yet notorious for hepatotoxicity and instability. However, a renaissance is underway. Modern research has shifted from simple substitution chemistry to the engineering of complex architectures where the N-N bond serves as a critical pharmacophore or structural linchpin.

This technical guide explores three high-value frontiers: continuous flow synthesis for accessing prohibited chemical space, kinase-targeted oncology utilizing novel hydrazide scaffolds, and Covalent Organic Frameworks (COFs) for environmental remediation.

Chapter 1: Advanced Synthetic Architectures

Overcoming Instability via Continuous Flow Chemistry

The primary barrier to exploring novel hydrazine chemical space is safety. Hydrazine is thermodynamically unstable and highly toxic. Traditional batch chemistry limits the scale and temperature at which hydrazine reactions can be performed.

The Solution: Continuous Flow Reactors Recent advances demonstrate that flow chemistry allows for the safe generation and immediate consumption of high-energy intermediates. A standout methodology involves the synthesis of 3,5-disubstituted pyrazoles—a privileged scaffold in drug discovery (e.g., Celecoxib)—via sequential alkyne homocoupling and hydroamination.

  • Mechanism: The process utilizes a copper-mediated homocoupling of alkynes to form 1,3-diynes, which then undergo a Cope-type hydroamination with hydrazine.[1][2]

  • Advantage: In a flow system, the toxic hydrazine is introduced precisely at the mixing junction, reacting within a heated coil, and the product is eluted without the operator ever handling the free hydrazine intermediate.

Visualization: Continuous Flow Pyrazole Synthesis

The following diagram illustrates a telescoped flow setup where the unstable intermediate is generated and consumed in situ.

FlowSynthesis ReagentA Alkyne + Cu Cat (in DMSO) PumpA HPLC Pump A ReagentA->PumpA ReagentB Hydrazine Hydrate PumpB HPLC Pump B ReagentB->PumpB Coil1 Reactor Coil 1 (100°C, Homocoupling) PumpA->Coil1 Mixer T-Mixer PumpB->Mixer Coil1->Mixer Coil2 Reactor Coil 2 (150°C, Cyclization) Mixer->Coil2 BPR Back Pressure Regulator (100 psi) Coil2->BPR Collection Product (Pyrazole) BPR->Collection

Figure 1: Telescoped continuous flow setup for the safe synthesis of pyrazoles from alkynes and hydrazine, minimizing exposure to toxic intermediates.

Chapter 2: Pharmacological Evolution

Beyond Isoniazid: Targeted Oncology

While historical hydrazine drugs like Isoniazid (tuberculosis) defined the 20th century, 21st-century medicinal chemistry focuses on the hydrazide-hydrazone moiety as a tunable linker for kinase inhibitors.

Case Study: c-MET Inhibition Recent studies have validated quinazolinone-hydrazide derivatives as potent inhibitors of c-MET (Hepatocyte Growth Factor Receptor), a tyrosine kinase often amplified in lung cancer.

  • Structure-Activity Relationship (SAR): The hydrazide linker provides a unique hydrogen-bonding geometry that positions the quinazolinone core into the ATP-binding pocket of the kinase.

  • Efficacy: Derivatives bearing p-bromo benzyl pendants have shown IC50 values in the low micromolar range (8.6 µM) against MET-amplified cell lines (EBC-1).[3]

Epigenetic Modulation: HDAC Inhibitors

Histone Deacetylase (HDAC) inhibitors typically use a hydroxamic acid group to chelate the zinc ion in the enzyme's active site. However, hydroxamic acids often suffer from poor pharmacokinetics.

  • Innovation: The hydrazide group is emerging as a "bioisostere" for the zinc-binding group (ZBG). It offers improved metabolic stability while maintaining the necessary chelation capability to block HDAC activity, crucial for re-activating silenced tumor suppressor genes.

Chapter 3: Material Science & Environmental Remediation

Hydrazone-Linked Covalent Organic Frameworks (COFs)

COFs are crystalline porous polymers.[4][5] The hydrazone linkage (


) is superior to the common imine linkage due to its high hydrolytic stability and resistance to pH changes.

The Circular Economy Application:

  • Capture: Hydrazone-linked COFs (e.g., Tfpa-Od COF) are synthesized to possess electron-rich pores that selectively chelate Pd(II) ions from industrial wastewater.[5][6]

  • Catalysis: Once the COF is saturated with Palladium, it is not discarded. Instead, the Pd@COF hybrid material serves as a heterogeneous catalyst for Suzuki-Miyaura cross-coupling reactions.[6]

Visualization: The COF Circular Lifecycle

COFCycle Synthesis COF Synthesis (Hydrazine + Aldehyde) Wastewater Wastewater Treatment (Pd Capture) Synthesis->Wastewater  High Porosity Catalysis Heterogeneous Catalysis (Suzuki Coupling) Wastewater->Catalysis  Pd@COF Formation Recycle Catalyst Recovery Catalysis->Recycle  Reaction Complete Recycle->Catalysis  Re-use

Figure 2: The circular lifecycle of Hydrazone-linked COFs: From synthesis to environmental remediation (Pd capture) and upcycling into catalytic systems.[3][4]

Part 4: Experimental Technical Protocols

Protocol A: Continuous Flow Synthesis of Pyrazoles

Objective: Synthesis of 3,5-diphenyl-1H-pyrazole via copper-mediated homocoupling and hydroamination.

Reagents:

  • Stream A: Phenylacetylene (1.0 equiv), CuBr₂ (5 mol%), TMEDA (10 mol%) in DMSO.

  • Stream B: Hydrazine monohydrate (2.0 equiv) in DMSO.

Equipment:

  • Dual-pump flow reactor (e.g., Vapourtec or similar).

  • Stainless steel coil reactors (10 mL volume).

  • Back Pressure Regulator (BPR).

Step-by-Step Methodology:

  • System Priming: Flush the entire system with DMSO to remove air bubbles. Set the BPR to 100 psi (6.9 bar) to prevent solvent boiling.

  • Homocoupling (Step 1): Pump Stream A through Coil 1 at 100°C. Residence time: 20 minutes. This generates the 1,4-diphenylbuta-1,3-diyne intermediate.

  • Mixing: The effluent from Coil 1 meets Stream B at a T-mixer.

  • Cyclization (Step 2): The combined stream enters Coil 2 at 150°C. Residence time: 10 minutes. The hydrazine attacks the diyne to form the pyrazole.[2]

  • Workup: Collect the output in water. The product precipitates.[7] Filter, wash with water (to remove DMSO and excess hydrazine), and dry under vacuum.

  • Validation: Verify structure via ¹H NMR (Look for pyrazole -CH signal at ~6.8 ppm) and LC-MS.

Protocol B: In Vitro Metabolic Stability Assessment

Objective: Determine the stability of novel hydrazine derivatives against hepatic metabolism (preventing toxic release).

Materials:

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system.

  • Test compound (1 µM final concentration).

Methodology:

  • Pre-incubation: Mix 1 µL of test compound (from 1 mM DMSO stock) with 450 µL of phosphate buffer (pH 7.4) containing microsomes (0.5 mg/mL protein). Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately add aliquot to 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).
    
    

Data Summary: Comparative Potency of Hydrazine Derivatives

Compound ClassTarget / ApplicationKey MetricReference
Quinazolinone-Hydrazide c-MET Kinase (Lung Cancer)IC50: 8.6 µM (EBC-1 cells)[5]
N-Acyl Hydrazone MCF-7 (Breast Cancer)IC50: 7.52 µM[4]
Tfpa-Od COF Pd(II) AdsorptionCapacity: 372 mg/g[6]
Tetracaine Hydrazide Colon Carcinoma (Colo-205)IC50: 20.5 µM[7]

References

  • Nagy, P., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination.[1][2] Royal Society of Chemistry. Link

  • Kandasamy, S., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles.[1][2][7][8] MDPI Molecules. Link

  • CDC/NIOSH. (2023). Hydrazine Toxicology and Medical Management Guidelines.[9] ATSDR. Link

  • Popiołek, L., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents.[10][11] PMC. Link

  • Fathi, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors.[3] Frontiers in Chemistry. Link

  • Wang, Y., et al. (2024). Hydrazone-Linked Covalent Organic Framework Catalyst via Efficient Pd Recovery from Wastewater.[5][6][12] ACS Applied Materials & Interfaces. Link

  • Demir, Y., et al. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones.[13] ACS Omega. Link

Sources

Introduction to pivaloylhydrazone chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Pivaloylhydrazone Chemistry: A Technical Guide to Steric Control in Synthesis and Drug Development

Executive Summary

Pivaloylhydrazones represent a privileged class of chemical scaffolds characterized by the condensation of 2,2-dimethylpropionic acid hydrazide (pivalic acid hydrazide) with aldehydes or ketones[1]. The defining structural feature of these molecules is the bulky tert-butyl group adjacent to the carbonyl carbon. In the realm of drug development and complex organic synthesis, this steric bulk is not merely a structural anomaly; it is a critical design element. It dictates the molecule's physicochemical properties, exerts profound stereochemical influence in asymmetric synthesis, and modulates stability in biological systems. This whitepaper provides an in-depth mechanistic analysis, validated protocols, and quantitative data for researchers leveraging pivaloylhydrazone chemistry.

Mechanistic Foundations & Synthesis

The synthesis of pivaloylhydrazones proceeds via a classic nucleophilic addition-elimination mechanism. The terminal nitrogen (-NH₂) of pivalic acid hydrazide acts as a nucleophile, attacking the electrophilic carbon of a target carbonyl compound[1].

Causality in Reaction Design: The reaction is strictly acid-catalyzed (typically using glacial acetic acid). The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and lowering the activation energy required for nucleophilic attack[1]. Subsequent proton transfer and dehydration yield the stable hydrazone. The extreme steric hindrance of the tert-butyl group plays a protective role here; it inherently slows down unwanted over-acylation (such as the formation of 1,2-dipivaloylhydrazine) compared to less hindered acetyl or formyl hydrazides, allowing for precise kinetic control[2].

G PAH Pivalic Acid Hydrazide Hydrazone Pivaloylhydrazone PAH->Hydrazone Acid Cat., -H2O Carbonyl Carbonyl Compound Carbonyl->Hydrazone Azine Azine Byproduct Hydrazone->Azine Excess Carbonyl

Caption: Reaction pathway of pivaloylhydrazone synthesis and potential side reactions.

Protocol 1: Synthesis of N'-Arylidenepivalohydrazides

Self-Validating System: This protocol utilizes a Dean-Stark apparatus and Thin-Layer Chromatography (TLC). The macroscopic accumulation of water in the Dean-Stark trap physically confirms the extent of the condensation, while the disappearance of the starting aldehyde spot on the TLC plate validates reaction completion[2].

  • Initialization: Dissolve pivalic acid hydrazide (1.0 eq) in absolute ethanol within a round-bottom flask equipped with a Dean-Stark trap.

  • Reagent Addition: Add the substituted aromatic aldehyde (1.05 eq) to the solution. Causality: A slight excess of aldehyde ensures complete consumption of the hydrazide, but strict stoichiometric control is maintained to prevent azine byproduct formation[2].

  • Catalysis: Introduce a catalytic amount of glacial acetic acid (0.1 eq).

  • Thermal Activation: Reflux the reaction mixture for 2-4 hours. Causality: Refluxing provides the thermal energy to overcome the dehydration activation barrier, while the Dean-Stark trap continuously removes water, driving the equilibrium toward the hydrazone via Le Chatelier's principle[2].

  • Isolation: Cool the mixture to room temperature. The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

Stereochemical Control in Asymmetric Synthesis

Pivaloylhydrazones are exceptional substrates in highly enantioselective Mannich reactions, particularly when reacted with


-aryl silyl ketene acetals (SKAs) or imines[3].

Causality of Steric Bulk: When pivaloylhydrazones react with silane reagents (e.g., phenylsilane), they form a silane-hydrazone complex. The massive steric bulk of the tert-butyl group is critical here: it locks the complex into a rigid, highly defined spatial conformation. When the SKA nucleophile attacks this complex, the rigid chiral environment strictly dictates the trajectory of approach, resulting in exceptional diastereomeric and enantiomeric excesses[3].

G Hydrazone Pivaloylhydrazone Complex Silane-Hydrazone Complex (Sterically Locked) Hydrazone->Complex Silane Phenylsilane Silane->Complex Product syn-Mannich Product (High ee & dr) Complex->Product C-C Bond Formation SKA Silyl Ketene Acetal SKA->Product

Caption: Stereochemical control mechanism in highly enantioselective Mannich reactions.

Quantitative Data Presentation

The following tables summarize the foundational physicochemical properties of the pivaloyl scaffold and demonstrate the quantitative impact of its steric bulk on stereoselective synthesis.

Table 1: Physicochemical Properties of Pivalic Acid Hydrazide (Precursor)[1]

PropertyValue
Molecular Formula C₅H₁₂N₂O
Molecular Weight 116.16 g/mol
Physical State White to off-white crystalline solid
Standard Purity

95%
Solubility Miscible with water, ethanol, and polar solvents

Table 2: Stereochemical Outcomes of Mannich Reactions (Pivaloyl vs. Less Hindered Analogs)[3]

Hydrazone SubstrateSilane ReagentYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Benzoyl hydrazonePhenylsilane49%3:152%
Pivaloylhydrazone Phenylsilane 83% 10:1 94%

Data clearly illustrates that substituting a benzoyl group with a sterically demanding pivaloyl group nearly doubles the enantiomeric excess (from 52% to 94%) in complex Mannich reactions[3].

Transformations to Privileged Heterocycles

In drug discovery, pivaloylhydrazones and their precursors are critical building blocks for 1,3,4-oxadiazoles—a class of heterocycles prevalent in antimicrobial, anti-inflammatory, and anticancer drug candidates[4].

Protocol 2: Synthesis of 5-tert-Butyl-1,3,4-oxadiazole-2(3H)-thione

Self-Validating System: This protocol is self-validating through visible phase changes. The initial mixture is a heterogeneous suspension. As the cyclization proceeds and the potassium salt of the oxadiazole-thione forms, the mixture transitions into a homogenous, clear solution. Finally, upon acidification, the sudden precipitation of a white solid physically confirms the protonation and isolation of the neutral heterocycle[4].

  • Deprotonation: Dissolve potassium hydroxide (KOH) in ethanol in a round-bottom flask. Causality: KOH acts as a strong base to deprotonate the hydrazide nitrogen, significantly enhancing its nucleophilicity for the subsequent attack[4].

  • Substrate Addition: Add pivalic acid hydrazide to the solution and stir until completely dissolved.

  • Electrophile Introduction: Slowly add carbon disulfide (CS₂) at room temperature. Causality: CS₂ provides the highly electrophilic thiocarbonyl carbon necessary for cyclization. Dropwise addition is critical to control the exothermic nature of the reaction and prevent solvent boil-off[4].

  • Cyclization: Reflux the reaction mixture for 8-10 hours. Causality: The intramolecular ring-closure step has a high activation energy barrier; sustained thermal energy is required to drive the cyclization to completion[4].

  • Quenching & Precipitation: Cool the mixture and pour it into ice-cold water. Acidify the solution with dilute hydrochloric acid (HCl) until pH < 3. Causality: Acidification neutralizes the soluble potassium salt, forcing the precipitation of the insoluble, neutral 1,3,4-oxadiazole-thione[4].

  • Purification: Collect the solid by filtration, wash thoroughly with distilled water, and recrystallize from ethanol to yield the pure product.

Biological Activities in Drug Discovery

Hydrazides and their condensation products (hydrazones) are recognized as "privileged structures" in medicinal chemistry[4]. The incorporation of the pivaloyl moiety enhances the lipophilicity of the drug candidate, often improving cell membrane permeability. Furthermore, the steric bulk shields the hydrazone linkage from rapid proteolytic or hydrolytic degradation in vivo, extending the pharmacokinetics and half-life of antimicrobial and anticancer agents derived from this scaffold.

References

  • BenchChem Technical Support Team. "2,2-Dimethylpropionic acid hydrazide | 42826-42-6". BenchChem.
  • BenchChem Technical Support Team. "Side reactions of pivalic acid hydrazide with electrophiles". BenchChem.
  • Notte, G. T., Baxter, J. M., Vu, J. B., & Leighton, J. L. "Highly Enantioselective Mannich Reactions with α-Aryl Silyl Ketene Acetals and Imines". Organic Letters (NIH/PMC).

Sources

Methodological & Application

Application Note: Protocol for the Utilization of 4-Hydrazinylphenyl Pivalate Hydrochloride in Advanced Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, physicochemical profiling, and validated experimental protocols for Antibody-Drug Conjugate (ADC) linkers and heterocyclic API synthesis.

Executive Summary & Mechanistic Rationale

4-Hydrazinylphenyl pivalate hydrochloride is a highly versatile, bifunctional building block increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and targeted delivery systems[1]. Its structural design solves a common chemoselectivity problem in organic synthesis by pairing a highly reactive nucleophile with a robustly protected electrophilic site.

The molecule features two critical operational moieties:

  • Hydrazine Hydrochloride Core: Acts as a potent alpha-effect nucleophile, primed for rapid condensation with aldehydes and ketones to form hydrazones. These hydrazones are critical intermediates for synthesizing pyrazole or indole pharmacophores via subsequent cyclization (e.g., Fischer Indole Synthesis).

  • Pivalate (Trimethylacetate) Ester: Protects the phenolic oxygen. The extreme steric bulk of the tert-butyl group provides exceptional stability against mildly basic, acidic, or nucleophilic conditions during multi-step syntheses. It remains intact during hydrazine condensation but can be selectively cleaved under strong basic or reductive conditions to unmask the phenol for late-stage functionalization—such as attachment to para-aminobenzyloxycarbonyl (PABC) self-immolative linkers[1].

Physicochemical Properties

Understanding the physical parameters of the reagent is critical for calculating stoichiometry and predicting solubility during the reaction setup[2].

PropertySpecification
Chemical Name 4-Hydrazinylphenyl pivalate hydrochloride
CAS Number 1187927-89-4
Molecular Formula C11H17ClN2O2
Molecular Weight 244.72 g/mol
Appearance Solid (typically off-white to pale yellow powder)
Solubility Soluble in Ethanol, Methanol, DMF, and DMSO
Storage Conditions Inert atmosphere (Nitrogen/Argon), 2–8°C, desiccated

Synthetic Applications

A. Phosphonate-Based ADC Linkers

Recent advancements in Antibody-Drug Conjugate (ADC) technology utilize phosphonate-based linkers to drastically enhance the intracellular retention of cytotoxic payloads[1]. 4-Hydrazinylphenyl pivalate HCl acts as a critical linker component. Upon cellular internalization and lysosomal cleavage by enzymes like Cathepsin B, the phosphonate group is unmasked. This renders the payload highly polar, preventing its efflux from the target tumor cell and maximizing the therapeutic index[1].

B. Heterocyclic Pharmacophores (Indoles/Pyrazoles)

The reagent is an ideal precursor for synthesizing complex heterocyclic scaffolds. The pivalate protection ensures that the para-hydroxyl group does not interfere with the Lewis acid catalysts or transition metals typically employed in downstream cyclizations, preventing unwanted polymerization or catalyst poisoning.

Validated Experimental Protocol

Microwave-Assisted Synthesis of Hydrazone-Linked ADC Intermediates

This protocol is adapted from validated patent literature for the synthesis of phosphonate-linker conjugates[1].

Reagents & Materials
  • 4-Hydrazinylphenyl pivalate HCl: 1.10 equivalents

  • Carbonyl Substrate (Aldehyde/Ketone Payload Precursor): 1.00 equivalent

  • Potassium Acetate (KOAc): 1.50 equivalents

  • Absolute Ethanol: Solvent (0.17 M relative to the carbonyl precursor)

  • Equipment: 20 mL microwave-safe reaction vial, magnetic stir bar, microwave synthesizer.

Step-by-Step Methodology & Causality
  • Preparation & Inert Atmosphere: In a dry 20 mL microwave vial equipped with a stir bar, add the carbonyl precursor (e.g., 0.870 mmol) and 4-hydrazinylphenyl pivalate HCl (234 mg, 0.957 mmol, 1.10 eq.)[1]. Purge the vial with nitrogen gas.

    • Causality: The nitrogen atmosphere prevents the oxidative degradation of the hydrazine free base, which is highly sensitive to atmospheric oxygen once neutralized.

  • Solvent & Base Addition: Dissolve the mixture in absolute ethanol (5.1 mL) to achieve a 0.17 M concentration. Add potassium acetate (128 mg, 1.305 mmol, 1.50 eq.)[1].

    • Causality: KOAc acts as a mild base to neutralize the hydrochloride salt, liberating the active hydrazine nucleophile. Unlike stronger bases (e.g., NaOH or Triethylamine), KOAc buffers the reaction at a slightly acidic/neutral pH. This is the exact thermodynamic sweet spot: it is acidic enough to protonate the carbonyl oxygen (increasing electrophilicity) but mild enough to prevent the premature hydrolysis of the pivalate ester.

  • Microwave Irradiation: Seal the vial with a crimp cap and place it in the microwave reactor. Irradiate at 90°C for exactly 15 minutes[1].

    • Causality: Microwave irradiation ensures rapid, volumetric heating. This accelerates the condensation reaction to completion in just 15 minutes, bypassing the thermal degradation of sensitive payload intermediates that frequently occurs during prolonged conventional reflux.

  • Workup & Purification: Cool the reaction to room temperature. Concentrate the crude mixture under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the pure hydrazone intermediate[1].

Analytical Validation (Self-Validating System)

To ensure the protocol's success and the integrity of the protecting group, perform the following checks:

  • LC-MS: Monitor the disappearance of the starting materials. The appearance of the

    
     peak corresponding to the hydrazone validates the success of the microwave condensation.
    
  • 
    H NMR (in DMSO-d6 or CDCl3):  Look for a distinct 9H singlet around 
    
    
    
    1.30–1.40 ppm. The presence of this peak confirms that the tert-butyl group of the pivalate ester survived the reaction conditions, validating the choice of KOAc as the optimal base.

Workflow Visualization

G A 4-Hydrazinylphenyl pivalate HCl (CAS: 1187927-89-4) B Carbonyl Substrate (Aldehyde/Ketone) C Microwave Condensation (EtOH, KOAc, 90°C, 15 min) D Hydrazone Intermediate (Pivalate Protected) C->D -H2O E Phosphonate ADC Linker (Cellular Retention) D->E Linker Assembly F Indole/Pyrazole API (Pharmacophore) D->F Cyclization AB AB AB->C

Figure 1: Synthetic workflow of 4-hydrazinylphenyl pivalate HCl in drug development.

References

  • Title: Phosphonate linkers and their use to facilitate cellular retention of compounds (US Patent 10,869,929 B2)
  • Title: Protecting Groups in Organic Synthesis (3rd Edition) Source: John Wiley & Sons (Cited for foundational pivalate ester stability parameters) URL: [Link]

Sources

Advanced Application Note: Hydrazine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Evolution

The hydrazine pharmacophore (–NH–NH–) and its derivatives (hydrazones, N-acyl hydrazones, and arylhydrazones) represent a highly versatile class of compounds in anti-cancer drug development. Historically, the clinical utility of hydrazines was defined by Procarbazine , a non-classical alkylating prodrug used predominantly in Hodgkin's lymphoma and gliomas[1][2]. Procarbazine undergoes complex hepatic oxidation to form reactive methyl diazonium ions, which alkylate DNA primarily at the N-7 position of guanine, causing DNA strand scission and subsequent apoptosis[3][4].

However, modern oncology has shifted from broad-spectrum DNA-damaging agents to precision targeted therapies. Contemporary research leverages the imine core of hydrazones (RHC=N–NH–R) as a chelating and hydrogen-bonding scaffold to design multi-target kinase inhibitors[5]. Recent synthetic arylhydrazones and quinazolinone hydrazine derivatives have demonstrated potent, selective inhibition against overexpressed receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR , effectively halting tumor angiogenesis and proliferation[6][7][8]. Furthermore, complexing these derivatives with transition metals (e.g., Copper, Platinum) enhances their stability, bioavailability, and targeted redox activity[9].

Mechanism HD Hydrazine & Hydrazone Derivatives Prodrug Classical Alkylating Agents (e.g., Procarbazine) HD->Prodrug Targeted Modern Pharmacophores (e.g., Arylhydrazones) HD->Targeted DNA DNA Alkylation (N-7 Guanine Methylation) Prodrug->DNA Hepatic Oxidation (CYP450) RTK Kinase Inhibition (VEGFR-2 / EGFR / COX-2) Targeted->RTK ATP-Binding Pocket Engagement Apoptosis Apoptosis & Cell Cycle Arrest DNA->Apoptosis Mismatch Repair Failure RTK->Apoptosis Angiogenesis & Proliferation Block

Mechanisms of classical and modern hydrazine derivatives in cancer.

Quantitative Efficacy Profiling

To contextualize the therapeutic window of these compounds, it is critical to compare their in vitro efficacy. The table below synthesizes the half-maximal inhibitory concentrations (


) of various hydrazine classes across standard human cancer cell lines.
Compound ClassSpecific DerivativePrimary Target / MechanismCell Line (Cancer Type)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(

)
Ref.
Alkylating Agent Procarbazine (Active Metabolites)DNA Alkylation (N-7 Guanine)L1210 (Leukemia)*~10 - 50[3][4]
Arylhydrazones 5-Nitrosalicylaldehyde derivative (3k)VEGFR-2 / EGFR Dual InhibitionMCF-7 (Breast)4.21
N-Acyl Hydrazones Compound 7dSelective Cytotoxicity / ApoptosisMCF-7 (Breast)7.52[10]
Quinazolinone Hydrazines Compound CM9MET Kinase InhibitionEBC-1 (Lung)8.60[11]
Pyridine-Isatin Hydrazones Derivative 96dTubulin / RTK InhibitionA-2780 (Ovarian)0.24[12]

*Note: Procarbazine requires in vivo metabolic activation; in vitro assays often utilize its active metabolites or liver microsome co-cultures.

Experimental Protocols: A Self-Validating Framework

As a Senior Application Scientist, I emphasize that robust drug development requires assays that inherently validate themselves. A single phenotypic readout (like cell death) is insufficient without mechanistic proof. The following protocols provide a comprehensive workflow for evaluating novel hydrazone derivatives.

Protocol A: Multiplexed Cell Viability & Cytotoxicity Assay (MTT/APH)

Rationale & Causality: The MTT assay measures mitochondrial oxidoreductase activity, which correlates with metabolic viability[11]. However, metabolic inhibitors can yield false positives for cell death. Therefore, we multiplex MTT with an Acid Phosphatase (APH) assay. APH measures intracellular cytosolic enzyme activity[11]. If MTT signal drops but APH remains stable, the hydrazone is inducing metabolic stress (cytostatic) rather than immediate cell lysis (cytotoxic).

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., MCF-7, HCT116) at

    
     cells/well in a 96-well plate. Validation Check: Leave column 1 as a media-only blank to subtract background absorbance.
    
  • Incubation: Incubate for 24 hours at 37°C, 5%

    
     to allow adherence.
    
  • Compound Treatment: Prepare serial dilutions of the hydrazone derivative (0.1

    
     to 100 
    
    
    
    ) in DMSO, ensuring final DMSO concentration is
    
    
    .
    • Internal Control: Treat control wells with 0.5% DMSO (Vehicle Control) to establish baseline viability.

    • Positive Control: Treat a subset of wells with a known cytotoxic agent like Doxorubicin or Docetaxel[12][13].

  • Exposure: Incubate for 72 hours.

  • MTT Addition: Add 20

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium to purple formazan[11][13].
    
  • Solubilization & Readout: Remove media, add 150

    
     DMSO to dissolve formazan crystals. Read absorbance at 570 nm.
    
  • Data Analysis: Calculate the

    
     using non-linear regression. Quality Control: Ensure the Z'-factor of the assay is 
    
    
    
    , confirming assay robustness.
Protocol B: Cell-Free VEGFR-2 Tyrosine Kinase Inhibition Assay

Rationale & Causality: Once phenotypic cytotoxicity is established, target engagement must be proven. Many arylhydrazones are designed via in silico modeling to dock into the ATP-binding domain of VEGFR-2[6][7]. A cell-free Homogeneous Time-Resolved Fluorescence (HTRF) assay isolates the kinase mechanism from complex cellular variables, proving direct inhibition[11].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant VEGFR-2 kinase domain, biotinylated poly-GT substrate, and ATP in kinase buffer (50 mM HEPES pH 7.4, 10 mM

    
    , 1 mM EGTA, 0.01% Tween-20).
    
  • Compound Pre-incubation: Add 5

    
     of the hydrazone derivative to a 384-well plate. Add 10 
    
    
    
    of the VEGFR-2 enzyme solution. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the hydrazone to occupy the ATP pocket before the reaction starts.
  • Reaction Initiation: Add 5

    
     of the ATP/Substrate mix to initiate phosphorylation.
    
  • Reaction Termination & Detection: After 60 minutes, add 10

    
     of detection buffer containing Streptavidin-XL665 (binds biotinylated substrate) and Europium-cryptate labeled anti-phosphotyrosine antibody.
    
  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm.

  • Validation Check: Include Sorafenib as a reference inhibitor[7]. The absence of FRET signal in the presence of the hydrazone confirms direct competitive inhibition of VEGFR-2.

Screening Workflow Architecture

To ensure high-throughput efficiency without sacrificing data integrity, researchers should adopt a tiered screening architecture. The following diagram outlines the logical progression from library synthesis to lead candidate selection.

Workflow Comp Novel Hydrazone Library MTT Primary Screen (MTT / APH Viability) Comp->MTT Apo Secondary Screen (Annexin V / Cell Cycle) MTT->Apo IC50 < 10 µM Kinase Mechanistic Validation (VEGFR-2 / EGFR Assay) Apo->Kinase Apoptosis Confirmed Lead Lead Candidate Selection & In Vivo Kinase->Lead Target Engaged

Self-validating high-throughput screening workflow for hydrazones.

References

  • Reappraisal of the use of procarbazine in the treatment of lymphomas and brain tumors.
  • Procarbazine Drug Monograph. Cancer Care Ontario.
  • Procarbazine hydrochloride - Mechanism of Action. Liv Hospital.
  • What is the mechanism of Procarbazine Hydrochloride?
  • Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer Agents Targeting Inhibition of VEGFR‑2.
  • Development of the 5-Nitrosalicaldehyde Arylhydrazones as Anticancer Agents.
  • Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones.
  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents.
  • Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast cancer activity.
  • Study of the anticancer effect of new quinazolinone hydrazine deriv
  • Antimicrobial and Anticancer Activities of Hydrazine Derivatives and their Metal Complexes.
  • Synthesis and anticancer properties of novel hydrazone derivatives incorporating pyridine and isatin.
  • Design, Synthesis, Anticancer Evaluation and Docking Studies of Novel Heterocyclic Deriv

Sources

Using hydrazine derivatives as reductants in perovskite solar cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stability of halide perovskites—particularly Tin (Sn) and Tin-Lead (Sn-Pb) alloys—is fundamentally compromised by the spontaneous oxidation of


 to 

and the formation of iodine interstitials (

) defects.[1] This application note details the strategic deployment of hydrazine derivatives (hydrazinium salts, phenylhydrazines, and hydrazides) as dual-function reductants and coordinating passivators. Unlike generic additives, hydrazine derivatives offer a thermodynamically favorable redox potential to reverse oxidation events in situ while regulating crystallization kinetics via Lewis acid-base adduct formation. This guide provides validated protocols for precursor additive engineering and reactive vapor treatment to maximize carrier lifetimes and device stability.

Mechanism of Action: The Reductive-Passivation Dualism

To effectively utilize hydrazine derivatives, one must understand the specific chemical pathways they activate within the perovskite lattice.

A. Redox Restoration (The "Scavenger" Effect) In Sn-based systems, the primary degradation pathway is


. Hydrazine (

) and its protonated salts act as sacrificial reductants.
  • Reaction:

    
    
    
  • Sn Restoration:

    
    
    This effectively "scrubs" the precursor solution of oxidative species before film formation.
    

B. Defect Passivation (The "Anchor" Effect) The terminal amine (


) groups in hydrazine derivatives possess lone pair electrons that coordinate with under-coordinated metal sites (

or

) at grain boundaries, suppressing non-radiative recombination.

C. Crystallization Control Hydrazinium cations (


) can substitute into the A-site or form intermediate phases, retarding crystal growth rates to yield larger, monolithic grains with fewer boundaries.

Mechanism Oxidation Oxidative Stress (O2 exposure) Sn_Defect Sn4+ Trap State (p-type doping) Oxidation->Sn_Defect Generates Redox Redox Reaction (Sacrificial Oxidation) Sn_Defect->Redox Accepts e- Hydrazine Hydrazine Derivative (R-NH-NH2) Hydrazine->Redox Donates e- Passivation Surface Coordination (Lewis Base Adduct) Hydrazine->Passivation Binds Surface Defects Sn_Restored Restored Sn2+ (Lattice Integrity) Redox->Sn_Restored Yields N2_Gas N2 Gas (Benign Byproduct) Redox->N2_Gas Releases Passivation->Sn_Restored Stabilizes

Figure 1: Mechanistic pathway of hydrazine-mediated defect restoration. The derivative acts simultaneously as a redox scavenger for


 and a coordinating ligand for surface passivation.

Strategic Material Selection

Not all hydrazines are created equal. Selection depends on the specific perovskite composition and the target interface.

DerivativeFormulaStatePrimary ApplicationKey Advantage
Hydrazine Dihydrochloride

Solid SaltSn-Perovskite Additive Highly effective

reduction; Cl- improves crystallinity [1].
Hydrazinium Chloride

Solid SaltPb-Perovskite Additive Improves morphology; increases carrier lifetime [2].
Phenylhydrazine HCl

Solid SaltSn-Pb Alloy Additive Stronger reducing power; phenyl ring adds hydrophobicity [6].
Benzoyl Hydrazine

Solid PowderInterface Passivation Dual coordination (C=O and -NH-NH2) for

stability [4].
Anhydrous Hydrazine

Liquid/VaporVapor Treatment Surface restoration without introducing lattice impurities [5].

Protocol A: Precursor Additive Engineering

Target: Bulk defect reduction in Sn-based or Sn-Pb mixed perovskites.

Scope: This protocol integrates Hydrazine Dihydrochloride (


)  or 4-Fluorophenylhydrazine Hydrochloride  directly into the precursor ink.
Reagents:
  • Perovskite Precursors (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    , etc.)
  • Solvents: DMF (Anhydrous), DMSO (Anhydrous)

  • Additive: Hydrazine Dihydrochloride (98%+, Sigma-Aldrich)

Step-by-Step Methodology:
  • Additive Stock Solution Preparation:

    • Dissolve

      
       in DMSO to create a 1.0 M Stock Solution .
      
    • Note: Sonicate for 10 minutes. The solution should be clear. If using phenylhydrazine, ensure complete dissolution as solubility may be lower.

  • Perovskite Ink Formulation:

    • Prepare your standard perovskite precursor solution (e.g.,

      
       at 1.0 M in DMF:DMSO 4:1).
      
    • Crucial Step: Add metallic Sn powder (

      
      ) to the 
      
      
      
      solution before mixing to provide a baseline reduction environment. Filter the solution before adding the hydrazine additive.
  • Doping Strategy (The "Sweet Spot"):

    • Introduce the Hydrazine Stock Solution to the perovskite ink.

    • Recommended Concentration Range: 2.5 mol% to 10 mol% relative to Sn.

    • Example: For 1 mL of 1.0 M

      
      , add 25 
      
      
      
      L of 1.0 M additive stock (2.5 mol%).
    • Observation: A slight color shift (lightening) indicates reduction of

      
       species.
      
  • Film Deposition:

    • Spin coat immediately. The additive can accelerate gelation in some compositions.

    • Annealing: Anneal at 70°C for 10 min, then 100°C for 10 min. The hydrazine salt decomposes/incorporates; excessive heat (>150°C) may drive off the organic cation too quickly.

Validation Check:

  • Visual: Films should appear glossy black (for Sn-Pb) without the reddish haze typical of oxidation.

  • XPS: Measure the

    
     peak. Deconvolute to quantify the ratio of 
    
    
    
    (486.2 eV) vs
    
    
    (487.2 eV). Successful protocol yields
    
    
    
    
    .

Protocol B: Reactive Vapor Atmosphere Treatment

Target: Surface restoration of fabricated films (Surface


 reduction).

Scope: Using hydrazine vapor to treat the surface of crystallized films. This is critical for repairing surface oxidation that occurs during transfer or spin-coating [5].

Safety Warning: Hydrazine vapor is extremely toxic and flammable. This must be performed in a glovebox or a specialized fume hood with a scrubber.

Workflow Diagram:

VaporProtocol Setup Setup: Sealed Chamber (Petri dish or Vacuum jar) Source Hydrazine Source (Diluted N2H4 in Ethanol) Setup->Source Place droplets around substrate Exposure Vapor Exposure (Time: 30s - 5 min) Source->Exposure Vapor pressure builds Reaction Surface Reduction (Sn4+ -> Sn2+) Exposure->Reaction Diffusion into surface Removal Desorption Bake (100°C, 5 min) Reaction->Removal Remove excess hydrazine

Figure 2: Workflow for Hydrazine Vapor Annealing (HVA). Precise timing is required to prevent over-reduction to metallic Tin.

Step-by-Step Methodology:
  • Chamber Preparation:

    • Use a glass petri dish setup inside a nitrogen-filled glovebox.

    • Place the perovskite substrate (film side up) in the center.

  • Vapor Generation:

    • Pipette 5-10

      
      L of diluted hydrazine solution (35 wt% in ethanol) onto the glass periphery of the petri dish (do not touch the film).
      
    • Cover immediately with the lid.

  • Exposure Timing:

    • Sn-based: 30 seconds to 2 minutes.

    • Pb-based: 2 to 5 minutes (primarily for defect passivation, not reduction).

    • Mechanism:[2][3][4] The vapor penetrates the top 10-20 nm, reducing surface oxides and passivating halides.

  • Desorption:

    • Remove the lid.

    • Immediately transfer the film to a hotplate at 100°C for 5 minutes. This drives off unreacted hydrazine and physisorbed

      
       gas.
      

Data Summary & Troubleshooting

Expected Performance Metrics:

ParameterControl DeviceHydrazine-Treated DeviceImprovement Factor

(Sn-Pb)
0.75 V0.82 VReduced non-radiative recombination
Carrier Lifetime 5 ns>20 nsLower trap density
Hysteresis Index 15%<3%Ion migration suppression
Stability (

)
100 hours>500 hoursOxidation resistance

Troubleshooting Guide:

  • Issue: Film turns gray/metallic.

    • Cause: Over-reduction.

      
       has been reduced to metallic 
      
      
      
      .
    • Fix: Reduce vapor exposure time or lower additive concentration.

  • Issue: Pinholes in film.

    • Cause: Rapid evolution of

      
       gas during spin-coating.
      
    • Fix: Use a salt derivative (e.g., Hydrazinium Chloride) instead of liquid hydrazine to slow down the reaction kinetics.

  • Issue: Solubility limit.

    • Cause: Phenylhydrazine precipitating in precursor.

    • Fix: Pre-dissolve in pure DMSO or slightly warm the solution (40°C) before adding to the main precursor.

References

  • Hydrazine dihydrochloride as a new additive to promote the performance of tin-based mixed organic cation perovskite solar cells. Source: Royal Society of Chemistry (Sustainable Energy & Fuels)

  • Hydrazinium Salt as Additive To Improve Film Morphology and Carrier Lifetime for High-Efficiency Planar-Heterojunction Perovskite Solar Cells. Source: ACS Applied Materials & Interfaces

  • Hydrazine Hydrochloride Derivatives Balance Precursor Coordination in Tin-Based Perovskite Solutions. Source: Advanced Functional Materials (via ResearchGate)

  • Hydrazide Derivatives for Defect Passivation in Pure CsPbI3 Perovskite Solar Cells. Source: Angewandte Chemie International Edition

  • Importance of Reducing Vapor Atmosphere in the Fabrication of Sn-based Perovskite Solar Cells. Source: Journal of the American Chemical Society [5]

  • Selection of phenyl hydrazine derivatives as an Sn4+ reductant for tin–lead perovskite solar cells. Source: Journal of Materials Chemistry C

Sources

Step-by-step guide for condensation reactions with pivalic acid hydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Condensation Protocols for Pivalic Acid Hydrazide

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide and Experimental Protocols.

Introduction & Structural Rationale

2,2-Dimethylpropionic acid hydrazide, widely known as pivalic acid hydrazide or pivalohydrazide, is a highly versatile building block in modern organic synthesis and medicinal chemistry[1]. The condensation of this sterically hindered acylhydrazide with aldehydes or ketones yields N'-substituted pivaloyl hydrazones[2]. These hydrazone scaffolds are highly valued in drug development for their potent antimicrobial and antitumor properties. Their bioactivity is primarily driven by their capacity to chelate essential metal ions and the enhanced lipophilicity imparted by the bulky tert-butyl moiety, which improves cell membrane penetration[1].

However, the very structural feature that makes pivaloyl hydrazones biologically attractive—the tert-butyl group—introduces significant synthetic bottlenecks. The steric bulk severely hinders the nucleophilic approach of the terminal nitrogen to the electrophilic carbonyl carbon[3]. As a Senior Application Scientist, I have designed this guide to move beyond basic procedures, focusing on the thermodynamic and kinetic levers you must pull to force this condensation to completion reliably.

Mechanistic Causality & Reaction Optimization

The formation of a pivaloyl hydrazone is a classic addition-elimination reaction. It begins with the nucleophilic attack of the hydrazide's primary amine onto the carbonyl carbon, forming a tetrahedral intermediate. This is followed by an acid-catalyzed dehydration step to establish the stable carbon-nitrogen double bond (C=N)[3].

To engineer a self-validating and high-yielding protocol, we must address three critical failure points:

  • Steric Repulsion: The non-bonded steric interactions from the pivaloyl group increase the activation energy barrier[3]. This necessitates elevated thermal energy (refluxing) to ensure the molecules collide with sufficient force.

  • Carbonyl Electrophilicity: Because the nucleophile is sterically hindered, we must make the electrophile more reactive. A Brønsted acid catalyst (like glacial acetic acid) protonates the carbonyl oxygen, increasing the partial positive charge on the carbon[3].

  • Reversible Hydrolysis: The dehydration step is inherently reversible. Hydrazones are highly susceptible to hydrolysis in the presence of water and acid[3]. Therefore, the system must be strictly anhydrous to drive the Le Chatelier equilibrium toward the product.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and kinetic outcomes when dealing with sterically demanding pivaloyl condensations.

ParameterStandard ConditionChallenging Substrate (High Sterics)Mechanistic Rationale
Solvent Absolute EthanolDMF or DMSOHigh-boiling polar aprotic solvents allow for elevated temperatures (up to 120 °C) to overcome severe activation energy barriers[3].
Temperature 80 °C (Reflux)120 °C or MicrowaveAdded thermal energy compensates for the difficult nucleophilic approach caused by the bulky tert-butyl group[3].
Catalyst Glacial Acetic Acidp-Toluenesulfonic acidEnhances carbonyl electrophilicity. Caution: Excessive acid promotes product hydrolysis; strictly use catalytic amounts[3].
Environment Open AirAnhydrous / Inert GasRemoving ambient moisture shifts the thermodynamic equilibrium toward dehydration, preventing imine bond hydrolysis[3].

Visualizing the Reaction Logic

The workflow below illustrates the critical path of the condensation reaction, highlighting where thermodynamic control must be applied to overcome steric bottlenecks.

G A Pivalic Acid Hydrazide + Carbonyl Compound B Dissolution in Anhydrous Solvent (Prevents Hydrolysis) A->B C Acid Catalysis (Glacial AcOH) (Activates Electrophilic Carbon) B->C D Nucleophilic Addition (Forms Tetrahedral Intermediate) C->D F Thermal Activation (Reflux at 80-120°C) D->F E Steric Hindrance (tert-Butyl Group) E->D Increases Activation Energy G Dehydration (-H2O) (Shifts Equilibrium) F->G H Pivaloyl Hydrazone Product (Stable C=N Bond) G->H

Mechanistic workflow and thermodynamic control of pivaloyl hydrazone synthesis.

Experimental Protocols

Protocol A: Synthesis of N'-Substituted Pivaloyl Hydrazones

This methodology is engineered as a self-validating system. The progression of the reaction is physically observable (precipitation of the product) and chemically verifiable (TLC).

Reagents & Materials:

  • Pivalic acid hydrazide (1.0 eq)[1]

  • Substituted aromatic aldehyde or ketone (1.0 - 1.1 eq)[3]

  • Anhydrous absolute ethanol (or DMF for highly hindered ketones)

  • Glacial acetic acid (catalytic)[2]

Step-by-Step Methodology:

  • Anhydrous Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve pivalic acid hydrazide (1.0 eq) in a minimal volume of anhydrous absolute ethanol[1]. Causality: Minimizing solvent volume increases reactant collision frequency, while anhydrous conditions prevent the backward hydrolysis reaction[3].

  • Electrophile Addition: Add the carbonyl compound (1.0 - 1.1 eq) to the stirring solution[3].

  • Catalytic Activation: Introduce a catalytic amount of glacial acetic acid (2-3 drops)[1]. Causality: This precisely lowers the activation energy by protonating the carbonyl, without lowering the pH to a level that would protonate the nucleophilic hydrazine nitrogen (which would kill its nucleophilicity and halt the reaction).

  • Thermal Driving: Attach a reflux condenser and heat the mixture to 80 °C (reflux)[3]. Maintain constant stirring for 2-4 hours[1].

  • Validation & Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting material spot confirms the consumption of the hydrazide. To neutralize acidic sites on the silica gel and prevent streaking of the basic hydrazone, add a drop of triethylamine to your TLC mobile phase[3].

  • Isolation: Once complete, allow the mixture to cool to room temperature. The stable pivaloyl hydrazone will spontaneously precipitate out of the solution due to its lower solubility in cold ethanol[1].

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol to remove any unreacted aldehyde, and dry thoroughly under high vacuum.

Protocol B: Upstream Synthesis of Pivalic Acid Hydrazide (Pre-requisite)

If commercial pivalic acid hydrazide is unavailable, it must be synthesized from pivaloyl chloride. This protocol avoids the dangerous thermal hazards of anhydrous hydrazine by utilizing an aqueous system[4].

Step-by-Step Methodology:

  • Cryogenic Setup: Prepare a solution of 35% aqueous hydrazine (1.25 eq) and sodium hydroxide in deionized water. Submerge the reactor in an ice-water/acetone bath and cool the internal temperature to between -5 °C and 0 °C[5].

  • Controlled Acylation: Slowly add pivaloyl chloride (1.0 eq) dropwise over 40-60 minutes[5]. Causality: Maintaining the temperature strictly below 0 °C is absolutely critical. Elevated temperatures lead to the rapid formation of the unwanted 1,2-diacylhydrazine byproduct[3].

  • Phase Separation & Distillation: Once addition is complete, the mixture is concentrated via vacuum distillation to remove water, followed by azeotropic distillation with toluene to precipitate NaCl[4].

  • Crystallization: Filter the inorganic salts, concentrate the filtrate, and recrystallize the crude oil from isopropyl ether to yield pure pivalic acid hydrazide as a white crystalline solid[5],[2].

References

  • Organic Syntheses. Propanoic acid, 2,2-dimethyl-, hydrazide. Retrieved from:[Link]

Sources

Application Notes and Protocols for the Safe Laboratory Handling and Storage of Hydrazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Dual Nature of Hydrazine

Hydrazine (N₂H₄) and its derivatives are powerful reducing agents and versatile intermediates, indispensable in various fields, including pharmaceuticals, agrochemicals, and as high-energy propellants.[1][2][3] However, their utility is intrinsically linked to significant hazards. Hydrazine is a colorless, fuming, oily liquid with an ammonia-like odor.[4][5] It is highly reactive, corrosive, and toxic.[1][6] This guide provides a comprehensive framework for the safe handling, storage, and disposal of hydrazine compounds in a research and development setting, emphasizing the causality behind each procedural step to ensure a self-validating system of safety.

Hydrazine's hazardous nature stems from its chemical properties. It is a strong reducing agent that can react violently with oxidizing agents, acids, and certain metals.[7][8] Its vapors are flammable and can form explosive mixtures with air.[4][7] Furthermore, hydrazine is acutely toxic through inhalation, ingestion, and dermal contact, and is classified as a suspected human carcinogen.[2][6][9] Chronic exposure can lead to damage to the liver, kidneys, and central nervous system.[2][10] Therefore, rigorous adherence to safety protocols is not merely a procedural formality but a critical necessity.

I. Hazard Assessment and Risk Mitigation

A thorough risk assessment is the foundational step before any work with hydrazine compounds. This involves understanding the specific hazards of the derivative being used, the quantities involved, and the nature of the experimental procedures.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the hazard.

  • Chemical Fume Hood: All manipulations of hydrazine and its compounds, including weighing, dispensing, and reactions, must be conducted within a certified chemical fume hood.[6][11][12] This is critical to prevent the inhalation of toxic and flammable vapors. The fume hood sash should be kept as low as possible.

  • Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of fugitive vapors.[11]

  • Designated Area: A specific area within the laboratory should be designated for work with hydrazine. This area should be clearly marked with warning signs indicating the presence of a toxic and carcinogenic substance.[11][12]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where hydrazine is handled.[11][13]

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides a crucial barrier between the researcher and the chemical.[9]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves are recommended.[6][13] For significant splash hazards, consider double-gloving or using thicker, chemical-resistant gloves.[12]Hydrazine is readily absorbed through the skin and can cause severe burns.[2][13] Nitrile and neoprene offer good chemical resistance.
Eye and Face Protection Chemical splash goggles are mandatory.[6] A full-face shield worn over goggles is required when there is a risk of splashing.[9]Hydrazine can cause severe eye burns and permanent damage upon contact.[6][13]
Body Protection A flame-resistant lab coat is essential.[12][13] Full-length pants and closed-toe shoes must be worn.[13]Protects the skin from splashes and provides a layer of protection in case of a fire.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and amines may be required for certain high-risk procedures or in the event of a spill.[7][13] Use of a respirator requires prior medical clearance, fit-testing, and training.[13]To prevent inhalation of toxic vapors, especially in situations where engineering controls may not be sufficient.

II. Standard Operating Procedures for Handling Hydrazine

Adherence to a strict, step-by-step protocol is paramount for minimizing risk during the handling of hydrazine compounds.

Protocol for Weighing and Dispensing Hydrazine

This protocol outlines the safe procedure for handling neat or concentrated hydrazine solutions.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface within the fume hood with disposable absorbent bench paper.[11]

    • Assemble all necessary equipment (e.g., balance, glassware, spatulas, waste containers) inside the fume hood.

  • Donning PPE:

    • Put on all required PPE as detailed in the table above.

  • Dispensing:

    • Ground and bond metal containers when transferring material to prevent static discharge, which can be an ignition source.[13]

    • For transfers between glass containers, use techniques that minimize splashing and aerosol generation. Purging with an inert gas like nitrogen is recommended.[13]

    • Carefully open the primary container, pointing the opening away from your face.

    • Slowly and carefully transfer the required amount of hydrazine to a tared secondary container.

    • Immediately and securely close the primary container.

  • Post-Dispensing:

    • Wipe any minor drips on the exterior of the containers with a damp cloth (water can be used for small cleanups, but be mindful of reactivity with concentrated hydrazine).

    • Decontaminate any reusable equipment that came into contact with hydrazine.

    • Dispose of all contaminated disposable materials (e.g., bench paper, pipette tips, wipes) in a designated hazardous waste container.[14]

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Weighing_Protocol cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_dispensing Dispensing cluster_post Post-Dispensing cluster_doff Final Steps prep1 Verify Fume Hood Operation prep2 Cover Work Surface prep1->prep2 prep3 Assemble Equipment prep2->prep3 ppe1 Don Required PPE prep3->ppe1 disp1 Ground Metal Containers ppe1->disp1 disp2 Transfer Hydrazine disp1->disp2 disp3 Securely Close Containers disp2->disp3 post1 Clean Minor Drips disp3->post1 post2 Decontaminate Equipment post1->post2 post3 Dispose of Contaminated Materials post2->post3 doff1 Doff PPE Correctly post3->doff1 doff2 Wash Hands Thoroughly doff1->doff2

III. Storage Requirements for Hydrazine Compounds

Proper storage is crucial to prevent degradation, dangerous reactions, and accidental exposure.

  • Location: Store hydrazine in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[15][16] A dedicated, labeled flammable liquid storage cabinet is recommended.

  • Incompatible Materials: Hydrazine must be segregated from incompatible materials.[7][15][17] This includes:

    • Oxidizing agents: (e.g., peroxides, nitrates, chlorates) - can cause violent reactions or explosions.[7][8]

    • Acids: (e.g., hydrochloric acid, sulfuric acid) - react exothermically.[7][15]

    • Metals and Metal Oxides: (e.g., copper, iron, lead) - can catalyze decomposition.[7][15]

    • Porous materials: (e.g., wood, cloth, earth) - can lead to spontaneous ignition.[5]

  • Containers: Keep containers tightly closed to prevent leakage and the escape of vapors.[13] Containers should be stored in secondary containment trays to catch any potential leaks.[13]

  • Inert Atmosphere: For anhydrous or highly concentrated hydrazine, storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent reaction with atmospheric oxygen and moisture.[13]

  • Labeling: All containers must be clearly labeled with the chemical name, hazard warnings (e.g., "Toxic," "Carcinogen," "Flammable," "Corrosive"), and the date received and opened.[13][16]

IV. Emergency Procedures: Spill and Exposure Management

Prompt and correct action during an emergency can significantly mitigate the consequences of a spill or exposure.

Spill Response
  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • If you are trained and it is safe to do so, contain the spill using a spill kit with inert absorbent materials like dry sand or vermiculite.[4][18] Do not use combustible materials like paper towels or sawdust. [4]

    • Gently collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[14][18]

    • Decontaminate the spill area.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate: Immediately evacuate the laboratory, alerting others as you leave.

    • Isolate: Close the laboratory doors and prevent entry.

    • Notify: Contact your institution's emergency response team (e.g., Environmental Health and Safety) and provide them with the details of the spill.[6]

    • Do not attempt to clean up a major spill unless you are a trained emergency responder. [12]

Spill_Response cluster_minor Minor Spill (Inside Fume Hood) cluster_major Major Spill (Outside Fume Hood) spill Hydrazine Spill Occurs location Spill Location? spill->location minor1 Alert Nearby Personnel location->minor1 Inside Fume Hood major1 Evacuate Laboratory location->major1 Outside Fume Hood minor2 Contain with Inert Absorbent minor1->minor2 minor3 Collect Waste in Sealed Container minor2->minor3 minor4 Decontaminate Area minor3->minor4 major2 Isolate the Area major1->major2 major3 Notify Emergency Response major2->major3

Exposure Response

Immediate first aid is critical in the event of exposure.[13]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][18] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13][18] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[13] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water and have them drink large quantities of water or milk.[13] Seek immediate medical attention.

V. Waste Management and Disposal

All hydrazine waste is considered hazardous and must be managed according to institutional and regulatory guidelines.[9][19]

  • Collection: Collect all hydrazine-containing waste (including contaminated solids) in a designated, clearly labeled, and sealed hazardous waste container.[14][16]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Hydrazine," and all applicable hazard pictograms (e.g., toxic, corrosive, flammable).[13]

  • Storage: Store hazardous waste containers in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[16]

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.[14] Never pour hydrazine waste down the drain. [17]

Protocol for Neutralization of Dilute Aqueous Hydrazine Waste

For small quantities of dilute aqueous hydrazine waste (<5%), chemical neutralization can be performed by trained personnel in a controlled laboratory setting. This procedure should only be undertaken after a thorough risk assessment.

  • Preparation:

    • Perform the entire procedure within a chemical fume hood.

    • Wear all required PPE.

    • Ensure the hydrazine waste solution is already diluted to less than 5% concentration. If not, dilute it with water in a large, appropriate container.[7]

  • Neutralization:

    • Slowly add a dilute (e.g., 5%) solution of sodium hypochlorite (bleach) or calcium hypochlorite to the stirred hydrazine solution.[7] The reaction is exothermic, so the addition should be slow and the solution may need to be cooled.

    • The reaction produces nitrogen gas, water, and salts.[7]

  • Completion:

    • Continue adding the hypochlorite solution until the reaction (e.g., bubbling) ceases.

    • Test the final solution to ensure complete neutralization of the hydrazine.

  • Disposal:

    • The neutralized solution should be disposed of in accordance with local regulations.

Note: The neutralization of methylated hydrazine derivatives with hypochlorite can produce carcinogenic byproducts and requires specialized procedures.[20] An alternative for neutralizing hydrazine and its derivatives is the use of alpha-ketoglutaric acid, which forms relatively harmless byproducts.[21][22]

VI. Conclusion

The safe handling of hydrazine compounds is a non-negotiable aspect of laboratory work. By understanding the inherent hazards and diligently applying the principles of engineering controls, personal protective equipment, and standardized procedures, researchers can mitigate the risks associated with these valuable but dangerous chemicals. A culture of safety, built on a foundation of knowledge and meticulous practice, is the ultimate safeguard for all personnel in the laboratory.

References

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

  • NASA Spinoff. (n.d.). Organic Compound Turns Toxic Waste into Harmless Byproducts. Retrieved from [Link]

  • University of California, Santa Barbara. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • Bilal, M. (2024, September 20). Hydrazine: Properties, Uses, and Hazards. Medium. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methyl hydrazine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Hydrazine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Hydrazine. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. Retrieved from [Link]

  • Google Patents. (n.d.). US20170113086A1 - Methods and systems for neutralization of hydrazine.
  • The Brückner Research Group. (n.d.). CB-LSOP-Hydrazines.docx. Retrieved from [Link]

  • Hoo Chemtec. (2026, March 2). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. Retrieved from [Link]

  • Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2021, January 28). HYDRAZINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology - StatPearls. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methyl hydrazine. Retrieved from [Link]

  • Be Atex. (n.d.). Hydrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine - Toxicological Profile for.... Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Reaction Protocols for 4-Hydrazinylphenyl Pivalate Hydrochloride

Executive Summary

4-Hydrazinylphenyl pivalate hydrochloride (CAS: 1187927-89-4) is a specialized building block combining a reactive hydrazine moiety with a robust pivalate ester protecting group.[1][2][3] Unlike simple phenylhydrazines, this compound exhibits a "push-pull" solubility profile: the hydrochloride salt induces polarity, while the bulky tert-butyl group of the pivalate ester adds significant lipophilicity.[1]

This guide addresses the critical challenge of solubilizing this amphiphilic salt without triggering premature ester hydrolysis or hydrazine oxidation. It provides validated solvent systems for nucleophilic additions (hydrazone formation) and cyclizations (Fischer Indole synthesis), ensuring high yield and structural integrity.[1]

Chemical Profile & Stability Considerations

FeatureSpecificationImpact on Protocol
Structure Phenyl ring with 4-hydrazine and 1-pivalateDual reactivity: Nucleophilic hydrazine vs. Electrophilic ester.[1]
Salt Form Hydrochloride (HCl)Acidic pH in solution.[1] Requires neutralization (e.g., NaOAc, TEA) to activate nucleophilicity.[1]
Protecting Group Pivalate (Trimethyl acetate)High Stability. Resists hydrolysis better than acetates, allowing for broader pH tolerance during reaction.[1]
Oxidation Risk High (Hydrazine group)Solutions of the free base degrade in air.[1] Prepare fresh or use inert atmosphere (N₂/Ar).[1]

Solvent Compatibility Matrix

The choice of solvent is dictated by the specific reaction type.[1] The hydrochloride salt is generally insoluble in non-polar organics (Hexane, Toluene) but soluble in polar protic and aprotic solvents.[1]

Recommended Solvents
  • Ethanol (EtOH) / Methanol (MeOH):

    • Grade: Anhydrous or 95%.[1]

    • Application: Ideal for hydrazone formation and general nucleophilic attacks.[1]

    • Note: Excellent solubility for the HCl salt; allows easy precipitation of products upon cooling.[1]

  • Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF):

    • Application: High-concentration stock solutions or reactions requiring high temperatures (>80°C).[1]

    • Note: Difficult to remove; use only when reagents are insoluble in alcohols.[1]

  • Glacial Acetic Acid (AcOH):

    • Application:Fischer Indole Synthesis. Acts as both solvent and acid catalyst.[1]

    • Compatibility: The pivalate group is stable in AcOH at reflux, unlike simpler esters which may transesterify.[1]

Restricted / Cautionary Solvents
  • Acetone / Ketones:

    • Risk:[1][4]SEVERE. Ketones react rapidly with the hydrazine group to form hydrazones.[1] Never use as a passive solvent.[1]

  • Water:

    • Risk:[1][4] Moderate.[1] While the HCl salt is water-soluble, the lipophilic pivalate group may cause the free base to precipitate as a sticky oil upon neutralization, complicating stirring.[1] Use water only in biphasic systems or mixed with EtOH.[1]

  • Diethyl Ether / Hexanes:

    • Risk:[1][4] The compound is insoluble.[1] Useful only as anti-solvents to precipitate the product.[1]

Decision Logic: Solvent Selection

The following logic flow guides the researcher in selecting the optimal solvent system based on the intended chemical transformation.

SolventSelection cluster_0 Pathways Start Start: Define Reaction Goal ReactionType Reaction Type? Start->ReactionType Hydrazone Hydrazone Formation (Aldehyde/Ketone Scavenging) ReactionType->Hydrazone Heterocycle Heterocycle Synthesis (e.g., Pyrazoles, Indoles) ReactionType->Heterocycle FreeBase Free Base Isolation ReactionType->FreeBase Ethanol Ethanol + NaOAc (Buffer HCl) Hydrazone->Ethanol Standard AcidCat Glacial Acetic Acid (Reflux) Heterocycle->AcidCat Fischer Indole Neutral EtOH or DMF (Reflux) Heterocycle->Neutral Pyrazole Biphasic DCM / aq. NaHCO3 (Rapid Separation) FreeBase->Biphasic Partitioning

Figure 1: Decision tree for solvent selection based on reaction type. Note the critical branching for acidic vs. neutral conditions.

Detailed Experimental Protocols

Protocol A: Hydrazone Formation (Standard Derivatization)

Purpose: To react the hydrazine with an aldehyde or ketone substrate while preserving the pivalate ester.[1]

Reagents:

  • 4-Hydrazinylphenyl pivalate HCl (1.0 equiv)[1][2]

  • Aldehyde/Ketone Substrate (1.0–1.1 equiv)[1]

  • Sodium Acetate (NaOAc) (1.2 equiv) – Crucial for neutralizing the HCl salt.[1]

  • Solvent: Ethanol (Absolute).[1]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-Hydrazinylphenyl pivalate HCl (1.0 mmol) and NaOAc (1.2 mmol) in Ethanol (5–10 mL).

    • Observation: The solution may become slightly cloudy as NaCl precipitates.[1]

  • Addition: Add the aldehyde/ketone substrate (1.0 mmol) dropwise at room temperature.

  • Reaction: Stir at room temperature for 1–4 hours.

    • Monitoring: Check by TLC.[1][5] The hydrazine spot (polar, stains with PMA) should disappear.[1]

  • Work-up:

    • Option 1 (Precipitation): If the product precipitates, filter and wash with cold water (to remove salts) and cold ethanol.[1]

    • Option 2 (Extraction): Evaporate ethanol.[1] Resuspend residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).[1] Dry over Na₂SO₄ and concentrate.

Protocol B: Fischer Indole Synthesis

Purpose: Cyclization with a ketone to form a pivalate-protected indole.[1]

Reagents:

  • 4-Hydrazinylphenyl pivalate HCl (1.0 equiv)[1][2]

  • Ketone (e.g., Cyclohexanone) (1.0 equiv)[1]

  • Solvent: Glacial Acetic Acid.[1][5]

Procedure:

  • Setup: Dissolve the hydrazine HCl salt in Glacial Acetic Acid (10 mL per gram).

  • Addition: Add the ketone (1.0 equiv).[1]

  • Cyclization: Heat the mixture to reflux (118°C) for 2–4 hours.

    • Mechanistic Insight: The pivalate ester is sterically hindered and typically survives acetic acid reflux, whereas a simple acetate might hydrolyze or transesterify [1].[1]

  • Quench: Cool to room temperature. Pour the mixture into crushed ice/water.

  • Neutralization: Carefully neutralize with concentrated NaOH or Na₂CO₃ solution until pH ~8.

    • Caution: Exothermic reaction.[1] Keep cold to prevent ester hydrolysis during the basic quench.[1]

  • Isolation: Extract the precipitate or oil into DCM.

Mechanistic Workflow

The following diagram illustrates the transformation pathway, highlighting the critical neutralization step required to activate the hydrazine.

Mechanism Salt HCl Salt (Inactive Nucleophile) FreeBase Free Hydrazine (Active Nucleophile) Salt->FreeBase Deprotonation Base Base (NaOAc / TEA) Base->FreeBase + Intermediate Hydrazone Intermediate FreeBase->Intermediate Nucleophilic Attack Substrate Electrophile (Aldehyde/Ketone) Substrate->Intermediate + Product Final Product (Protected) Intermediate->Product -H2O

Figure 2: Activation pathway of the hydrazine hydrochloride salt.[1] Deprotonation is the rate-enabling step.[1]

References

  • BenchChem. (2025).[1][5] Application Notes and Protocols for Reactions Involving Hydrazine and [2-(methylthio)phenyl]hydrazine. Retrieved from .[1]

  • Robinson, B. (1982).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (Standard reference for solvent effects in hydrazine cyclizations).

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry. Wiley.[1] (Mechanisms of ester stability: Pivalate vs. Acetate).

  • BLD Pharm. (n.d.).[1] Product Data Sheet: 4-Hydrazinylphenyl pivalate hydrochloride (CAS 1187927-89-4).[1][2][3][6] Retrieved from .[1]

Disclaimer: This document is for research purposes only. All reactions involving hydrazines should be performed in a fume hood due to potential toxicity.[1] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application Note: 4-Hydrazinylphenyl Pivalate Hydrochloride in the Development of Targeted Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted anti-inflammatory therapeutics requires versatile, robust chemical building blocks capable of withstanding complex multi-step syntheses. 4-Hydrazinylphenyl pivalate hydrochloride (CAS: 1187927-89-4) has emerged as a privileged intermediate in medicinal chemistry. By combining a highly reactive hydrazine moiety with a sterically shielded, pivalate-protected phenol, this compound enables the precise construction of nitrogen-containing heterocycles—specifically indoles and pyrazoles—that serve as the core scaffolds for cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors.

This application note provides a comprehensive, self-validating guide to utilizing 4-hydrazinylphenyl pivalate hydrochloride in the synthesis of advanced anti-inflammatory prodrugs, detailing the mechanistic rationale, optimized protocols, and cellular-targeting strategies.

Mechanistic Rationale & Structural Advantages

The strategic value of 4-hydrazinylphenyl pivalate hydrochloride lies in its bifunctional nature, which solves a critical problem in heterocyclic synthesis: phenolic degradation during cyclization .

  • Regioselective Core Formation : The hydrazine hydrochloride group is primed for condensation with ketones or 1,3-dicarbonyls. When reacted with ketones, it undergoes a [3,3]-sigmatropic rearrangement via the [1]. Because the pivalate group is located para to the hydrazine, the cyclization exclusively yields a 5-substituted indole —the exact substitution pattern required for Indomethacin analogs.

  • The Pivalate Shield : The pivalate (trimethylacetate) ester is exceptionally bulky. Unlike standard acetate esters, the tert-butyl group sterically blocks nucleophilic attack at the carbonyl carbon. This ensures the phenolic oxygen remains protected from oxidation or premature cleavage during the harsh, acidic, and high-temperature conditions required for heterocycle formation.

  • Anchor for Targeted Delivery : Post-cyclization, the pivalate ester can be selectively unmasked to reveal a 5-hydroxyindole or pyrazole-phenol. This free hydroxyl group acts as the synthetic anchor for conjugating cellular-retention linkers, such as phosphonates, which trap the anti-inflammatory payload inside activated macrophages [2].

SyntheticWorkflow A 4-Hydrazinylphenyl Pivalate HCl B Ketone / 1,3-Diketone C Microwave Cyclization (EtOH, KOAc, 90°C) D Pivalate-Protected Indole/Pyrazole C->D E Base Hydrolysis (LiOH, THF/H2O) D->E F Phenol-Bearing Anti-Inflammatory Core E->F G Linker Conjugation (e.g., Phosphonate) F->G H Targeted Anti-Inflammatory Prodrug G->H AB AB AB->C

Workflow for synthesizing targeted anti-inflammatory prodrugs using 4-hydrazinylphenyl pivalate.

Experimental Protocols

Protocol A: Microwave-Assisted Indole Core Formation

This protocol leverages a self-buffering system to drive the Fischer Indole Synthesis without the need for harsh external mineral acids, preserving sensitive functional groups on the ketone coupling partner.

Reagents:

  • 4-Hydrazinylphenyl pivalate hydrochloride (1.10 eq)

  • Target Ketone (1.00 eq)

  • Potassium Acetate (KOAc) (1.50 eq)

  • Anhydrous Ethanol (0.17 M relative to ketone)

Step-by-Step Methodology:

  • Preparation : In a dry 20 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the target ketone and 4-hydrazinylphenyl pivalate HCl in anhydrous ethanol under a nitrogen atmosphere.

  • In Situ Free-Basing : Add KOAc to the suspension.

    • Causality Note: KOAc serves a dual purpose. It neutralizes the hydrochloride salt to liberate the nucleophilic free hydrazine, while the resulting acetic acid acts as a mild, protic catalyst to drive the subsequent hydrazone formation and [3,3]-sigmatropic rearrangement.

  • Microwave Irradiation : Seal the vial and irradiate at 90°C for 15 minutes.

    • Causality Note: Microwave heating rapidly overcomes the activation energy barrier for the sigmatropic rearrangement, preventing the thermal degradation often seen in prolonged reflux conditions.

  • Workup : Concentrate the crude mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and purify via flash column chromatography.

Validation Checkpoint: Analyze an aliquot of the crude mixture via LC-MS. The disappearance of the hydrazine precursor (m/z 209 for the free base) and the emergence of the [M+H]⁺ peak of the cyclized indole confirms successful rearrangement. If the uncyclized hydrazone intermediate is dominant, increase the microwave hold time by 5 minutes.

Protocol B: Selective Pivalate Deprotection

Because the pivalate ester is highly resistant to standard mild bases (e.g., K₂CO₃ in MeOH), a stronger nucleophile and optimized solvent system are required [3].

Reagents:

  • Pivalate-protected Indole/Pyrazole (1.00 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.00 eq)

  • Solvent: THF/H₂O (3:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Solvation : Dissolve the protected heterocycle in THF. Add water to achieve a 3:1 THF/H₂O ratio.

    • Causality Note: THF ensures the lipophilic starting material remains in solution, while water dissolves the LiOH and drives the hydrolysis equilibrium.

  • Hydrolysis : Add LiOH·H₂O in one portion. Heat the reaction mixture to 50°C and stir for 4 hours.

    • Causality Note: The small ionic radius of the Lithium cation (Li⁺) strongly coordinates to the sterically hindered carbonyl oxygen of the pivalate group, increasing its electrophilicity and facilitating attack by the hydroxide anion.

  • Quenching : Cool to room temperature and carefully acidify the mixture to pH 4 using 1M HCl to protonate the resulting phenoxide.

  • Extraction : Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organics with brine, dry, and concentrate.

Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) will show a distinct polarity shift. The pivalate-protected starting material typically runs near R_f 0.6, whereas the deprotected phenol will streak near R_f 0.2 due to strong hydrogen bonding. Staining with Phosphomolybdic Acid (PMA) will rapidly turn the phenol spot dark blue/green.

Quantitative Data: Optimization of Deprotection

To demonstrate the necessity of the LiOH/THF system, the following table summarizes the quantitative optimization data for the cleavage of the pivalate ester from a model 5-pivaloyloxyindole scaffold.

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
K₂CO₃ (3.0 eq)MeOH2524< 10%Steric hindrance of tert-butyl group prevents nucleophilic attack.
NaOMe (2.0 eq)MeOH651245%Moderate cleavage achieved, but prolonged heating caused partial core degradation.
LiOH (3.0 eq) THF / H₂O 50 4 88% Optimal: Li⁺ coordination activates the hindered carbonyl; clean conversion.
DIBAL-H (2.5 eq)DCM-78275%Effective reductive cleavage, but risks reducing other sensitive functional groups.

Table 1: Reaction condition optimization for the selective deprotection of the pivalate ester.

Pharmacological Application: Targeted COX-2 Inhibition

Once the 5-hydroxyindole or pyrazole core is unmasked, it is conjugated to a phosphonate linker to create a targeted prodrug. This strategy is highly effective for treating localized inflammation (e.g., rheumatoid arthritis).

The phosphonate group is highly polar, which prevents the drug from easily diffusing out of cells once it has been endocytosed by activated macrophages at the site of inflammation. Inside the cell, esterases cleave the linker, releasing the active phenolic anti-inflammatory agent directly into the cytosol where it binds to the COX-2 enzyme active site, blocking the conversion of arachidonic acid to Prostaglandin E2 (PGE2).

Mechanism A Targeted Prodrug (Phosphonate-Linked) B Cellular Uptake & Intracellular Cleavage A->B C Active Phenolic Inhibitor B->C D COX-2 Enzyme Active Site C->D Binds to E Arachidonic Acid Conversion Blocked D->E Inhibits F Decreased PGE2 Levels E->F G Reduction of Inflammation F->G

Intracellular activation and COX-2 inhibition pathway of the synthesized anti-inflammatory agent.

By utilizing 4-hydrazinylphenyl pivalate hydrochloride as the foundational building block, drug development professionals can streamline the synthesis of these complex, targeted therapeutics while maintaining high yields and strict regiocontrol.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews (ACS Publications). Available at:[Link]

  • US Patent 10,869,929 B2. (2020). Phosphonate linkers and their use to facilitate cellular retention of compounds. Google Patents.

Troubleshooting & Optimization

How to improve yield in 4-Hydrazinylphenyl pivalate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Hydrazinylphenyl Pivalate Hydrochloride Synthesis

Executive Summary: The Selectivity-Stability Paradox

User Query: "How do I improve the yield of 4-Hydrazinylphenyl pivalate hydrochloride?"

The Core Challenge: The synthesis of 4-Hydrazinylphenyl pivalate (Structure: (CH3)3C-CO-O-C6H4-NH-NH2•HCl) presents a classic "Selectivity vs. Stability" paradox.

  • Nucleophilic Competition: The hydrazine group (-NH-NH2) is significantly more nucleophilic than the phenol (-OH). Direct reaction with pivaloyl chloride almost invariably yields the N-acylated hydrazide (impurity) rather than the desired O-acylated ester.

  • Ester Instability: While pivalates are sterically hindered and more stable than acetates, they are still susceptible to hydrolysis, particularly during the strong acid/base workups often required to generate or purify the hydrazine moiety.

  • Oxidation Risk: The free hydrazine group is highly prone to air-oxidation, forming azo-tars and lowering yield.

This guide provides two validated routes: the Boc-Protection Route (Recommended for High Purity/Lab Scale) and the Diazotization Route (Recommended for Scale-up).

Part 1: Route Selection & Strategy

Route A: The "Boc-Protection" Strategy (High Yield / High Purity)

Best for: Research scale, high-value applications. Logic: By chemically "masking" the reactive hydrazine nitrogens, we force the pivaloyl chloride to react only with the phenol.

  • Protection: 4-Hydroxyphenylhydrazine +

    
    
    
    
    
    N-Boc-4-hydroxyphenylhydrazine.
  • Esterification: N-Boc-intermediate + Pivaloyl Chloride

    
    N-Boc-4-pivaloyloxyphenylhydrazine.
    
  • Deprotection: Acidic cleavage (HCl/Dioxane)

    
     Target Product.
    
Route B: The "Nitro-Precursor" Strategy (Scalable / Lower Cost)

Best for: Large scale, cost-sensitive production. Logic: The hydrazine is constructed last, avoiding the selectivity issue entirely.

  • Esterification: 4-Nitrophenol + Pivaloyl Chloride

    
     4-Nitrophenyl pivalate.
    
  • Reduction 1: Hydrogenation

    
     4-Aminophenyl pivalate.
    
  • Diazotization: Reaction with

    
    /HCl 
    
    
    
    Diazonium Salt.[1]
  • Reduction 2:

    
     reduction 
    
    
    
    Target Hydrazine.

Part 2: Detailed Optimization Protocols

Protocol: The Diazotization Route (Optimized for Yield)

Step 1: Preparation of 4-Aminophenyl Pivalate

  • Reagents: 4-Nitrophenyl pivalate, 10% Pd/C, Ethanol/EtOAc.

  • Critical Control: Do not use strong aqueous acid/base for reduction (e.g., Fe/HCl) as this may hydrolyze the ester. Catalytic hydrogenation is preferred.

  • Yield Tip: Ensure the starting material is fully dissolved.[2] 4-Nitrophenyl pivalate can be sparingly soluble; mild heating may be required before adding the catalyst.

Step 2: Diazotization (The Critical Step)

  • Reagents: 4-Aminophenyl pivalate, HCl (conc.),

    
    .
    
  • Temperature: Maintain -5°C to 0°C .

  • Procedure:

    • Dissolve/suspend the amine in excess HCl (3-4 equivalents).

    • Add aqueous

      
       dropwise below the surface of the liquid to prevent escape of nitrous fumes.
      
    • Endpoint Check: The mixture must turn Starch-Iodide paper blue immediately.

  • Yield Killer: If the temperature rises above 5°C, the diazonium salt hydrolyzes back to the phenol (4-hydroxyphenyl pivalate), contaminating the product.

Step 3: Reduction to Hydrazine

  • Reagents: Stannous Chloride (

    
    ) in conc. HCl.
    
  • Why SnCl2? While sulfites are common,

    
     is more robust for ester-containing substrates as it operates rapidly at low temperatures.
    
  • Protocol:

    • Cool the

      
      /HCl solution to -5°C.
      
    • Add the cold diazonium solution to the reducing agent rapidly with vigorous stirring.

    • Observation: A thick precipitate (the double salt) usually forms.

  • Yield Improvement: Allow the mixture to stand at 0°C for 1-2 hours, then filter the double salt. Do not heat.

Step 4: Isolation of the Hydrochloride

  • Workup: The tin double salt must be decomposed.

    • Method: Suspend the solid in cold water. Pass

      
       gas (traditional) or use a sulfide source to precipitate Tin Sulfide (SnS). Filter.
      
    • Alternative (Better for Lab): If the product precipitates directly as HCl salt upon standing in high conc. HCl, filter immediately and wash with cold ether.

  • Crystallization: Recrystallize from Ethanol/Et2O. Avoid boiling water (hydrolysis risk).

Part 3: Troubleshooting Guide (Q&A)

Q1: My product is turning pink/red during filtration. What is happening?

  • Diagnosis: Oxidation.[3] Hydrazines are air-sensitive. The pink color indicates the formation of azo impurities or radical species.

  • Fix:

    • Perform all filtration under an inert atmosphere (Nitrogen/Argon) if possible.

    • Wash the filter cake with cold diethyl ether immediately to remove oxidative impurities.

    • Store the final HCl salt in a desiccator under vacuum or nitrogen; never leave it open on the bench.

Q2: I am getting low yield (<40%) and a lot of 4-hydroxyphenyl pivalate.

  • Diagnosis: Hydrolysis of the diazonium salt.

  • Fix: Your diazotization temperature is too high. Keep the reaction mixture in an ice-salt bath (<-5°C). Ensure the addition of nitrite is slow enough to prevent localized heating.

Q3: The NMR shows a mixture of N-acyl and O-acyl products.

  • Diagnosis: You likely attempted the "Direct Acylation" of 4-hydroxyphenylhydrazine.

  • Fix: Switch to the Boc-Protection Route .

    • Explanation: Without protection, the hydrazine nitrogen (

      
      ) attacks the pivaloyl chloride faster than the phenol oxygen (
      
      
      
      ). You cannot overcome this kinetics easily with simple pH adjustments.

Q4: The ester group is missing in the final product (I isolated 4-hydrazinophenol).

  • Diagnosis: Hydrolysis during the reduction or workup.

  • Fix:

    • Avoid alkaline workups. Pivalate esters hydrolyze rapidly in base (pH > 10).

    • If using

      
      , do not heat the reaction mixture.
      
    • Ensure the final crystallization solvent is anhydrous (e.g., dry Ethanol/Ether).

Part 4: Process Visualization

The following diagram illustrates the recommended Nitro-Precursor Route for robust synthesis.

G Start 4-Nitrophenol Step1 Esterification (Pivaloyl Chloride, Base) Start->Step1 Inter1 4-Nitrophenyl Pivalate (Stable Intermediate) Step1->Inter1 High Yield Step2 Catalytic Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 4-Aminophenyl Pivalate Step2->Inter2 Avoid Hydrolysis Step3 Diazotization (NaNO2, HCl, <0°C) Inter2->Step3 Inter3 Diazonium Salt (Unstable) Step3->Inter3 Critical Temp Control Step4 Reduction (SnCl2, HCl, <0°C) Inter3->Step4 Final 4-Hydrazinylphenyl Pivalate HCl (Target Product) Step4->Final Inert Atmosphere

Caption: Step-by-step workflow for the Nitro-Precursor synthesis route, highlighting critical stability checkpoints.

Part 5: Quantitative Data & Parameters

Table 1: Critical Process Parameters for Yield Optimization

ParameterRecommended RangeConsequence of Deviation
Diazotization Temp -5°C to 0°C> 5°C: Hydrolysis to phenol (Yield Loss). < -10°C: Reaction stalls.
Acidity (Diazotization) pH < 1 (Conc. HCl)pH > 2: Formation of Triazenes (Coupling side-reaction).
Stoichiometry (SnCl2) 2.2 - 2.5 eq.< 2.0 eq: Incomplete reduction (Azobenzene formation).
Drying Conditions Vacuum, < 40°C> 50°C: Thermal decomposition or ester hydrolysis.
Atmosphere Nitrogen / ArgonAir: Rapid oxidation to pink/red tars.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 8.
  • Organic Syntheses. (1925). Phenylhydrazine.[1][4][5][6] Org. Synth. 1925, 5, 89; Coll. Vol. 1, 442. Link (Foundational protocol for SnCl2 reduction of diazonium salts).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for Pivalate ester stability and cleavage conditions).
  • Ragnarsson, U., & Grehn, L. (1998). Novel amine chemistry based on Boc-protected hydrazine. Accounts of Chemical Research, 31(8), 494-501.
  • BenchChem. (2025).[7] Strategies to minimize O-acylation of the hydroxyl group. Link (General principles of N vs O selectivity).

Sources

Preventing 1,2-diacylhydrazine byproduct formation in hydrazide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing 1,2-Diacylhydrazine Byproduct Formation

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand the challenges encountered in the lab. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common and often frustrating side reaction in hydrazide synthesis: the formation of the 1,2-diacylhydrazine byproduct. Our goal is to equip you with the knowledge to not only solve these issues but to prevent them from occurring in the first place.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses problems you may be encountering during your experiments. We diagnose the likely causes and provide actionable solutions based on established chemical principles.

Problem 1: My final product contains a significant amount ( >10%) of the 1,2-diacylhydrazine byproduct.

Underlying Cause: The most common cause is the newly formed, highly nucleophilic hydrazide (your desired product) reacting with another molecule of the acylating agent (e.g., ester, acyl chloride) before all the initial hydrazine has been consumed. This second acylation step forms the symmetrical 1,2-diacylhydrazine byproduct.

Solutions & Scientific Rationale:

  • Control Stoichiometry:

    • Action: Use a significant excess of hydrazine hydrate (typically 3-10 equivalents).

    • Rationale: By Le Châtelier's principle, increasing the concentration of one reactant (hydrazine) drives the reaction toward the desired product. A large excess ensures that the acylating agent is statistically more likely to encounter a molecule of hydrazine rather than the newly formed product hydrazide, thus minimizing the second acylation. For reactions involving highly reactive acyl chlorides, a large excess of hydrazine is particularly crucial.[1]

  • Optimize Reagent Addition:

    • Action: Add the acylating agent (especially acyl chlorides or anhydrides) slowly and dropwise to a cooled solution of hydrazine.

    • Rationale: This technique, often performed at low temperatures (e.g., 0 °C), maintains a low instantaneous concentration of the acylating agent.[2] This minimizes localized "hotspots" where the acylating agent concentration is high, which would otherwise favor the double-acylation side reaction.

  • Temperature Management:

    • Action: Maintain a low reaction temperature (0-25 °C) during the addition of the acylating agent. While some hydrazinolysis reactions of less reactive esters require heat to proceed, the initial mixing should be controlled.[2][3]

    • Rationale: The acylation of the product hydrazide, like the initial reaction, has an activation energy. Keeping the temperature low reduces the rate of all reactions, but it disproportionately suppresses the less-favored side reaction, improving selectivity. Elevated temperatures can accelerate byproduct formation.[4][5]

Problem 2: I'm synthesizing a hydrazide from a carboxylic acid using a coupling agent, but the yield is low and I still see byproducts.

Underlying Cause: While direct coupling of carboxylic acids with hydrazine using agents like dicyclohexylcarbodiimide (DCC) is an excellent method to avoid the harsh conditions associated with acyl chlorides, improper execution can lead to side reactions or incomplete conversion.[2][6]

Solutions & Scientific Rationale:

  • Use an Additive:

    • Action: Incorporate an additive like 1-hydroxybenzotriazole (HOBt) into your DCC coupling reaction.

    • Rationale: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can rearrange or react with another carboxylic acid molecule. HOBt intercepts this reactive intermediate to form an HOBt-ester, which is more stable but still sufficiently reactive to acylate hydrazine cleanly. This two-stage activation minimizes side reactions frequently encountered in carbodiimide couplings.[6]

  • Check Reagent Purity:

    • Action: Ensure your carboxylic acid starting material is pure and, critically, that your solvent (e.g., DCM, THF) is anhydrous.

    • Rationale: Water will react with the DCC and the activated O-acylisourea intermediate, quenching the reaction and reducing the yield. Impurities in the starting material can lead to unforeseen side products.

Problem 3: Purification is difficult; the desired hydrazide and the 1,2-diacylhydrazine byproduct have very similar polarities.

Underlying Cause: The structures of the product (R-CO-NHNH₂) and the byproduct (R-CO-NHNH-CO-R) can be very similar, especially for nonpolar R groups, leading to near-identical Rf values in thin-layer chromatography (TLC) and poor separation via standard column chromatography.

Solutions & Scientific Rationale:

  • Recrystallization:

    • Action: Attempt recrystallization from a suitable solvent system. This is often the most effective method for separating these compounds.[7][8]

    • Rationale: Despite similar polarities, the two molecules often have different crystal lattice energies and solubilities. The more symmetrical 1,2-diacylhydrazine may be less soluble in a given solvent and crystallize out first, or vice-versa. A systematic solvent screen is recommended.

  • Chromatography Optimization:

    • Action: If column chromatography is necessary, use a shallow solvent gradient and high-performance silica.

    • Rationale: A very slow, shallow gradient (e.g., increasing eluent polarity by 1-2% increments) can resolve compounds with very close Rf values. High-quality silica with a smaller, more uniform particle size provides greater surface area and resolving power.[7]

  • Derivative Formation (Advanced):

    • Action: If separation is intractable, consider temporarily converting the desired hydrazide into a more polar derivative. For example, react the crude mixture with a water-soluble aldehyde to form a hydrazone from your desired product. The di-acylated byproduct will not react.

    • Rationale: This changes the polarity of the desired compound significantly, allowing for easy separation. The hydrazone can then be hydrolyzed back to the hydrazide under acidic conditions.[9] This should be used as a last resort due to the additional reaction steps.

FAQ: Understanding and Preventing 1,2-Diacylhydrazine Formation

Q1: What is the mechanism of 1,2-diacylhydrazine formation?

The formation is a competing reaction pathway. The primary, desired reaction is the nucleophilic attack of hydrazine on an acylating agent. However, the resulting product, an acylhydrazide, is also a nucleophile and can compete with the remaining hydrazine to attack another molecule of the acylating agent.

Mechanism AcylatingAgent Acylating Agent (R-CO-X) Intermediate Nucleophilic Attack AcylatingAgent->Intermediate Intermediate2 Second Nucleophilic Attack AcylatingAgent->Intermediate2 Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Intermediate Desired Pathway (High [H₂N-NH₂]) DesiredHydrazide Desired Product (R-CO-NHNH₂) DesiredHydrazide->Intermediate2 Side Reaction Pathway (Low [H₂N-NH₂]) Byproduct Byproduct (R-CO-NHNH-CO-R) Intermediate->DesiredHydrazide Intermediate2->Byproduct

Caption: Competing pathways in hydrazide synthesis.

Q2: Which synthetic route is best for avoiding this byproduct: from an ester, an acyl chloride, or a carboxylic acid?

There is no single "best" route; the choice depends on the stability of your starting material, desired scale, and reaction conditions.

Synthetic RouteProsConsMitigation Strategy
Ester + Hydrazine Milder conditions, common starting material.[3][10]Can be slow and require heat, which may promote byproduct formation.Use a large excess of hydrazine (5-10 eq.), use lower boiling point esters (methyl or ethyl) for higher reactivity.[5][10]
Acyl Chloride + Hydrazine Highly reactive, fast reaction, often high yield.[2]Very exothermic, high risk of double acylation if not controlled.[1][2]Use a large excess of hydrazine, perform addition slowly at low temperature (0 °C).[1][2]
Carboxylic Acid + Coupling Agent Avoids handling of reactive acyl chlorides, mild conditions.Coupling agents (e.g., DCC) can be expensive and produce byproducts (e.g., DCU) that require removal.Use an additive like HOBt to improve efficiency and suppress side reactions.[6]
Q3: How does the choice of solvent affect byproduct formation?

The primary role of the solvent is to dissolve both reactants. Protic solvents like ethanol or methanol are commonly used as they readily dissolve hydrazine hydrate and many esters.[3][10] For acyl chloride reactions, aprotic solvents like diethyl ether or THF are often used to avoid reaction with the solvent.[1][2] The solvent itself has a secondary effect on byproduct formation compared to the critical factors of stoichiometry and temperature.

Q4: Can I use a protected hydrazine to prevent the second acylation?

Yes, this is an effective but more synthetically intensive strategy. Using a mono-protected hydrazine, such as tert-butyl carbazate (Boc-hydrazine), ensures that only one nitrogen is available for acylation. The protecting group (e.g., Boc) can be removed in a subsequent step to yield the desired hydrazide. This method completely prevents the formation of the 1,2-diacylhydrazine byproduct but adds steps to your synthesis.

Protocols for Minimizing Byproduct Formation

Here we provide detailed, step-by-step methodologies designed to maximize the yield of your desired hydrazide product while minimizing contamination from the 1,2-diacylhydrazine byproduct.

Protocol 1: Synthesis from an Ester (Optimized for Selectivity)

This protocol is designed for the hydrazinolysis of a standard methyl or ethyl ester.

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification a Dissolve Ester (1 eq) in Ethanol b Add Hydrazine Hydrate (5 eq) a->b c Stir at Room Temp b->c d Heat to Reflux (if no reaction at RT) c->d e Monitor by TLC/LC-MS d->e f Cool to RT e->f g Remove Solvent in Vacuo f->g h Precipitate/Recrystallize Product g->h

Caption: Workflow for selective hydrazide synthesis from an ester.

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve your ester (1.0 eq) in absolute ethanol (approx. 0.2-0.5 M concentration).

  • Hydrazine Addition: To the stirred solution at room temperature, add hydrazine hydrate (5.0 eq).

  • Initial Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS. For many reactive esters, the reaction may proceed to completion without heating.

  • Heating (If Necessary): If monitoring shows slow or no conversion, gently heat the reaction mixture to reflux. Continue to monitor every 2-4 hours until the starting ester is consumed.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: The desired hydrazide often precipitates upon cooling or concentration. If not, add the crude mixture to cold water or diethyl ether to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a non-polar solvent like hexanes to remove impurities.[8] If necessary, recrystallize the solid from a suitable solvent (e.g., ethanol, isopropanol).[7]

Protocol 2: Synthesis from a Carboxylic Acid via DCC/HOBt Coupling

This protocol is ideal for sensitive substrates and for completely avoiding the 1,2-diacylhydrazine byproduct.[6]

Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.1 eq), and anhydrous dichloromethane (DCM) (to 0.2 M).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • DCC Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the mixture to stir at 0 °C for 1 hour.

  • Hydrazine Addition: Add a solution of anhydrous hydrazine (1.2 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

  • Workup: Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure hydrazide.

References
  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). Research Journal of Pharmacy and Technology. [Link]

  • Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. (1977). PubMed. [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). Pharmacia. [Link]

  • Fast and Convenient Synthesis of α-N-Protected Amino Acid Hydrazides. (2015). ResearchGate. [Link]

  • Synthesis of amides directly from carboxylic acids and hydrazines. (2011). RSC Publishing. [Link]

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (2020). OSTI.GOV. [Link]

  • Method of synthesizing hydrazine compounds carboxylic acids. (1974).
  • HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...). (2024). ResearchGate. [Link]

  • Effect of temperature on the hydrazone formation. (2018). ResearchGate. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Preparation method of hydrazide compound. (2013).
  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (2024). Journal of Chemical Reviews. [Link]

  • Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. (2010). ResearchGate. [Link]

  • Synthesis of protected hydrazides from the corresponding anhydrides. (2019). ResearchGate. [Link]

  • Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2015). Ibn Al-Haitham Journal for Pure and Applied Science. [Link]

  • Chemical synthesis of proteins using hydrazide intermediates. (2016). Oxford Academic. [Link]

  • Hydrazone - Wikipedia. Wikipedia. [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). ResearchGate. [Link]

  • Acylating agents. Ace Chemistry. [Link]

  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. (2023). ResearchGate. [Link]

  • II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. (1968). Sci-Hub. [Link]

Sources

Troubleshooting low reactivity in nucleophilic aromatic substitution with hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nucleophilic Aromatic Substitution (SNAr) Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Low reactivity in SNAr reactions involving hydrazine is rarely a simple procedural error; it is typically a fundamental mismatch between substrate electronic activation, solvent micro-environments, and nucleophile thermodynamics.

This guide provides field-proven insights to diagnose, optimize, and validate your hydrazine-based SNAr workflows.

Mechanistic Foundation: The SNAr Pathway

To troubleshoot effectively, we must first understand the causality of the reaction. The SNAr reaction of hydrazine with an aryl halide proceeds via an addition-elimination mechanism[1][2].

Hydrazine is an exceptional nucleophile due to the α-effect —the ground-state destabilization caused by electronic repulsion between the adjacent nonbonding electron pairs on the two nitrogen atoms[3]. Despite this inherent reactivity, the rate-determining step (RDS) is almost always the initial nucleophilic attack to form the zwitterionic Meisenheimer complex [1]. If your reaction is failing, it is highly likely that the energy barrier to form this intermediate is too high.

Meisenheimer Reactants Aryl Halide + NH2NH2 TS1 Nucleophilic Attack (Rate-Limiting) Reactants->TS1 Intermediate Meisenheimer Complex TS1->Intermediate TS2 Leaving Group Expulsion Intermediate->TS2 Product Arylhydrazine + HX TS2->Product

Addition-elimination mechanism (SNAr) of hydrazine with an aryl halide.

Diagnostic Workflow

Use the following logical matrix to isolate the root cause of your low reactivity before adjusting your protocol.

SNAr_Troubleshooting Start Low SNAr Yield CheckSub Evaluate Aryl Electrophilicity Start->CheckSub IsEWG Strong EWG present? CheckSub->IsEWG ChangeLG Switch LG to Fluorine IsEWG->ChangeLG No CheckSolv Evaluate Solvent IsEWG->CheckSolv Yes Protic Protic (EtOH) Enhances LG Solvation CheckSolv->Protic Aprotic Aprotic (DMSO) Increases Nu Reactivity CheckSolv->Aprotic CheckSide Side Reactions? Protic->CheckSide Aprotic->CheckSide ReduceTemp Lower Temp / Excess Nu CheckSide->ReduceTemp Yes

Diagnostic workflow for troubleshooting low SNAr reactivity with hydrazine.

Troubleshooting Guides & FAQs

Q1: My reaction with 2-chloropyridine and hydrazine hydrate is stalling at 30% conversion. Prolonged heating only leads to degradation. How can I drive this to completion? Causality: The pyridine ring is likely not sufficiently electron-deficient. SNAr reactions require strong electron-withdrawing groups (EWGs) ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer complex[4][5]. Solution: Switch your leaving group from chlorine to fluorine. In SNAr, the reactivity trend is strictly F > Cl > Br > I . Because the highly electronegative fluorine withdraws electron density via induction, it significantly lowers the activation energy for the rate-determining nucleophilic attack[1].

Q2: I am using ethanol as a solvent, but the reaction is extremely slow. Should I switch to an aprotic solvent? Causality: Solvent effects in SNAr are a double-edged sword. Protic solvents like ethanol can stabilize the leaving group via electrophilic solvation (hydrogen bonding), which aids in the expulsion step[6]. However, they also heavily hydrogen-bond with the hydrazine nucleophile, lowering its ground-state energy and blunting its reactivity[1]. Solution: If nucleophilic attack is your rate-limiting step (common with poor electrophiles), switch to a polar aprotic solvent like DMSO or DMF. These solvents leave the hydrazine unsolvated and highly reactive, forcing the formation of the zwitterionic intermediate[1][6].

Q3: I'm observing the formation of symmetric diarylhydrazines instead of the desired mono-arylhydrazine. How do I control selectivity? Causality: Hydrazine is bifunctional. Once the mono-arylhydrazine forms, the secondary nitrogen can act as a nucleophile to attack another equivalent of the aryl halide, leading to bis-substitution[7][8]. Solution: You must manipulate the reaction kinetics to statistically favor mono-substitution. Use a massive excess of hydrazine hydrate (5 to 10 equivalents)[5][9]. Furthermore, invert your addition sequence: add the aryl halide dropwise to a dilute, vigorously stirring solution of hydrazine to prevent local concentration spikes of the mono-arylated product.

Quantitative Data: Reaction Parameters

The following table summarizes validated parameters for optimizing hydrazine SNAr reactions based on substrate class.

Substrate TypeLeaving GroupOptimal SolventTemp (°C)Hydrazine EquivalentsTypical YieldReference
2-Chloropyrimidines ClEthanol / Dioxane80–1202.0 – 10.0Variable[5]
4-Chloro-2-phenylquinazoline ClEthanol / BenzeneReflux5.063–85%[9]
1-Fluoro-2,4-dinitrobenzene FWater / Aqueous25Excess>90%[3]
2,4-Dinitrophenyl acetate AcetateMethanol25ExcessHigh[1][2]

Standardized Experimental Protocol: Synthesis of 4-Hydrazinyl-2-phenylquinazoline

This protocol is designed as a self-validating system. Built-in observational checks ensure that you can verify the success of each step in real-time, minimizing downstream failures[9].

Materials Required:

  • 4-Chloro-2-phenylquinazoline (1.0 eq)

  • Hydrazine hydrate (

    
    , 64% hydrazine) (5.0 eq)
    
  • Absolute Ethanol (Aprotic/Protic balance)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2-phenylquinazoline in absolute ethanol.

    • Validation Check: Ensure complete dissolution. A suspension will lead to uneven reaction kinetics and promote bis-arylation on the solid surface.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (5.0 eq) dropwise at room temperature[9].

    • Causality: The large excess suppresses the formation of 1,1-diaryl or 1,2-diaryl hydrazine side products[7].

  • Thermal Activation: Heat the reaction mixture to reflux and maintain for 2–7 hours[9].

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) (e.g., 1:1 Ethyl Acetate/Hexane).

    • Validation Check: Hydrazine substitution replaces a non-polar chlorine with a highly polar, hydrogen-bonding

      
       group. A successful reaction is confirmed by the complete disappearance of the high-
      
      
      
      starting material and the appearance of a distinct, low-
      
      
      product spot[5].
  • Work-up & Isolation: Allow the mixture to cool to room temperature. A precipitate should form. Collect the solid by vacuum filtration.

    • Validation Check: If no precipitate forms, the solvent volume is too high. Remove 50% of the ethanol under reduced pressure and add ice-cold water to force precipitation[5][9].

  • Purification: Wash the filter cake thoroughly with cold water, followed by a minimal amount of cold ethanol.

    • Causality: Cold water removes the unreacted hydrazine hydrate and any hydrochloride salts formed during the reaction, isolating the pure crystalline product[9].

References

Sources

Technical Support Center: Optimizing Temperature Control for Diazonium Salt Intermediate Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the stability of diazonium salt intermediates. This resource is designed for researchers, scientists, and drug development professionals who utilize these versatile yet sensitive compounds in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to temperature control during diazotization and subsequent reactions. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Troubleshooting Guide

This section is formatted to address specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a series of actionable steps for resolution.

Issue 1: Low or No Yield of the Desired Product Following a Diazotization Reaction

You've performed a reaction involving a diazonium salt intermediate, but the final product yield is disappointingly low or nonexistent.

  • Possible Cause A: Decomposition of the Diazonium Salt due to Inadequate Temperature Control. This is the most common reason for failure in reactions involving diazonium salts. These intermediates are notoriously thermally unstable.[1][2]

    • Causality: Arenediazonium salts, while more stable than their aliphatic counterparts, readily decompose at temperatures above 5 °C.[3][4] This decomposition pathway typically involves the loss of dinitrogen gas (N₂), an excellent leaving group, to form a highly reactive aryl cation.[5] This cation can then react with water in the aqueous medium to form an undesired phenol byproduct, significantly reducing the yield of the intended product.[6][7]

    • Troubleshooting & Optimization Steps:

      • Verify and Maintain Reaction Temperature: The rule of thumb is to maintain the reaction temperature strictly between 0-5 °C.[1][8][9] It is critical to monitor the temperature of the reaction mixture itself, not just the cooling bath.[6]

      • Utilize an Efficient Cooling Bath: An ice-salt bath is often more effective than an ice-water bath for maintaining temperatures at or below 0 °C.[6][7]

      • Control Exothermic Reactions: The diazotization reaction itself is exothermic. Therefore, the sodium nitrite solution must be added slowly and dropwise to the acidic amine solution to prevent localized heating and temperature spikes.[6][7]

      • Immediate Use: Once formed, the diazonium salt solution should be used immediately in the subsequent reaction to minimize the time for decomposition to occur.[6][10][11]

  • Possible Cause B: Incorrect Stoichiometry or Excess Nitrous Acid. The stoichiometry of the reagents is crucial for a successful diazotization.

    • Causality: Using an excess of sodium nitrite can lead to the presence of unreacted nitrous acid. This excess nitrous acid can contribute to side reactions and instability of the diazonium salt.[6][12]

    • Troubleshooting & Optimization Steps:

      • Use Stoichiometric Amounts: Use a stoichiometric amount of sodium nitrite relative to the primary aromatic amine.[12]

      • Test for Excess Nitrous Acid: After the addition of sodium nitrite is complete, test for the presence of excess nitrous acid using starch-potassium iodide paper. A blue-black color indicates the presence of nitrous acid.[12][13]

      • Neutralize Excess Nitrous Acid: If excess nitrous acid is detected, it can be neutralized by the addition of a small amount of urea or sulfamic acid.[6]

Issue 2: Observation of Vigorous Gas Evolution (Bubbling) During or Immediately After Diazotization

You observe significant bubbling or foaming from your reaction mixture.

  • Possible Cause A: Decomposition of the Diazonium Salt. This is a strong indicator of instability.

    • Causality: The evolved gas is almost certainly nitrogen (N₂), a direct product of diazonium salt decomposition.[1][14] This indicates that the temperature has risen above the stability threshold.

    • Troubleshooting & Optimization Steps:

      • Immediate Action: Immediately check and lower the reaction temperature.[6][14]

      • Ensure Proper Venting: Ensure the reaction vessel is adequately vented to prevent a dangerous buildup of pressure.[12]

      • Slow Reagent Addition: The rate of sodium nitrite addition may be too fast, causing a rapid exothermic reaction. Slowing the addition rate can help maintain better temperature control.[14]

  • Possible Cause B: Decomposition of Nitrous Acid. Bubbling observed early in the sodium nitrite addition can also be from the decomposition of nitrous acid.

    • Causality: If the acidic solution is not sufficiently cold before the addition of sodium nitrite, the nitrous acid formed in situ can decompose to nitric oxide.[6]

    • Troubleshooting & Optimization Steps:

      • Pre-cool Reagents: Ensure the mixture of the primary amine and acid is thoroughly cooled to 0-5 °C before starting the addition of the sodium nitrite solution.[6]

Issue 3: Formation of a Dark Brown or Black Precipitate/Oily Substance

The reaction mixture, which should be a clear solution, turns dark and may form a precipitate or an oily layer.

  • Possible Cause: Azo Coupling Side Reaction. This is a common side reaction if conditions are not sufficiently acidic.

    • Causality: The newly formed diazonium salt is an electrophile. If there is unreacted primary aromatic amine present (due to insufficient acid to fully protonate it), the diazonium salt can couple with the free amine to form a colored azo compound.[7][14]

    • Troubleshooting & Optimization Steps:

      • Increase Acidity: Ensure a sufficient excess of strong mineral acid is used. This keeps the unreacted amine protonated and thus deactivated towards electrophilic attack.[7][15]

      • Maintain Low Temperature: As with other issues, elevated temperatures can accelerate this and other side reactions. Re-verify and maintain the 0-5 °C temperature range.[7]

Issue 4: The Diazonium Salt Precipitates from Solution Unexpectedly

A solid crystallizes out of the reaction mixture during the diazotization.

  • Possible Cause: Low Solubility of the Diazonium Salt. Some diazonium salts have limited solubility in the reaction medium.

    • Causality: The specific structure of the aromatic amine and the counter-ion (e.g., chloride, sulfate) will determine the solubility of the resulting diazonium salt.[14] While precipitation isn't always a problem, it can be a significant safety hazard.

    • Troubleshooting & Optimization Steps:

      • CRITICAL SAFETY WARNING: Never allow an isolated, solid diazonium salt to dry completely, as many are explosive in the solid state.[1][10][13] If a solid precipitates, it should be kept wet and used immediately.[13]

      • Handling Precautions: If handling an isolated diazonium salt is unavoidable, use a plastic spatula, not a metal one, to avoid scratching, which can initiate decomposition.[12] The quantity of isolated explosive diazonium salts should be kept to a minimum (e.g., no more than 0.75 mmol at a time).[12]

      • Solvent System Modification: Consider a different acid or co-solvent system that may better solubilize the diazonium salt intermediate.

      • Change of Counter-ion: Converting the diazonium salt to its tetrafluoroborate salt often yields a more stable and sometimes isolable solid.[3][10]

Frequently Asked Questions (FAQs)

Q1: Why is the 0-5 °C temperature range so critical for diazonium salt stability?

A1: The stability of arenediazonium salts is a delicate balance. At temperatures above 5 °C, the rate of decomposition increases dramatically.[9][15] This decomposition is an irreversible process that liberates nitrogen gas and forms a highly reactive aryl cation. This cation will readily react with nucleophiles in the reaction mixture, most commonly water, to form phenols, which are often unwanted byproducts.[6][7] Conversely, excessively low temperatures can sometimes lead to the crystallization of the diazonium salt, which can be hazardous if it dries.[1] Therefore, the 0-5 °C range represents a practical "sweet spot" that minimizes the rate of decomposition while typically keeping the intermediate in solution.[1][4]

Q2: How does the structure of the aromatic amine and the counter-ion affect the stability of the diazonium salt?

A2: The stability of a diazonium salt is significantly influenced by both the electronic properties of the aromatic ring and the nature of the counter-ion (X⁻ in ArN₂⁺X⁻).

  • Aromatic Ring Substituents: The stability of the diazonium ion is enhanced by the delocalization of the positive charge into the aromatic ring.[4] Electron-donating groups on the ring can sometimes increase stability, while the effect of electron-withdrawing groups can vary.[6][16]

  • Counter-ion: The choice of the acid used in the diazotization determines the counter-ion, which plays a crucial role in the stability and solubility of the salt.[14]

    • Less Stable: Smaller counter-ions like chloride (Cl⁻) and acetate generally form less stable diazonium salts that are typically used in situ.[3][14]

    • More Stable: Larger, non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) and tosylate (TsO⁻) form more stable, often isolable salts.[3][16][17] Benzenediazonium fluoroborate, for instance, is significantly more stable than benzenediazonium chloride and can even be stored for a limited time at room temperature.[1][10]

Q3: Can I prepare my diazonium salt solution in advance and store it?

A3: It is strongly recommended to use diazonium salt solutions immediately after preparation.[9][10][11] Due to their inherent instability, they will decompose over time, even when kept cold.[1] Storing them, even for a short period, will lead to a decrease in the concentration of the active intermediate and an increase in byproducts, ultimately resulting in lower yields in your subsequent reaction. The only common exception is for certain stabilized salts like benzenediazonium fluoroborate, which can be isolated and stored under specific conditions (cold, dark, and sometimes under an inert atmosphere).[1][10]

Q4: What are the primary decomposition pathways for diazonium salts that I should be aware of?

A4: The decomposition of arenediazonium salts can proceed through several pathways, largely dependent on the reaction conditions:

  • Sₙ1-type Pathway (Heterolytic Cleavage): At slightly elevated temperatures in an aqueous solution, the C-N bond can break heterolytically, releasing N₂ gas and forming a highly unstable aryl cation. This cation is then rapidly trapped by water to form a phenol.[13]

  • Radical Pathway (Homolytic Cleavage): In the presence of reducing agents, such as copper(I) salts (as in the Sandmeyer reaction), a single-electron transfer can occur, leading to the formation of an aryl radical and N₂ gas. This radical can then react with a ligand from the metal catalyst or another species in the solution.[13]

  • Basic Conditions: Under basic conditions, the diazonium ion can be converted into diazotate and diazoanhydride intermediates, which can decompose upon heating to generate aryl radicals.[13][18]

Data and Protocols

Table 1: Relative Stability of Common Benzenediazonium Salts
Diazonium Salt NameCounter-ion (X⁻)Typical Reaction Temperature (°C)Stability Notes
Benzenediazonium ChlorideCl⁻0 - 5Unstable at room temperature; used in situ.[6]
Benzenediazonium TetrafluoroborateBF₄⁻Room TemperatureA stable solid that can be isolated and stored.[6][10]
p-Nitrobenzenediazonium SaltVaries0 - 5Electron-withdrawing groups can increase stability compared to unsubstituted analogs.[6]
p-Methoxybenzenediazonium SaltVaries0 - 5Electron-donating groups can decrease stability.[6]
Aliphatic Diazonium SaltsVariesGenerally not isolatedHighly unstable, decompose rapidly even at low temperatures.[4][6]
Experimental Protocol 1: Standard Preparation of an Arenediazonium Chloride Solution for In Situ Use

This protocol outlines the general procedure for preparing a diazonium salt solution intended for immediate use in a subsequent reaction (e.g., Sandmeyer, azo coupling).

Materials:

  • Aromatic amine (1.0 eq)

  • Concentrated hydrochloric acid (2.5-3.0 eq)

  • Sodium nitrite (NaNO₂) (1.0-1.1 eq)

  • Distilled water

  • Ice-salt bath

  • Starch-iodide paper

Procedure:

  • Amine Solution Preparation: In a flask equipped with a magnetic stirrer and a thermometer, dissolve the aromatic amine in the aqueous hydrochloric acid solution.[6]

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with constant stirring. It is crucial that the internal temperature of the solution is maintained in this range.[6][7]

  • Nitrite Solution Preparation: In a separate beaker, prepare a solution of sodium nitrite in cold water.[13]

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirred amine solution. Monitor the internal temperature closely and ensure it does not rise above 5 °C.[7][13]

  • Completion and Testing: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes.[9] Test for a slight excess of nitrous acid by touching a glass rod dipped in the solution to a piece of starch-iodide paper. The paper should turn blue-black.[13]

  • Immediate Use: The resulting diazonium salt solution should be used immediately in the next reaction step.[6]

Experimental Protocol 2: Preparation and Isolation of a More Stable Arenediazonium Tetrafluoroborate Salt

This protocol is for the synthesis of a more stable diazonium salt that can be isolated. Extreme caution is still required.

Materials:

  • Arenediazonium chloride solution (prepared as in Protocol 1)

  • Fluoroboric acid (HBF₄) or Sodium tetrafluoroborate (NaBF₄)

  • Cold distilled water

  • Cold ethanol

  • Cold diethyl ether

  • Ice bath

Procedure:

  • Preparation of Diazonium Chloride: Prepare the arenediazonium chloride solution as described in Protocol 1, ensuring the temperature is strictly maintained at 0-5 °C.[13]

  • Precipitation: In a separate beaker, prepare a cold aqueous solution of sodium tetrafluoroborate or use fluoroboric acid. Slowly add this cold solution to the diazonium chloride solution with continuous stirring, while maintaining the temperature at 0-5 °C.[13] The aryldiazonium tetrafluoroborate will precipitate out of the solution.

  • Complete Precipitation: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.[13]

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with small amounts of cold water, then cold ethanol, and finally cold diethyl ether to aid in drying.[13]

  • Handling and Storage: CRITICAL: Do not dry the solid completely by heating or leaving it exposed to air for an extended period.[13] The solid should be used immediately or stored moist in a vented container at low temperature and protected from light.[13]

Visualizations

Decomposition Pathways of Arenediazonium Salts

DecompositionPathways cluster_sn1 Sₙ1-type Pathway (Higher Temperature) cluster_radical Radical Pathway (e.g., Cu⁺) ArN2 Arenediazonium Ion (ArN₂⁺) Ar_cation Aryl Cation (Ar⁺) + N₂ ArN2->Ar_cation Heat, H₂O Ar_radical Aryl Radical (Ar•) + N₂ ArN2->Ar_radical e⁻ (e.g., Cu⁺) Phenol Phenol (Ar-OH) Ar_cation->Phenol + H₂O Coupling_Product Coupling Product (e.g., Ar-X) Ar_radical->Coupling_Product + X⁻ (e.g., Cl⁻)

Caption: Key decomposition pathways for arenediazonium salts.

Troubleshooting Workflow for Low Yield in Diazotization Reactions

TroubleshootingWorkflow decision decision action action start Start: Low Product Yield temp_check Was temperature maintained strictly at 0-5 °C? start->temp_check end_node Re-run Experiment nitrite_check Was excess nitrous acid checked and quenched? temp_check->nitrite_check Yes improve_cooling Improve cooling efficiency. - Use ice-salt bath. - Add nitrite solution slower. - Monitor internal temperature. temp_check->improve_cooling No acidity_check Was the reaction mixture sufficiently acidic? nitrite_check->acidity_check Yes check_nitrite Use starch-iodide paper. Neutralize excess with urea or sulfamic acid. nitrite_check->check_nitrite No improve_cooling->end_node consider_other Consider other factors: - Reagent purity - Reaction time - Stirring efficiency acidity_check->consider_other Yes increase_acid Increase molar equivalents of acid to prevent azo coupling. acidity_check->increase_acid No check_nitrite->end_node consider_other->end_node increase_acid->end_node

Caption: A logical workflow for troubleshooting low-yield diazotization reactions.

References

  • Why should the temperature be maintained at 0–5 °C in a diazotisation? (n.d.). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]

  • Research on the decomposition kinetics and thermal hazards of aniline diazonium salt. (2021). Journal of Thermal Analysis and Calorimetry, 147(12), 6865-6874. Retrieved March 7, 2026, from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2016). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 20(2), 441-445. Retrieved March 7, 2026, from [Link]

  • Pathways for the decomposition of arenediazonium ions: the question of aryne participation. (1981). Journal of the Chemical Society, Perkin Transactions 2, (5), 612-620. Retrieved March 7, 2026, from [Link]

  • Gutmann, B., et al. (2015). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 19(1), 224-230. Retrieved March 7, 2026, from [Link]

  • Lecture 16 Aromatic Diazonium Salts. (n.d.). NPTEL. Retrieved March 7, 2026, from [Link]

  • Diazonium Salts and Aromatic Substitution. (n.d.). StudyOrgo.com. Retrieved March 7, 2026, from [Link]

  • Physical Properties of Diazonium Salts. (n.d.). NCERT. Retrieved March 7, 2026, from [Link]

  • Al-saadie, K., Al-Mousawi, I. M., & Abdul karime, N. (2007). Kinetics Decomposition of Some Substituted Benzendiazonium Salts in HCl Solution. Iraqi National Journal of Chemistry, 25, 12-20. Retrieved March 7, 2026, from [Link]

  • Brown, L. L., & Drury, J. S. (1969). Nitrogen Isotope Effects in the Decomposition of Diazonium Salts. The Journal of Chemical Physics, 51(12), 5531-5535. Retrieved March 7, 2026, from [Link]

  • DiVerdi, J. A. (n.d.). Exp. 23 Kinetics of the Decomposition of Benzenediazonium Ion. Retrieved March 7, 2026, from [Link]

  • Diazonium Salts Preparation. (n.d.). BYJU'S. Retrieved March 7, 2026, from [Link]

  • Diazonium compound. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Zhang, W., et al. (2019). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. Organic Process Research & Development, 23(8), 1649-1655. Retrieved March 7, 2026, from [Link]

  • Wang, Y., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Journal of Thermal Analysis and Calorimetry. Retrieved March 7, 2026, from [Link]

  • Edmerls. (2019, June 28). kinetics of Decomposition of Benzene Diazonium Chloride | Chemical Kinetics [Video]. YouTube. Retrieved March 7, 2026, from [Link]

  • Why are diazonium salts not stored, and what is the reason behind their instability? (2018, May 11). Quora. Retrieved March 7, 2026, from [Link]

  • Diazonium Salts. (2020, March 29). Retrieved March 7, 2026, from [Link]

  • Diazonium salt reagents - better to synthesize or purchase? (2020, September 2). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Typical aryl diazonium salt decomposition pathways. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Reagent Friday: Diazonium Salts (The Sandmeyer Reaction). (2018, December 3). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Deadman, B. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 920. Retrieved March 7, 2026, from [Link]

  • Arenediazonium Salts. (2015, July 19). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Safer alternative for an explosive reaction. (2024, April 29). Max-Planck-Gesellschaft. Retrieved March 7, 2026, from [Link]

  • Reactive Chemical Hazards of Diazonium Salts. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Diazonium Salts. (2026, January 14). CK-12 Foundation. Retrieved March 7, 2026, from [Link]

  • Stabilized diazonium salts and process of effecting same. (1952). U.S. Patent No. 2,612,494.
  • Process for the preparation of aryl diazonium salts and reaction with nucleophiles. (2004). Canadian Patent No. CA2528453A1.
  • Use of polyanion-stabilized diazonium cations as analytical reagents. (1956). Analytical Chemistry, 28(7), 1144-1147. Retrieved March 7, 2026, from [Link]

  • Diazonium Salt Preparation in Chemistry: Definition, Types and Importance. (n.d.). AESL. Retrieved March 7, 2026, from [Link]

  • Diazonium Salts - Definition, Preparation, Properties, Importance. (2025, July 23). GeeksforGeeks. Retrieved March 7, 2026, from [Link]

  • Reducing and Diazotization problems. (2009, June 14). Sciencemadness.org. Retrieved March 7, 2026, from [Link]

  • Diazotization Titration Guide. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

Sources

Selecting the right acid catalyst for pivalic acid hydrazide condensations

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Selection & Process Optimization for Sterically Hindered Hydrazide Formation Ticket ID: PAH-CAT-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The "Pivaloyl Paradox": Technical Context

The condensation of pivalic acid (trimethylacetic acid) with hydrazine presents a specific chemoselective challenge known as the "Pivaloyl Paradox."

  • Steric Shielding: The tert-butyl group creates immense steric bulk around the carbonyl carbon, significantly raising the activation energy for nucleophilic attack.

  • Nucleophile Deactivation: To overcome this barrier, researchers often reach for strong Brønsted acids (

    
    , 
    
    
    
    ). However, hydrazine is a potent base (
    
    
    ). Strong acids immediately protonate the hydrazine to form hydrazinium salts (
    
    
    ), which are non-nucleophilic.

The Solution: You must select a catalyst that activates the carbonyl oxygen (increasing electrophilicity) without irreversibly protonating the hydrazine nitrogen.

Catalyst Selection Matrix

Do not default to sulfuric acid. Use this matrix to select the correct catalytic system based on your equipment and constraints.

Catalyst ClassRecommended AgentMechanismSuitability for Pivalic Acid
Lewis Acid (Group IV) Titanium(IV) Isopropoxide (

)
Carbonyl coordination / Water scavengingHigh. The titanium center coordinates the carbonyl, making it susceptible to attack, while tolerating the basicity of hydrazine.
Boronic Acids 3,4,5-Trifluorophenylboronic acid Formation of active acyloxyboronic anhydride intermediateMedium-High. Excellent for "green" chemistry. Requires azeotropic water removal (Dean-Stark). The electron-withdrawing fluorines are essential for hindered substrates.
Brønsted Acid

-Toluenesulfonic acid
(

-TsOH)
Protonation of carbonylLow-Medium. Only works if water is aggressively removed (Dean-Stark) and high temperatures (

) are used to shift the equilibrium.
Solid Acid Sulfated Zirconia / Silica Heterogeneous activationMedium. Good for purification (filtration), but mass transfer issues can arise with the bulky pivaloyl group.

Mechanistic Visualization

Understanding how the catalyst overcomes steric hindrance is vital for troubleshooting.

Workflow Diagram: Catalyst Mechanism & Selection

G Start Substrate: Pivalic Acid + Hydrazine Constraint_Water Can you remove water (Dean-Stark)? Start->Constraint_Water Path_Lewis Lewis Acid Pathway (Ti(OiPr)4) Constraint_Water->Path_Lewis No (Sealed/Low Temp) Path_Boron Boronic Acid Pathway (Reversible Covalent) Constraint_Water->Path_Boron Yes (Reflux) Path_Bronsted Brønsted Pathway (High Temp Required) Constraint_Water->Path_Bronsted Yes (Aggressive Reflux) Mech_Ti Mechanism: Ti coordinates C=O (Activation without protonating N2H4) Path_Lewis->Mech_Ti Mech_Boron Mechanism: Six-membered cyclic transition state Path_Boron->Mech_Boron Product Product: Pivalic Acid Hydrazide Path_Bronsted->Product Low Yield Risk Mech_Ti->Product Mech_Boron->Product

Caption: Decision logic for catalyst selection. Note that Lewis acids (Ti) offer a pathway that avoids the high temperatures required for Brønsted acid-catalyzed dehydration.

Standard Operating Procedure (SOP)

Protocol A: Titanium(IV) Catalyzed Direct Condensation

Best for: High yield, avoiding acid chlorides, one-pot synthesis.

Reagents:

  • Pivalic Acid (1.0 equiv)[1]

  • Hydrazine Hydrate (1.2 equiv) — Excess is critical to prevent di-acylation.

  • Titanium(IV) Isopropoxide (

    
    ) (1–5 mol%)
    
  • Solvent: Toluene or Xylene (anhydrous).

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (optional but recommended) or a simple reflux condenser.

  • Loading: Charge Pivalic Acid and Solvent.

  • Catalyst Addition: Add

    
     under nitrogen atmosphere. Stir for 10 minutes at room temperature. Observation: Solution may turn slightly yellow/orange.
    
  • Nucleophile Addition: Add Hydrazine Hydrate dropwise.

    • Critical: Do not add hydrazine before the catalyst, or the catalyst may form stable complexes with hydrazine aggregates rather than activating the acid.

  • Reaction: Heat to reflux (

    
     for toluene). Monitor by TLC (stain with phosphomolybdic acid; pivalic acid is UV weak).
    
  • Workup:

    • Cool to room temperature.[2][3][4]

    • Add water (10% of solvent volume) to hydrolyze the titanium catalyst. A white precipitate (

      
      ) will form.
      
    • Filter through a Celite pad.

    • Concentrate the filtrate.[1][5] Recrystallize from hexanes/ethyl acetate.

Troubleshooting & FAQs

Q1: I am getting a significant amount of "dimer" (1,2-dipivaloylhydrazine). Why?

Cause: This is the most common failure mode. Once the mono-hydrazide forms, it is still nucleophilic. If local concentration of pivalic acid is high, the mono-hydrazide attacks a second acid molecule. Fix:

  • Stoichiometry: Increase Hydrazine equivalents to 1.5 or 2.0.

  • Reverse Addition: If using Pivaloyl Chloride (non-catalytic route), add the chloride to the hydrazine. In the catalytic route, ensure hydrazine is in excess from the start.

Q2: The reaction stalls at 50% conversion. Adding more sulfuric acid doesn't help.

Cause: You have reached the "Salt Trap." You have added enough acid to protonate all remaining hydrazine. Fix:

  • Stop adding acid.

  • Switch to Lewis Acid: If you must save the batch, neutralize with mild base (bicarb) to free the hydrazine, extract, dry, and restart using the Titanium protocol.

  • Water Removal: Direct condensation is an equilibrium (

    
    ). You must remove water to drive it to completion. Ensure your Dean-Stark trap is actually collecting water.
    
Q3: Can I use Boric Acid ( ) instead of Titanium?

Answer: Yes, but with caveats.

  • Pros: Boric acid is cheap and easy to remove (wash with water).

  • Cons: It is generally slower for sterically hindered acids like pivalic acid compared to Titanium or specialized boronic acids (like 3,4,5-trifluorophenylboronic acid).

  • Protocol Adjustment: You must use a solvent that azeotropes well (toluene) and reflux for 24-48 hours.

Q4: My product is an oil that won't crystallize.

Cause: Pivalic acid hydrazide should be a solid (MP


). Oils usually indicate unreacted pivalic acid or trapped solvent.
Fix: 
  • Basic Wash: Dissolve the oil in EtOAc and wash with saturated

    
    . This removes unreacted pivalic acid.
    
  • Cold Trituration: Add cold hexanes to the oil and scratch the flask wall with a glass rod to induce nucleation.

References

  • Direct Condensation Catalyst (Titanium)

    • Source: Patent CA2135449A1.
    • Context: Describes the specific use of amorphous titanium dioxide and titanium alkoxides for pivalic acid hydrazide synthesis.
    • Link:

  • Boronic Acid Catalysis (General Mechanism)

    • Source: Tang, P. (2005). "Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines."[6][7] Organic Syntheses, 81, 262.

    • Context: Establishes the green chemistry protocol for amidation, applicable to hydrazides with modific
    • Link:

  • Lewis Acid Activation (Metal Triflates)

    • Source: Kobayashi, S., et al. (2006). "Zirconium(IV) and Hafnium(IV) Triflates as Highly Efficient Catalysts for the Condensation of Carboxylic Acids with Amines.
    • Context: Provides the theoretical grounding for using Group IV metals (Ti, Zr, Hf)
    • Link:

  • Standard Acid Chloride Route (Comparative Baseline)

    • Source: Stempel, G. H., et al. (1946). "Diphenylacetyl Chloride." Journal of the American Chemical Society.
    • Context: Used as the baseline for "non-c
    • Link:

Sources

How to conduct reactions under an inert atmosphere to prevent oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Inert Atmosphere & Air-Free Techniques Subtitle: Troubleshooting Guides, SOPs, and FAQs for Oxidation Prevention

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields, degraded catalysts, and unexplained reaction failures. In the vast majority of these cases, the root cause is microscopic oxygen or moisture intrusion. Preventing oxidation is not just about replacing air with gas; it is about understanding the physical chemistry of your environment. This guide provides field-proven troubleshooting, causal explanations for standard operating protocols (SOPs), and self-validating workflows to ensure your sensitive chemistry remains rigorously air-free.

Part 1: Workflow & Decision Matrix

The first point of failure in any air-sensitive experiment is selecting the wrong technique for the required stringency[1]. The diagram below outlines the decision-making process for choosing between a glovebox, a Schlenk line, or simple purging.

Workflow A Assess Reagent Sensitivity B Pyrophoric / Highly Sensitive A->B C Moderately Sensitive (Organometallics) A->C D Mildly Sensitive (Cross-Coupling) A->D E Glovebox (Strict Ar/N2) B->E Primary Choice F Schlenk Line (Vacuum/Gas Manifold) C->F Standard SOP G Sparging & Balloon (Simple Purge) D->G Acceptable E->F Transfer for Reaction

Figure 1: Decision matrix for selecting appropriate air-free techniques based on reagent sensitivity.

Part 2: Quantitative Reference Data

To establish a self-validating system, you must first understand the quantitative limits of your materials and methods.

Table 1: Inert Gas Properties & Selection Choosing the wrong inert gas can lead to hidden side reactions or atmospheric contamination[2].

Gas Density vs Air Reactivity Risks Best Application
Argon (Ar) ~40% heavier Truly inert (Noble gas). No reactivity. Gloveboxes, Schlenk lines, Lithium/Titanium chemistry.

| Nitrogen (N2) | Slightly lighter | Reacts with Li and Ti at high temperatures. | Bulk purging, cost-sensitive routine chemistry. |

Causality Check: Argon's higher density allows it to "blanket" solvents and sink to the bottom of flasks, actively displacing lighter oxygen and moisture upward and out of the vessel[2].

Table 2: Comparison of Solvent Degassing Methods Dissolved oxygen in solvents is more detrimental to organometallic reactions than trace water[3].

Method Efficacy (O2 Removal) Time Required Solvent Loss Risk Best Application
Freeze-Pump-Thaw >99.9% 45-60 mins Very Low Highly sensitive catalysts, expensive deuterated solvents[4].
Sparging ~80-90% 15-30 mins High Bulk solvents, mild radical reactions[3].

| Sonication under Vacuum | ~70-80% | 5-10 mins | Moderate | HPLC solvents, rapid rough degassing[3]. |

Part 3: Standard Operating Protocols (SOPs)

SOP 1: The Freeze-Pump-Thaw (FPT) Degassing Cycle This is the gold standard for removing dissolved gases from liquid reagents[3].

  • Preparation: Place the solvent in a Schlenk flask, ensuring it is filled to no more than 50% capacity [5].

    • Causality: Solvents expand as they freeze and thaw. Overfilled flasks lack headspace for expansion and frequently shatter under pressure[5].

  • Freeze: Submerge the sealed flask in a liquid nitrogen (LN2) or dry ice/acetone bath until completely solid[4].

    • Causality: Freezing locks the solvent matrix, preventing volatile liquids from boiling off when subjected to high vacuum[6].

  • Pump: Open the stopcock to the high vacuum line for 5-10 minutes[6].

    • Causality: This evacuates the headspace, drastically lowering the pressure and removing surface gases[6].

  • Thaw: Close the stopcock to isolate the flask from the vacuum, remove it from the cold bath, and thaw using a tepid water bath[5].

    • Causality: As the solvent melts, trapped dissolved gases bubble out into the evacuated headspace[4]. Critical Validation: Never use a heat gun or localized heating on the bottom of the flask; uneven thermal expansion combined with trapped gas pressure will cause the vessel to crack or implode[4][5].

  • Repeat: Repeat steps 2-4 for a minimum of three cycles, or until no more gas bubbles evolve during the thawing phase[5]. Backfill with inert gas only after the final thaw[4].

SOP 2: Schlenk Line Purge-and-Refill (Cycling) Cycling is required to remove ambient air from dry glassware before introducing sensitive reagents[1].

  • Evacuate: Open the sealed flask to the vacuum manifold for 3-5 minutes.

  • Backfill: Slowly turn the stopcock to backfill the flask with inert gas from the gas manifold. Monitor the oil bubbler to ensure a steady flow.

    • Causality: Opening the gas valve too rapidly can cause a sudden pressure drop in the manifold, leading to "oil suck-back" where bubbler oil is pulled into the Schlenk line.

  • Repeat: Perform this cycle a total of three times[1].

    • Causality: A single vacuum cycle only removes ~95-99% of the air. Three successive cycles mathematically reduce residual oxygen and moisture to negligible parts-per-million (ppm) levels[1][7].

Part 4: Troubleshooting & FAQs

Q1: My reaction is still turning yellow/brown (oxidizing) despite using a Schlenk line. What is failing? A: The formation of a yellowish/brown tint in organometallic chemistry is a classic indicator of oxygen intrusion[3]. If you are using a Schlenk line, check these three failure points:

  • Inadequate Degassing: If you only sparged your solvent, you likely left 10-20% of dissolved oxygen behind[3]. Switch to the Freeze-Pump-Thaw method for sensitive catalysts[3].

  • Vacuum Leaks: Ensure all ground-glass joints are properly greased[8]. A poorly greased joint will allow atmospheric oxygen to slowly leak into the flask under dynamic vacuum.

  • Improper Tubing: Standard rubber tubing is permeable to oxygen over time. Ensure you are using thick-walled butyl rubber or Tygon tubing designed for vacuum applications[9][10].

Q2: Why did my Schlenk flask shatter during the Freeze-Pump-Thaw cycle? A: Flask failure during FPT is usually caused by one of two user errors:

  • Overfilling: Exceeding 50% of the flask's volume[5][6].

  • Condensing Liquid Oxygen: If you backfill a flask with inert gas or expose it to air while it is still submerged in liquid nitrogen, you risk condensing liquid oxygen (boiling point -183 °C) from the atmosphere or impurities[4][5]. When the flask is sealed and warms up, the liquid oxygen rapidly expands into a gas, causing a catastrophic explosion[4]. Always ensure the flask is sealed under vacuum before freezing, and never backfill while frozen[4].

Q3: Should I use Argon or Nitrogen for my glovebox/Schlenk line? A: While Nitrogen is the economic workhorse of most labs, Argon is strictly preferred for highly sensitive experiments[2]. Nitrogen can react with certain metals (like Lithium or Titanium) to form nitrides at elevated temperatures[2]. Furthermore, Argon is ~40% denser than air, meaning it acts as a heavy "blanket" that settles at the bottom of your flask, making it vastly superior for counterflow additions and purging[2].

Q4: How do I handle solid reagents that are air-sensitive without a glovebox? A: If a glovebox is unavailable, you can use a Schlenk line with the "counterflow" technique[7]. Increase the flow of inert gas (Argon preferred due to density) so that it actively blows out of the open neck of the Schlenk flask[7]. Quickly add the solid reagent against this positive pressure stream, which prevents ambient air from falling into the vessel. For highly sensitive solids, use a sealed solid-addition tube that can be attached to the flask, purged via the Schlenk line, and then tipped to add the powder without opening the system to the atmosphere.

References

*[3] How to Degas Solvents | EPFL | 3 *[7] Schlenk line | Wikipedia | 7 *[4] 8: Freeze-Pump-Thaw | Chemistry LibreTexts | 4 *[1] Air-free technique | Wikipedia | 1 *[5] Freeze-Pump-Thaw Degassing of Liquids | University of Washington | 5 *[6] Video: Degassing Liquids with Freeze-Pump-Thaw Cycling | JoVE | 6 *[9] An Illustrated Guide to Schlenk Line Techniques | The Schlenk Line Survival Guide | 9 *[8] Step-by-Step Assembly | The Schlenk Line Survival Guide | 8 * Working Principles | The Schlenk Line Survival Guide | *[10] Schlenk Lines Transfer of Solvents | Moodle@Units | 10 *[2] What Inert Gas Is Commonly Used In Gloveboxes And Schlenk Lines... | Kintek Furnace | 2

Sources

Side reactions of pivalic acid hydrazide with electrophiles and how to avoid them

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Pivaloyl Paradox"

Pivalic acid hydrazide (PAH) is a unique building block in medicinal chemistry. Unlike its smaller counterpart, acetic acid hydrazide, PAH possesses a bulky tert-butyl group. This steric bulk creates what we call the "Pivaloyl Paradox" : it significantly enhances the stability of the resulting hydrazones and amides against hydrolysis (a benefit) but simultaneously retards the rate of nucleophilic attack, often requiring harsher conditions that can trigger unwanted side reactions.

This guide addresses the specific side reactions that occur when PAH reacts with electrophiles (acyl chlorides, aldehydes, alkyl halides) and provides validated protocols to suppress them.

Module 1: Acylation & The Oxadiazole Trap

Scenario: You are reacting PAH with an acyl chloride or carboxylic acid to form a 1,2-diacylhydrazine (linker), but you observe ring closure or symmetric byproducts.

The Chemistry of the Failure

The reaction of PAH with an acylating agent is a bifurcation point.

  • Kinetic Product: The linear 1,2-diacylhydrazine.

  • Thermodynamic/Dehydrated Product: The 1,3,4-oxadiazole.[1][2][3]

If your reaction conditions are too acidic or contain dehydrating agents (like


 or excess 

), the linear product will cyclize. Additionally, if the stoichiometry is off, PAH can react with itself or the acylating agent can react twice, leading to symmetric byproducts.
Visualizing the Pathway

AcylationPathways PAH Pivalic Acid Hydrazide (Nucleophile) Linear 1,2-Diacylhydrazine (Target: Linker) PAH->Linear Controlled Addn Base (TEA/Pyridine) Sym Symmetric Dimer (Side Rxn: Dipivaloylhydrazine) PAH->Sym Incorrect Stoich or Homocoupling E Acyl Chloride (R-COCl) E->Linear Cyclic 1,3,4-Oxadiazole (Side Rxn: Cyclization) Linear->Cyclic Dehydration (POCl3 / Heat / H+)

Figure 1: The bifurcation of acylation. Controlling the linear vs. cyclic outcome requires strict management of dehydrating conditions.

Troubleshooting Guide: Acylation
SymptomProbable CauseCorrective Action
Formation of 1,3,4-Oxadiazole Presence of dehydrating agents or high heat.[4]Avoid

or Thionyl Chloride
if the linear linker is the target. Use mild coupling agents like EDC/HOBt or HATU in DMF at room temperature.
Symmetric Dimer (Dipivaloyl) Excess PAH or rapid addition of acyl chloride.Inverse Addition: Add the PAH solution slowly to the acyl chloride solution (or vice versa, depending on excess) at 0°C. Ensure strict 1:1 stoichiometry.
Low Conversion Steric hindrance of the tert-butyl group.[5][6]Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). The "Pivaloyl" group slows kinetics; DMAP acts as a nucleophilic catalyst to transfer the acyl group.

Module 2: Condensation with Carbonyls (Hydrazone Formation)

Scenario: You are reacting PAH with an aldehyde or ketone to form a hydrazone, but yield is low or the product hydrolyzes during workup.

The Stability Issue

While pivaloyl hydrazones are more stable than acetyl hydrazones, they are still susceptible to hydrolysis under acidic aqueous conditions. The reaction is an equilibrium:



FAQ: Hydrazone Synthesis

Q: My LCMS shows the product mass, but it disappears after aqueous workup. Why? A: You likely used a strong acid catalyst (like HCl) and performed an acidic wash. Hydrazone formation is acid-catalyzed, but hydrolysis is also acid-catalyzed.

  • Fix: Buffer your reaction to pH 4-5 (Acetic acid/NaOAc). quench with sat.

    
    immediately to neutralize before isolation.
    

Q: I see a peak corresponding to the "Azine" (Double reaction). Is this possible? A: It is rare with PAH. Azines (


) typically form from hydrazine, not hydrazides. However, if your PAH degrades (hydrolyzes) back to hydrazine in situ, azines can form.
  • Fix: Ensure your PAH starting material is pure and free of hydrazine hydrate.

Protocol: High-Stability Hydrazone Synthesis
  • Solvent: Ethanol or Methanol (Anhydrous).

  • Additives: 5 mol% Acetic Acid (Catalyst).

  • Water Removal: Add activated 4Å Molecular Sieves to the flask. This shifts the equilibrium to the right, essential for sterically hindered ketones.

  • Temperature: Reflux is often required for PAH due to the steric bulk. Stirring at RT is usually insufficient for ketones.

Module 3: Alkylation (The Selectivity Challenge)

Scenario: You are trying to attach an alkyl group to the terminal nitrogen (


) using an alkyl halide, but you get mixtures of mono-, di-, and quaternized products.
The "Poly-Alkylation" Problem

Direct alkylation of hydrazides with alkyl halides (


) is notoriously difficult to control. The 

becomes more nucleophilic after the first alkylation (inductive effect of the alkyl group), leading to runaway reaction.
Strategic Pivot: Reductive Amination

Do not use alkyl halides. Instead, use Reductive Amination .



This method guarantees mono-substitution because the intermediate hydrazone prevents a second addition until the reduction step, which is controlled.

Summary of Critical Parameters

ParameterRecommendation for PAHReason
Solvent (Acylation) DCM or THF (Anhydrous)Avoids hydrolysis; good solubility.
Solvent (Condensation) EtOH/MeOH + Mol. SievesPromotes equilibrium shift.
Base Pyridine or TEAScavenges HCl; Pyridine also acts as a catalyst.
Temperature 0°C

RT (Acylation)
Controls exotherm and selectivity.[7]
Dehydrating Agent Avoid unless making Oxadiazole

forces cyclization.

References

  • Organic Syntheses. (2013). Propanoic acid, 2,2-dimethyl-, hydrazide. Org. Synth. 2013, 90, 316-326. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

Sources

Addressing poor solubility of reactants in hydrazine-based synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrazine-Based Synthesis

Introduction: The Solubility Challenge in Hydrazine Chemistry

Hydrazine and its derivatives are remarkably versatile reagents, indispensable in transformations ranging from the synthesis of heterocycles like pyrazoles to the classic Wolff-Kishner reduction for deoxygenating carbonyls.[1] However, a frequent and significant hurdle in these syntheses is the poor solubility of one or more reactants in a common solvent. This issue arises from the often-disparate polarities of the substrates involved. Hydrazine hydrate, for instance, is highly polar and water-soluble, while many organic substrates, such as complex aldehydes, ketones, or esters, are nonpolar and soluble only in organic solvents.

This mutual insolubility can lead to sluggish or incomplete reactions, low yields, and the formation of unwanted side products, frustrating even the most experienced researchers.[2] This guide provides a structured, in-depth approach to diagnosing and systematically resolving these solubility challenges. We will move beyond simple solvent swapping to explore a range of physical, chemical, and catalytic strategies, explaining the underlying principles of each to empower you to make informed decisions in your experimental design.

A critical but often overlooked aspect is the inherent hazard of hydrazine. It is acutely toxic, corrosive, and a suspected carcinogen.[3][4] Therefore, all handling must be performed with appropriate personal protective equipment (PPE), including nitrile gloves, splash-proof goggles, and a flame-resistant lab coat, within a certified chemical fume hood.[3][5]

Troubleshooting Guide: Diagnosing Your Solubility Problem

Before jumping to a solution, it's crucial to accurately diagnose the nature of your solubility issue. Use the following decision tree to guide your troubleshooting process.

G start Start: Reactant(s) show poor solubility or reaction is heterogeneous. q_solid Is the insoluble reactant a solid? start->q_solid q_liquid Are the reactants two immiscible liquids? q_solid->q_liquid No sol_grind Solution: Reduce particle size (grind solid). Increases surface area. q_solid->sol_grind Yes q_temp Is the reaction run at room temperature? q_liquid->q_temp No (Solid/Liquid) q_stir Is vigorous stirring sufficient to create a fine emulsion? q_liquid->q_stir Yes sol_heat Solution: Increase temperature. Check reactant stability first. q_temp->sol_heat Yes sol_cosolvent Solution: Use a co-solvent system (e.g., Ethanol/THF, Toluene/DMSO). q_temp->sol_cosolvent No, or heating is not an option. sol_ptc Solution: Implement Phase-Transfer Catalysis (PTC). Ideal for biphasic systems. q_stir->sol_ptc No, phases separate quickly. sol_sono Solution: Use ultrasonication to create a stable micro-emulsion. q_stir->sol_sono Partially, but reaction is still slow. sol_heat->sol_cosolvent If heating is insufficient or undesirable sol_cosolvent->sol_ptc If a single-phase cannot be achieved

Caption: Troubleshooting workflow for solubility issues.

Core Strategies for Enhancing Solubility

Strategic Solvent Selection & Co-Solvent Systems

The principle of "like dissolves like" is the foundation of solvent selection.[6] However, in hydrazine-based reactions with polar and nonpolar components, a single solvent is often a compromise. A more effective approach is the use of a co-solvent system.[7][8]

Causality: A co-solvent works by modifying the overall polarity of the reaction medium, creating an environment that is more accommodating to both the polar hydrazine and the nonpolar organic substrate.[9] For example, adding tetrahydrofuran (THF) or dioxane to ethanol can increase the solubility of a hydrophobic ketone while still keeping the hydrazine derivative in solution.[10][11]

Data Presentation: Common Solvents in Hydrazine Synthesis

SolventBoiling Point (°C)Dielectric Constant (20°C)Key Characteristics & Use Cases
Ethanol 7824.6Protic. Good starting point for many hydrazone formations. Soluble with hydrazine hydrate.[10][12]
Methanol 6533.0Protic. Similar to ethanol but lower boiling point. Often used for ester to hydrazide conversions.[11][13]
Acetic Acid 1186.2Protic. Can act as both solvent and catalyst in reactions like the Fischer indole synthesis.[10]
Toluene 1112.4Aprotic, nonpolar. Good for higher temperature reactions and azeotropic removal of water.[10][13]
Tetrahydrofuran (THF) 667.5Aprotic, polar. Excellent co-solvent to increase solubility of organic substrates in polar media.[11][14]
Dimethyl Sulfoxide (DMSO) 18947.0Aprotic, highly polar. Powerful solvent for very insoluble compounds, but high boiling point can complicate workup.[13][15]
Ethylene Glycol 19737.7Protic. High-boiling solvent required for classic Wolff-Kishner reductions (>200 °C).[1][16]

Data compiled from multiple sources.[12][13][14][17][18]

Experimental Protocol: Co-Solvent Screening
  • Setup: In separate small vials, add a small, equivalent amount of your least soluble reactant (e.g., 5-10 mg).

  • Primary Solvent: To each vial, add a fixed volume (e.g., 0.5 mL) of your primary solvent (e.g., ethanol). Note the initial solubility.

  • Co-Solvent Addition: To each vial, add a different co-solvent (e.g., THF, Toluene, DMSO) dropwise, swirling after each drop, until the solid dissolves.

  • Observation: Note the co-solvent that achieves dissolution with the smallest volume. This solvent system is a promising candidate for your reaction.

  • Validation: Run a small-scale test reaction using the optimized co-solvent ratio to ensure it does not negatively impact the reaction kinetics or lead to side products.[19]

Phase-Transfer Catalysis (PTC)

When reactants are partitioned between two immiscible phases (e.g., an aqueous solution of hydrazine salt and an organic solution of a ketone), the reaction is often limited by the slow diffusion of reactants across the phase boundary. Phase-transfer catalysis is a powerful technique to overcome this.[20]

Causality: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the movement of a reactant from one phase to another.[21][22] The lipophilic cation of the catalyst pairs with the reactant anion (e.g., a deprotonated hydrazine or a hydroxide ion) and shuttles it into the organic phase where it can react with the substrate.[23][24] This creates a pseudo-homogeneous condition, dramatically accelerating the reaction rate.[25]

G cluster_0 Aqueous Phase cluster_1 Organic Phase Hydrazine Hydrazine (H₂N-NH₂) catalyst_aq Q⁺X⁻ (Catalyst) Hydrazine->catalyst_aq Anion Exchange Base Base (e.g., OH⁻) Base->Hydrazine Deprotonation at interface Substrate Organic Substrate (e.g., R₂C=O) Product Product (e.g., Hydrazone) Substrate->Product Product->catalyst_aq Catalyst Regeneration catalyst_org Q⁺(H₂N-NH⁻) (Activated Complex) catalyst_aq->catalyst_org Phase Transfer catalyst_org->Substrate Reaction

Caption: Mechanism of Phase-Transfer Catalysis.

Experimental Protocol: Implementing Phase-Transfer Catalysis
  • Solvent System: Choose a biphasic solvent system. A common choice is Toluene/Water or Dichloromethane/Water. Dissolve your organic substrate in the organic phase. Dissolve the hydrazine salt and a base (e.g., NaOH, K₂CO₃) in the aqueous phase.

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB) to the biphasic mixture. A typical loading is 1-5 mol% relative to the limiting reactant.

  • Reaction: Stir the mixture vigorously to maximize the interfacial surface area. The reaction can often proceed at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by sampling the organic layer.

  • Work-Up: Upon completion, separate the organic and aqueous layers. The organic layer contains the product, which can be purified by standard methods. The catalyst, though mostly in the organic phase, is typically removed during chromatography or recrystallization.

Energy-Based Methods: Ultrasonication and Microwave Irradiation

When conventional methods are insufficient, applying external energy can dramatically enhance reaction rates by overcoming both solubility and kinetic barriers.

Ultrasonication (Sonochemistry): High-frequency sound waves (20-100 kHz) create and collapse microscopic bubbles in the liquid, a process called acoustic cavitation.[26] This generates localized hot spots with extreme temperatures and pressures, as well as powerful mechanical effects.[27]

  • Causality: For solubility, the intense shockwaves from collapsing bubbles can break down solid particles, increasing surface area, and drive reactants together by creating powerful micro-emulsions in immiscible systems.[6][28] This can sometimes replace the need for a phase-transfer catalyst.[29]

Microwave Irradiation: Microwave energy directly heats the reaction mixture through dielectric heating. Polar molecules, like hydrazine and many solvents, absorb microwave energy and heat rapidly and uniformly.

  • Causality: This rapid heating can significantly accelerate reaction rates (e.g., in Wolff-Kishner reductions), often reducing reaction times from hours to minutes.[30][31] It can also help overcome solubility barriers by quickly reaching temperatures where reactants become more soluble.[26] Microwave-assisted synthesis has been shown to be highly effective for Wolff-Kishner reductions, a classic hydrazine-based reaction.[32][33]

Frequently Asked Questions (FAQs)

Q1: My solid reactant won't dissolve in any common solvent. What should I do first? A1: Before resorting to complex methods, try reducing the particle size of your solid by grinding it with a mortar and pestle.[6] This increases the surface area-to-volume ratio, which can significantly improve the rate of dissolution. If that fails, proceed to co-solvent screening.

Q2: I've added a co-solvent, but my reaction is now very slow. Why? A2: The solvent doesn't just dissolve reactants; it also mediates the reaction by stabilizing transition states and intermediates.[34] By changing the polarity of the medium with a co-solvent, you may have destabilized a key transition state. You may need to screen different co-solvents or increase the reaction temperature to compensate.

Q3: Can I use heating for any hydrazine reaction? A3: Caution is required. While heating increases solubility and reaction rates, hydrazine and many of its derivatives can decompose at high temperatures, sometimes violently.[10] Always consult the safety data for your specific reagents and start with gentle heating, monitoring for any signs of decomposition like color change or gas evolution.[10][35] High-temperature reactions like the Wolff-Kishner reduction must be performed with appropriate high-boiling solvents like ethylene glycol and proper safety precautions.[16]

Q4: My product, a hydrazone, is precipitating from the reaction mixture. Is this a problem? A4: Not necessarily. In fact, this can be advantageous. If the precipitating product is pure, it drives the reaction equilibrium forward according to Le Châtelier's principle and simplifies purification—you may only need to filter and wash the product. However, you must first verify the purity of the precipitate to ensure it is not unreacted starting material or an impurity.

Q5: Is there a "green" or more environmentally friendly approach to these solubility issues? A5: Yes. Phase-transfer catalysis is considered a green chemistry technique because it can reduce the need for volatile organic co-solvents and often allows for the use of water as a primary solvent.[21] Similarly, ultrasound-assisted synthesis can enhance reactions in greener solvents like water or ethanol, reducing the need for harsher solvents.[27][36]

References

  • Technical Support Center: Optimization of Reaction Conditions for Hydrazine, [2-(methylthio)phenyl]- - Benchchem. [Online].
  • Hydrazine - Risk Management and Safety. Notre Dame Risk Management & Safety. [Online]. Available: [Link]

  • Common Organic Solvents Properties Table | PDF - Scribd. [Online].
  • Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly - Hoo Chemtec. (2026). [Online].
  • 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction - Fiveable. (2025). [Online].
  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety, The University of New Mexico. [Online].
  • Phase-transfer catalyst - Wikipedia. [Online]. Available: [Link]

  • 1 The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects - Wiley-VCH. [Online].
  • Technical Support Center: Reversibility of Hydrazone Formation for Dynamic Combinatorial Chemistry - Benchchem. [Online].
  • Hydrazine - SAFETY DATA SHEET. (2009). Fisher Scientific. [Online].
  • Hydrazine - Standard Operating Procedure. UC Santa Barbara Environmental Health & Safety. [Online]. Available: [Link]

  • Phase transfer catalysis – Knowledge and References - Taylor & Francis. [Online].
  • Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? - ResearchGate. (2020). [Online]. Available: [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. (2022). Biomedical Research and Therapy. [Online].
  • Phase transfer catalysis (PTC) - OperaChem. (2023). [Online]. Available: [Link]

  • Lecture 41 : Phase Transfer Catalysis - Nptel. [Online].
  • Part 5c: Solvent chemistry: solubility of CO2 in reactive solvents for post-combustion CO2 - Taylor & Francis. (2014). Greenhouse Gases: Science and Technology. [Online]. Available: [Link]

  • Ultrasound assisted organic synthesis in a biphasic supercritical CO2-water reaction medium - ResearchGate. [Online]. Available: [Link]

  • Properties of Solvents Used in Organic Chemistry. [Online].
  • Technical Support Center: Overcoming Poor Solubility of Starting Materials - Benchchem. [Online].
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  • Properties of Common Organic Solvents - University of Minnesota. (2022). [Online].
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  • Phase Transfer Catalysis - SACHEM, Inc. [Online]. Available: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020). [Online].
  • Common Organic Solvents: Table of Properties1,2,3. [Online]. Available: [Link]

  • Technical Support Center: Hydrazone Formation and Purification - Benchchem. [Online].
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  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (2021). Accounts of Chemical Research. [Online]. Available: [Link]

  • Solubility strategies : r/Chempros - Reddit. (2023). [Online]. Available: [Link]

  • Cosolvent - Wikipedia. [Online]. Available: [Link]

  • Toward overcoming solubility issues in organic chemistry - Hokkaido University. (2021). [Online]. Available: [Link]

  • Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? - ResearchGate. (2024). [Online]. Available: [Link]

  • Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions - PubMed. (2017). Organic Letters. [Online]. Available: [Link]

  • How does the choice of solvent impact the reaction rate? - TutorChase. [Online]. Available: [Link]

  • Microwave-assisted green synthesis of bile acid derivatives and evaluation of glucocorticoid receptor binding - PMC - NIH. Scientific Reports. [Online]. Available: [Link]

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  • Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences. [Online]. Available: [Link]

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  • Microwave-assisted Wolff-Kishner reduction reaction - ProQuest. (1997). Journal of Chemical Education. [Online]. Available: [Link]

  • Eric Parquet and Qun Lin - Microwave-Assisted Wolff-Kishner Reduction Reaction - Scribd. Journal of Chemical Education. [Online]. Available: [Link]

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Validation & Comparative

HPLC-UV method for purity analysis of synthesized 4-Hydrazinylphenyl pivalate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide and optimized methodology for the purity analysis of synthesized 4-Hydrazinylphenyl pivalate hydrochloride.

The Analytical Challenge: 4-Hydrazinylphenyl Pivalate Hydrochloride

4-Hydrazinylphenyl pivalate hydrochloride is a highly specialized synthetic intermediate, frequently utilized in the development of phosphonate linkers for the cellular retention of targeted therapeutics[1]. The synthesis of this compound typically proceeds via the reduction of 4-nitrophenyl pivalate to 4-aminophenyl pivalate[2][3], followed by diazotization and subsequent reduction to the final hydrazine.

Because phenylhydrazines are well-documented genotoxic and mutagenic impurities[4], rigorous purity analysis is a mandatory regulatory checkpoint. However, analyzing this specific molecule presents a dual chemical challenge:

  • Hydrazine Reactivity: The terminal hydrazine moiety is highly prone to auto-oxidation and forms hydrazones upon contact with ambient aldehydes or ketones—a reactivity profile often exploited for derivatization[5], but disastrous for direct assay stability.

  • Ester Lability: The pivalate ester is susceptible to both acid- and base-catalyzed hydrolysis, yielding 4-aminophenol and pivalic acid.

SynthesisPathway NP 4-Nitrophenyl pivalate APP 4-Aminophenyl pivalate NP->APP Reduction HPP 4-Hydrazinylphenyl pivalate HCl (Target API) APP->HPP Diazotization & Reduction AP 4-Aminophenol (Hydrolysis) APP->AP Ester Hydrolysis PA Pivalic Acid (Cleavage) HPP->PA Ester Cleavage

Synthetic pathway and degradation routes of 4-Hydrazinylphenyl pivalate.

Comparative Methodological Landscape

To determine the purity of the synthesized batch, analytical chemists must choose between High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While trace analysis of residual hydrazines often relies on pre-column derivatization to shift the maximum UV absorption into the visible region[4], high-concentration purity assays require a method with a wide linear dynamic range.

Table 1: Analytical Modality Comparison for Purity Assay

ParameterOptimized HPLC-UV (Direct)GC-MSLC-MS/MS
Linear Dynamic Range Excellent (0.05% to 150%) Poor (Detector saturation)Moderate (Ion suppression)
Thermal Stability High (Room Temp/30°C) Fails (Degrades at >200°C inlet)High (Room Temp/30°C)
Matrix Effects Negligible HighHigh (Source saturation)
Primary Utility Batch Purity & Assay (Gold Standard) Volatile solvents onlyTrace genotoxic impurity profiling

The Verdict: Direct HPLC-UV is the optimal choice for batch purity. GC-MS fails due to the thermal degradation of the N-N bond in the injection port, while LC-MS/MS suffers from severe ion suppression when the main API peak elutes, making accurate quantification of co-eluting impurities unreliable.

System Architecture: The Causality Behind the HPLC-UV Method

As an application scientist, designing a robust method requires moving beyond generic gradients. Every parameter in this protocol is engineered to stabilize the analyte and maximize orthogonal selectivity.

  • Column Selection (Phenyl-Hexyl): Standard C18 columns often struggle to resolve 4-aminophenyl pivalate from 4-hydrazinylphenyl pivalate due to their similar hydrophobicity. A Phenyl-Hexyl stationary phase introduces

    
     stacking interactions. The electron-rich hydrazine ring interacts differently with the stationary phase than the electron-deficient nitro-precursor, driving baseline resolution.
    
  • Mobile Phase pH (0.1% TFA): The pKa of the phenylhydrazine moiety is approximately 5.2. By using 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), the hydrazine is fully protonated. Causality: Protonation prevents oxidative degradation on-column and eliminates peak tailing caused by secondary interactions with residual silanols on the silica support. Furthermore, pH 2.0 is the optimal stability window for the pivalate ester, preventing on-column hydrolysis.

  • Wavelength Selection (235 nm): While pivalic acid absorbs only at low wavelengths (210 nm) where baseline drift is severe, the pivalate-protected aromatic ring of the main API exhibits a robust local maximum at 235 nm, offering a high signal-to-noise ratio without solvent interference.

HPLCWorkflow S1 1. Sample Prep Acidic Diluent (pH ~2) Stabilizes Hydrazine S2 2. Separation Phenyl-Hexyl Column π-π Stacking Selectivity S1->S2 S3 3. UV Detection 235 nm Wavelength Optimal Chromophore S2->S3 S4 4. Data Integration System Suitability & Purity Quantification S3->S4

Optimized HPLC-UV logical workflow for robust purity analysis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not deviate from the diluent preparation, as neutral or basic diluents will cause immediate sample degradation.

A. Reagent & Standard Preparation
  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio. Add 0.1% TFA. Note: Strictly avoid the use of acetone or any ketonic solvents to prevent spontaneous hydrazone formation.

  • System Suitability Test (SST) Solution: Prepare a solution containing 4-Hydrazinylphenyl pivalate hydrochloride (1.0 mg/mL) spiked with 4-aminophenyl pivalate (0.01 mg/mL) and 4-nitrophenyl pivalate (0.01 mg/mL) in the Diluent.

  • Sample Preparation: Accurately weigh 10.0 mg of the synthesized batch into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (Final concentration: 1.0 mg/mL). Sonicate for 2 minutes at

    
     20°C.
    
B. Chromatographic Conditions
  • Column: Superficially porous Phenyl-Hexyl, 150 mm × 4.6 mm, 2.7 µm particle size.

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 235 nm (Reference 360 nm).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10%

      
       80% B
      
    • 12.0 - 15.0 min: 80% B

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

C. System Validation & Suitability (Self-Validation Check)

Before integrating sample data, the system must validate its own performance using the SST injection:

  • Resolution (

    
    ):  The resolution between 4-aminophenyl pivalate and 4-hydrazinylphenyl pivalate must be 
    
    
    
    2.5.
  • Tailing Factor (

    
    ):  The main API peak must exhibit a 
    
    
    
    of
    
    
    1.2.
  • Precision: Six replicate injections of the sample must yield a peak area %RSD of

    
     0.5%.
    

Quantitative Chromatographic Performance Data

When executed correctly, the method cleanly separates the target API from its synthetic precursors and hydrolysis degradation products.

Table 2: Chromatographic Resolution and Sensitivity Data

AnalyteOriginRet. Time (min)RRTResolution (

)
LOD (µg/mL)
4-AminophenolHydrolysis3.450.38N/A0.02
4-NitrophenolHydrolysis5.800.6412.40.05
4-Aminophenyl pivalateSynthesis Precursor7.950.878.10.03
4-Hydrazinylphenyl pivalate Target API 9.10 1.00 4.2 0.04
4-Nitrophenyl pivalateStarting Material11.251.249.50.05

Note: Pivalic acid elutes near the void volume and lacks a strong chromophore at 235 nm. If pivalic acid quantification is strictly required, a secondary refractive index (RI) or CAD detector method should be employed.

References

  • Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWaak_1ai5O_jF0Qv75EhO9_r3b3NjK4wqnRw5UAPdNHLT2aMcjghhxZDZMj6dtEYr6-0hD7cob6edlSv5xVE1wVEUxUti622HCSrssgm3YQiA4FyzEuDF2XWOKeirZhqqBdF3mDDbEWCwxMXjjvblC0KXlUwpoPfI6tjc]
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Comparative Guide: 1H NMR Interpretation of 4-Hydrazinylphenyl Pivalate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 4-Hydrazinylphenyl pivalate hydrochloride using 1H NMR spectroscopy. Unlike generic spectral lists, this document focuses on comparative analysis —distinguishing the target molecule from its specific metabolic precursors (4-hydrazinylphenol) and degradation products.

Key Application: This molecule frequently serves as a cleavable linker intermediate in Antibody-Drug Conjugates (ADCs) or as a transient prodrug moiety. Accurate characterization of the hydrochloride salt form versus the free base and hydrolyzed ester is critical for establishing material purity in drug development pipelines.

Part 1: Structural Context & Theoretical Shift Logic

To interpret the spectrum accurately, one must understand the electronic environment created by the three distinct moieties in the molecule.

The Pivalate Ester (The "Anchor" Signal)
  • Structure: A tert-butyl group attached to a carbonyl.

  • NMR Signature: This is the most reliable diagnostic signal. The nine equivalent methyl protons create a massive singlet.[1]

  • Chemical Shift: Typically 1.25 – 1.35 ppm .

  • Diagnostic Value: Integration of this signal sets the baseline (9H). If the ratio of this singlet to the aromatic protons drops below 9:4, ester hydrolysis has occurred.

The Aromatic System (The "Electronic Push-Pull")
  • Structure: A 1,4-disubstituted (para) benzene ring.

  • NMR Signature: An AA'BB' (or AA'XX') coupling pattern, appearing as two distinct doublets (roofing effect may be visible).

  • Chemical Shift: 6.90 – 7.50 ppm .[2]

    • Ortho to Ester: Deshielded by the electron-withdrawing carbonyl (downfield, ~7.4 ppm).

    • Ortho to Hydrazine: Shielded by the electron-rich nitrogen. However, in the HCl salt form , protonation of the hydrazine reduces its electron-donating capacity, shifting these protons slightly downfield compared to the free base.

The Hydrazine Hydrochloride (The "Variable" Region)
  • Structure:

    
     (protonation site is typically the terminal nitrogen, though equilibrium exists).
    
  • NMR Signature: Broad, exchangeable singlets.

  • Chemical Shift: Highly solvent-dependent. In DMSO-d6 , these appear far downfield (8.5 – 11.0 ppm ) due to hydrogen bonding and acidity.

  • Critical Note: In

    
     or 
    
    
    
    , these peaks will disappear due to deuterium exchange.

Part 2: Comparative Analysis (Target vs. Alternatives)

The following table contrasts the target molecule with its primary impurity (Hydrolysis Product) and its Free Base form. This comparison is essential for stability testing.

Table 1: Spectral Fingerprint Comparison (Solvent: DMSO-d6)[3][4][5]
FeatureTarget: 4-Hydrazinylphenyl Pivalate HClImpurity: 4-Hydrazinylphenol (Hydrolysis)Alternative: Free Base Form
t-Butyl (9H) Singlet, ~1.3 ppm (Strong)ABSENT Singlet, ~1.3 ppm
Aromatic Region Two Doublets (AA'BB')~7.0 & 7.4 ppmTwo Doublets~6.7 & 6.9 ppm (Upfield shift due to -OH)Two Doublets~6.6 & 6.8 ppm (Upfield shift due to lone pair on N)
Hydrazine (-NH-) Broad singlets, 9.0 - 11.0 ppm (Deshielded/Acidic)Broad singlets, 8.0 - 9.0 ppmBroad singlets, 4.0 - 5.0 ppm (Shielded)
Phenolic -OH ABSENT Singlet, ~8.8 - 9.2 ppm ABSENT
Key Differentiator Presence of t-Butyl + Downfield NHLoss of t-Butyl + Appearance of OHUpfield shift of Aromatics + Upfield NH

Part 3: Experimental Protocol

To ensure reproducibility and minimize hydrazine oxidation (a common failure mode), follow this protocol.

Reagents & Equipment
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Note: Do not use

    
     as the HCl salt is insoluble and NH protons will not be visible.
    
  • Sample Mass: 5–10 mg.

  • Tube: 5mm high-precision NMR tube.

Step-by-Step Workflow
  • Preparation (Inert Atmosphere Recommended):

    • Weigh 5–10 mg of the hydrochloride salt.[3]

    • Critical: Aryl hydrazines are prone to oxidation (turning into azo compounds). If the sample is old, purge the DMSO-d6 with nitrogen before use.

  • Dissolution:

    • Add 0.6 mL DMSO-d6.

    • Vortex until fully dissolved. The solution should be clear. If turbid, the salt may have dissociated or polymerized.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (to ensure relaxation of the t-butyl group).
      
    • Relaxation Delay (D1): Set to

      
       seconds. The t-butyl protons have long T1 relaxation times. A short D1 will suppress the integration of the t-butyl signal, leading to false purity calculations.
      
    • Scans: 16–32 scans are sufficient due to the high proton count of the t-butyl group.

  • Processing:

    • Reference the spectrum to the residual DMSO pentet at 2.50 ppm .

    • Phase correct manually, focusing on the base of the massive t-butyl singlet.

Part 4: Interpretation Logic & Visualization

The following diagram illustrates the decision logic for validating the structure based on the acquired spectrum.

NMR_Logic Start Acquire 1H NMR (DMSO-d6) Check_tBu Check 1.3 ppm Region Is there a Singlet? Start->Check_tBu No_tBu STOP: Ester Hydrolysis Occurred (Product is 4-Hydrazinylphenol) Check_tBu->No_tBu No Signal Yes_tBu Integrate Singlet to 9H Check_tBu->Yes_tBu Signal Present Check_Arom Check 6.9 - 7.5 ppm Are there 2 Doublets (4H)? Yes_tBu->Check_Arom Arom_Shift Check Chemical Shift Position Check_Arom->Arom_Shift Pattern Matches FreeBase Upfield (< 7.0 ppm) Indicates Free Base Form Arom_Shift->FreeBase Shielded SaltForm Downfield (> 7.0 ppm) Indicates HCl Salt Form Arom_Shift->SaltForm Deshielded Check_NH Check 9.0 - 11.0 ppm Broad Exchangeable Peaks? SaltForm->Check_NH Final_Valid VALID STRUCTURE: 4-Hydrazinylphenyl pivalate HCl Check_NH->Final_Valid Peaks Present Oxidized Missing NH Peaks? Sample Oxidized to Azo Check_NH->Oxidized Peaks Absent

Figure 1: Decision tree for structural verification. Green paths indicate a pass; red paths indicate specific failure modes (hydrolysis, deprotonation, or oxidation).

Part 5: Troubleshooting & Self-Validation

The "Missing" Hydrazine Protons

Observation: You see the t-butyl and aromatic signals perfectly, but the region >8 ppm is empty or has only a flat hump. Cause:

  • Water Exchange: If the DMSO is "wet" (contains

    
    ), the acidic hydrazine protons exchange rapidly with water, broadening the signal into the baseline.
    
  • Solution: Add a single drop of

    
     and shake. If the broad humps were real, they will disappear completely (validation by disappearance). If they were never there, check for oxidation.
    
Integration Mismatch (t-Butyl vs. Aromatic)

Observation: The t-butyl singlet integrates to 7.5H instead of 9H relative to the aromatic 4H. Cause:

  • T1 Relaxation: As noted in the protocol, the t-butyl methyls relax slowly.

  • Correction: Increase D1 (Relaxation Delay) to 10 seconds and re-acquire. If the ratio corrects to 9:4, it was a parameter error. If it remains low, you have a mixture of product and a non-pivalate impurity.

Extra Peaks in the Aromatic Region

Observation: Small doublets appearing slightly upfield of the main signals. Cause:

  • Free Base Contamination: If the HCl was not stoichiometric during synthesis, you may have traces of the free hydrazine.

  • Validation: Spike the sample with a micro-amount of HCl (1M in ether or dioxane) and re-run. If the extra peaks shift downfield and merge with the main signals, they were the free base.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on general chemical shifts and coupling constants).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. (Crucial for identifying DMSO/Water residuals).

  • Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. (Context for the acidity and shifts of hydrazine protons in DMSO).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Hydrazine derivatives." PubChem. (General structural data for aryl hydrazines).

Sources

High-Resolution Mass Spectrometry (HRMS) for molecular weight verification

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the critical juncture in drug development where nominal mass data is no longer sufficient to guarantee product safety or identity. Molecular weight verification is the bedrock of structural characterization—whether you are confirming the elemental composition of a synthesized small molecule or assessing the post-translational modifications (PTMs) of a 150 kDa monoclonal antibody (mAb).

High-Resolution Mass Spectrometry (HRMS) distinguishes itself from low-resolution techniques by measuring exact mass rather than nominal mass. This capability allows us to determine precise elemental compositions and resolve isotopic fine structures, transforming mass spectrometry from a simple weighing scale into a definitive structural validation tool[1].

In this guide, we will objectively compare the leading HRMS architectures, explore the physical causality behind their performance, and outline a self-validating experimental protocol for intact mass analysis.

Part 1: The Analytical Arsenal – Technology Comparison

We must evaluate the three dominant HRMS architectures: Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). The choice of instrument is never arbitrary; it is strictly dictated by the physical principles governing ion separation and the specific analytical requirements of your assay[2].

Time-of-Flight (TOF / Q-TOF)
  • Mechanistic Causality: Ions are accelerated by an electric field into a field-free flight tube. The time it takes for an ion to reach the detector is proportional to the square root of its mass-to-charge ratio (m/z). Because this flight time is measured in microseconds, TOF instruments possess exceptionally fast acquisition rates[1].

  • Application Fit: This speed makes TOF the ideal detector for ultra-high-performance liquid chromatography (UHPLC) or MALDI imaging, where chromatographic peaks are narrow and require rapid sampling to maintain quantitative integrity[2].

Orbitrap Mass Spectrometry
  • Mechanistic Causality: Ions are injected into a spindle-like central electrode and orbit around it. The axial oscillation frequency of these ions is inversely proportional to the square root of their m/z. This frequency is measured via image current and mathematically converted to mass spectra using a Fourier Transform[3].

  • Application Fit: Orbitraps do not require the massive superconducting magnets of FT-ICR, making them highly accessible for routine LC-MS while still delivering ultra-high resolution (up to 240,000 to 500,000 at m/z 200)[1][4]. They represent the optimal balance of mass accuracy (<1 ppm with internal calibration) and operational practicality for biopharmaceutical characterization[5].

Fourier Transform Ion Cyclotron Resonance (FT-ICR)
  • Mechanistic Causality: Ions are trapped in a Penning trap within a strong superconducting magnetic field and excited to their cyclotron frequencies[1]. The resolving power scales linearly with magnetic field strength.

  • Application Fit: A 21-Tesla FT-ICR can achieve resolving powers exceeding 1,600,000 and mass accuracies below 100 parts-per-billion (ppb)[6]. However, the slow scan speeds (~1 Hz) and the requirement for liquid helium cryogens limit its utility for routine LC-MS. It is reserved for the most complex mixtures, such as petroleomics or untargeted metabolomics[1][7].

Quantitative Performance Comparison
Performance MetricQuadrupole (Low-Res)TOF / Q-TOFOrbitrap MSFT-ICR MS
Resolving Power (m/z 200)3,000 - 5,00040,000 - 80,000120,000 - 500,000> 1,000,000
Mass Accuracy ~0.1 Da1 - 5 ppm< 1 ppm< 0.1 ppm (100 ppb)
Acquisition Speed Very FastExtremely Fast (up to 100 Hz)Moderate (1 - 40 Hz)Slow (~1 Hz)
Primary Application Routine quantificationFast LC, MALDI imagingBiologics, deep proteomicsComplex metabolomics

Part 2: Self-Validating Protocol for Intact mAb Mass Analysis

To demonstrate the practical application of HRMS, let us examine the intact mass analysis of a therapeutic mAb using an LC-ESI-Orbitrap or LC-ESI-QTOF system.

A robust protocol must be a self-validating system : the generation of a Gaussian charge-state envelope physically confirms proper ionization and desolvation, while the deconvolution algorithm mathematically validates the raw m/z data to yield the zero-charge exact mass[8][9].

Step 1: Sample Preparation (Desalting and Dilution)
  • Action: Dilute the purified mAb standard to a final concentration of 0.5 - 1.0 mg/mL using MS-compatible buffers (e.g., 0.1% Formic Acid in LC-MS grade water)[4][8].

  • Causality: Non-volatile salts (like PBS or NaCl) cause severe ion suppression and adduct formation (e.g., +22 Da sodium adducts) in the electrospray source. Removing these salts is mandatory to prevent spectral crowding, which degrades mass accuracy and resolution[8].

Step 2: UHPLC Separation
  • Action: Inject 1-2 µg of the mAb onto a reverse-phase column (e.g., C4, 300 Å pore size) or a Size Exclusion Chromatography (SEC) column. Use a rapid gradient of Mobile Phase A (0.1% FA in Water) and Mobile Phase B (0.1% FA in Acetonitrile).

  • Causality: A C4 stationary phase is chosen over C18 because the larger pore size and shorter alkyl chains prevent the irreversible binding of the massive 150 kDa protein, allowing for sharp elution peaks[8].

Step 3: HRMS ESI+ Acquisition
  • Action: Operate the HRMS in positive Electrospray Ionization (ESI+) mode. Set the desolvation temperature to 300-350°C to ensure complete droplet evaporation. Acquire data over an m/z range of 2,000 to 4,000[8].

  • Causality: mAbs are large molecules that accept multiple protons during ESI, resulting in a charge state envelope ranging from +35 to +60. This multi-charging phenomenon shifts the m/z of a 150,000 Da protein down to the 2,500 - 4,000 m/z range, which falls perfectly within the optimal transmission and detection window of Orbitrap and TOF analyzers[2].

Step 4: Data Deconvolution and Verification
  • Action: Utilize deconvolution software (e.g., MaxEnt1 for TOF, or Xtract/ReSpect for Orbitrap) to convert the multiply charged m/z spectrum into a zero-charge molecular weight spectrum[8][9].

  • Causality: The deconvolution algorithm acts as a mathematical validation checkpoint. It calculates the mass based on the harmonic spacing between adjacent charge states. If the raw data is noisy or contains unresolved interferences, the algorithm will fail to converge on a single mass, preventing false-positive mass assignments. A successful deconvolution will reveal the main glycoforms (e.g., G0F/G0F, G0F/G1F) separated by exactly 162 Da (the mass of a galactose residue)[8].

Part 3: Workflow Visualization

The following diagram illustrates the logical progression of the self-validating intact mass analysis workflow.

G Prep Sample Preparation (Desalting / Dilution) LC UHPLC Separation (C4 Reverse Phase / SEC) Prep->LC Purified Analyte ESI Electrospray Ionization (Multi-Charging: +35 to +60) LC->ESI Eluent HRMS HRMS Acquisition (Orbitrap / TOF) ESI->HRMS Gas-Phase Ions Deconv Charge Deconvolution (MaxEnt1 / Xtract) HRMS->Deconv Raw m/z Spectra Result Exact Molecular Weight (Glycoform Verification) Deconv->Result Zero-Charge Mass

Figure 1: LC-HRMS workflow for intact monoclonal antibody molecular weight verification.

Conclusion

HRMS is not merely a tool for measuring weight; it is a comprehensive platform for molecular verification. By understanding the physical limitations and causal mechanisms of TOF, Orbitrap, and FT-ICR technologies, scientists can design robust, self-validating analytical workflows that ensure the safety, efficacy, and exact identity of modern therapeutics.

References

  • Waters Corporation. "Routine LC-MS Analysis of Intact Antibodies." Labrulez. Available at: [Link]

  • Biocompare. "Pros and Cons of Three High-Resolution Mass Spec Approaches." Biocompare.com. Available at: [Link]

  • Analytical Chemistry. "Ultra-High Mass Resolving Power, Mass Accuracy, and Dynamic Range MALDI Mass Spectrometry Imaging by 21-T FT-ICR MS." ACS Publications. Available at: [Link]

  • MDPI. "Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics." MDPI.com. Available at: [Link]

  • National Institutes of Health (NIH). "Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation." PMC. Available at: [Link]

  • ResearchGate. "High Resolution Mass Spectrometry Using FTICR and Orbitrap Instruments." Researchgate.net. Available at: [Link]

  • National Institutes of Health (NIH). "Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins." PMC. Available at:[Link]

Sources

Comparative Reactivity Guide: 4-Hydrazinylphenyl Pivalate Hydrochloride vs. Phenylhydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, the choice of hydrazine derivative dictates not only the success of hydrazone formations and Fischer indole syntheses but also the logistical handling of the reagents. As a Senior Application Scientist, I frequently evaluate the trade-offs between constitutive reactivity and engineered stability.

This guide objectively compares phenylhydrazine —the highly reactive, classical archetype—against 4-hydrazinylphenyl pivalate hydrochloride —a modern, sterically and electronically modulated salt. By understanding the causality behind their chemical behaviors, researchers can select the appropriate reagent and design self-validating experimental workflows.

Chemical Profiling & Mechanistic Stability

Phenylhydrazine: The Highly Reactive Archetype

Phenylhydrazine is a pale yellow liquid that serves as the foundational reagent for synthesizing indoles and identifying carbonyls 1[1]. Its primary advantage is its high, unhindered nucleophilicity. However, this reactivity is a double-edged sword. The lone pair on the terminal nitrogen is highly susceptible to single-electron transfer (SET) oxidation by molecular oxygen. This initiates an autocatalytic radical cascade that generates superoxide radicals, hydrogen peroxide, and highly reactive phenyldiazene intermediates 2[2]. Consequently, phenylhydrazine rapidly darkens upon air exposure and requires strict storage under inert gas and light protection.

4-Hydrazinylphenyl Pivalate HCl: Engineered Stability

To circumvent the instability of free hydrazines, 4-hydrazinylphenyl pivalate is supplied as a hydrochloride salt. The protonation of the terminal nitrogen eliminates the availability of the reactive lone pair, granting the solid powder excellent shelf stability and resistance to autoxidation.

Furthermore, the pivalate (trimethylacetate) ester at the para position is not merely a protecting group for a latent phenol. The bulky tert-butyl moiety provides significant steric shielding, preventing off-target electrophilic aromatic substitutions during harsh cyclization conditions. In target-directed drug design, this pivalate group can later be selectively hydrolyzed to yield 5-hydroxyindole derivatives (e.g., serotonin analogs) [[3]](3].

G A Phenylhydrazine (Liquid, Free Base) C Air Exposure A->C B 4-Hydrazinylphenyl pivalate HCl (Solid, Protected Salt) B->C D Base Addition (KOAc) B->D E Rapid Oxidation (Superoxide, Phenyldiazene) C->E Autocatalytic F Stable Storage C->F HCl Salt Protection G Free Hydrazine Liberated D->G Deprotonation G->C Susceptible to Air

Reactivity and stability logic tree comparing phenylhydrazine and its protected salt derivative.

Quantitative Data & Performance Metrics

The following table summarizes the operational and physical differences between the two reagents, providing a clear framework for experimental planning.

MetricPhenylhydrazine4-Hydrazinylphenyl Pivalate HCl
Physical State Pale yellow liquid (prone to darkening)Off-white to white solid powder
Air Stability Poor; undergoes autocatalytic oxidationExcellent; stabilized by protonation
Nucleophilicity High (Constitutively active)Latent (Requires base activation)
Primary Use Case Broad-spectrum hydrazone/indole synthesisRegioselective synthesis of protected 5-hydroxyindoles
Storage Requirements <30°C, inert atmosphere, light-protectedAmbient to cool, standard desiccation

Self-Validating Experimental Protocols

The mechanism of the Fischer indole synthesis involves hydrazone formation, tautomerization to an enamine, a [3,3]-sigmatropic rearrangement, and the elimination of ammonia 4[4]. Because 4-hydrazinylphenyl pivalate HCl is locked as a salt, its protocol inherently differs from the free-base phenylhydrazine.

Protocol A: Fischer Indolization with Phenylhydrazine
  • Condensation : Combine equimolar amounts of phenylhydrazine and the target ketone in glacial acetic acid [](5]. Causality: Acetic acid serves as both the solvent and the Brønsted acid catalyst, protonating the carbonyl oxygen to accelerate nucleophilic attack.

  • Cyclization : Reflux the mixture for 2-4 hours . Validation: The reaction progress can be monitored via TLC. The disappearance of the highly UV-active phenylhydrazone intermediate validates the completion of the sigmatropic rearrangement and aminal cleavage 6[6].

  • Quenching : Pour the hot mixture into ice-cold water to precipitate the indole product, followed by filtration and recrystallization.

Protocol B: Microwave-Assisted Coupling with 4-Hydrazinylphenyl Pivalate HCl
  • Preparation : In a dry 20 mL microwave vial equipped with a magnetic stir bar, add the carbonyl substrate (0.870 mmol) and 4-hydrazinylphenyl pivalate HCl (0.957 mmol, 1.10 eq.) 3[3].

  • Solvent & Base Addition : Suspend the reagents in anhydrous ethanol (0.17 M). Add potassium acetate (KOAc, 1.305 mmol, 1.50 eq.) 3[3]. Causality & Validation: KOAc acts as a mild base to deprotonate the hydrochloride salt. The visual dissolution/transition of the suspension as the free hydrazine is liberated serves as a self-validating indicator of successful activation. A stronger base (e.g., NaOH) is strictly avoided to prevent premature saponification of the pivalate ester.

  • Irradiation : Seal the vial under nitrogen and subject it to microwave irradiation at 90°C for 15 minutes 3[3]. Causality: Microwave heating provides rapid, uniform energy transfer, overcoming the steric hindrance of the bulky pivalate group and driving the cyclization before oxidative side reactions can occur.

  • Isolation : Concentrate the crude mixture under reduced pressure and purify via flash column chromatography.

Workflow S1 1. Reagent Loading (Pivalate HCl Salt + Ketone) S2 2. Base Activation (KOAc in EtOH) S1->S2 S3 3. Microwave Irradiation (90°C, 15 min) S2->S3 S4 4. Hydrazone Formation & Cyclization S3->S4 S5 5. Isolation (Flash Chromatography) S4->S5

Step-by-step microwave-assisted experimental workflow for 4-hydrazinylphenyl pivalate hydrochloride.

References

  • [4] Fischer indole synthesis - Wikipedia. Wikimedia Foundation.

  • [6] Fischer Indole Synthesis. Alfa Chemistry.

  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Academia.edu.

  • [1] Phenylhydrazine | 100-63-0. ChemicalBook.

  • [2] The oxidation of phenylhydrazine: superoxide and mechanism. PubMed (NIH).

  • [3] US10869929B2 - Phosphonate linkers and their use to facilitate cellular retention of compounds. Google Patents.

Sources

Validation of Experimental Results Using Spectrophotometric Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Philosophy of Self-Validating Systems

In the high-stakes environment of drug development and quantitative research, data is only as valuable as the validation behind it. Spectrophotometry is often dismissed as "routine," yet it remains the primary source of error in concentration determination if not rigorously controlled.

This guide moves beyond basic operation manuals. It establishes a Self-Validating System —a protocol design where every experimental step contains an internal check that must pass before proceeding. If a checkpoint fails, the data is not just "bad"; the experiment is paused. This approach, grounded in ICH Q2(R1) guidelines, shifts the focus from post-hoc error detection to real-time quality assurance.

Strategic Instrument Selection: The Decision Matrix

Before validation begins, one must confirm that spectrophotometry is the correct tool relative to high-resolution alternatives like HPLC or fluorescence.

Comparative Analysis: UV-Vis Spectrophotometry vs. Alternatives

Table 1: Performance Metrics – UV-Vis Spectrophotometry vs. HPLC & Fluorometry

FeatureUV-Vis SpectrophotometryHPLC (High-Performance Liquid Chromatography)Fluorometry (e.g., Qubit)
Primary Utility Rapid quantification of pure analytes (DNA, Protein A280, API).Separation and quantification of complex mixtures/impurities.[1]High-sensitivity quantification of specific analytes.[2][3]
Specificity Low: Absorbs everything at

. Susceptible to buffer interference.
High: Separates analytes by retention time before detection.High: Dye-binding is specific to the target molecule.
Sensitivity (LOD) Moderate (~0.1 µg/mL).High (ng/mL to pg/mL range).Very High (pg/mL range).
Precision (RSD) < 1.0% (Instrument dependent).[4]< 0.5% (System dependent).[3][5]~2–5% (Dye stability dependent).
Throughput High (Plate readers/NanoDrop).Low to Moderate (10–30 min/sample).Moderate.
Cost/Run Negligible.High (Solvents, Columns).[5]Moderate (Reagents/Standards).

Scientist’s Insight: Use UV-Vis when your sample is >95% pure (e.g., purified protein, dissolved API powder). If you are analyzing a formulation with excipients or a cell lysate, UV-Vis will yield false positives due to lack of specificity; HPLC or Fluorometry is required.

Microvolume (NanoDrop) vs. Cuvette-Based Systems[6]

Table 2: Pathlength and Accuracy Trade-offs

ParameterMicrovolume (Pedestal)Traditional Cuvette (1 cm)
Sample Volume 0.5 – 2.0 µL100 µL – 3.0 mL
Dynamic Range Very Broad (up to 15,000 ng/µL dsDNA). Auto-ranging pathlength (0.05–1 mm).Limited (0.1 – 2.0 Abs). Requires dilution for high conc.
Low Conc. Accuracy Poor: Surface tension issues and short pathlength reduce signal-to-noise.Excellent: Long pathlength (10 mm) maximizes signal.
Validation Risk Sample column breakage; evaporation during read.Cuvette scratching; meniscus errors; carryover.

Visualizing the Logic: Selection & Validation Workflows

The following diagrams illustrate the decision logic for instrument selection and the workflow for a self-validating protocol.

Diagram 1: Instrument Selection Decision Tree

InstrumentSelection Start Start: Analyte Quantification PurityCheck Is the sample >95% Pure? Start->PurityCheck ConcCheck Expected Concentration? PurityCheck->ConcCheck Yes HPLC Select HPLC (High Specificity Required) PurityCheck->HPLC No (Complex Matrix) VolCheck Sample Volume Available? ConcCheck->VolCheck Moderate/High Fluorometry Select Fluorometry (High Sensitivity Required) ConcCheck->Fluorometry Very Low (<1 µg/mL) Cuvette Select Cuvette UV-Vis (Low Conc / High Precision) VolCheck->Cuvette > 50 µL & Low Conc NanoDrop Select Microvolume (NanoDrop) (High Conc / Sample Conservation) VolCheck->NanoDrop < 50 µL VolCheck->NanoDrop > 50 µL & High Conc

Caption: Decision logic for selecting the appropriate quantification method based on purity, concentration, and volume.

Diagram 2: The Self-Validating Protocol Workflow

ValidationWorkflow Step1 1. System Suitability (Blank Check) Check1 Abs < 0.005? Step1->Check1 Step2 2. Linearity (5-Point Curve) Check1->Step2 Pass Stop STOP: Re-Clean / Re-Pipette Check1->Stop Fail Check2 R² > 0.999? Step2->Check2 Step3 3. Accuracy & Precision (Triplicate QC Samples) Check2->Step3 Pass Check2->Stop Fail Check3 RSD < 2.0%? Step3->Check3 Final Data Validated Check3->Final Pass Check3->Stop Fail

Caption: A self-validating workflow where each stage must pass specific criteria before the experiment proceeds.

Experimental Protocol: The Self-Validating System

Objective: Validate the concentration of a purified Active Pharmaceutical Ingredient (API) or Protein using UV-Vis Spectrophotometry. Standard: Based on ICH Q2(R1) Validation of Analytical Procedures.

Phase 1: System Suitability (The "Zero" Check)

Why: To ensure the instrument, cuvette, and solvent are not contributing error.

  • Warm-up: Turn on the spectrophotometer 30 minutes prior to use to stabilize the deuterium/tungsten lamp.

  • Blanking: Load the cuvette with the exact solvent buffer used for the sample.

  • Scan: Measure absorbance at the analytical wavelength (

    
    ).
    
  • Checkpoint 1: The blank must read 0.000 ± 0.002 Abs .

    • Failure Mode: If Abs > 0.005, the cuvette is dirty or the buffer absorbs UV. Action: Clean cuvette with 50% EtOH or change buffer. Do not proceed.

Phase 2: Linearity (The Calibration Check)

Why: To prove the relationship between Absorbance and Concentration is linear (Beer-Lambert Law applies).

  • Stock Prep: Prepare a high-concentration stock standard (e.g., 1.0 mg/mL) using a Class A volumetric flask.

  • Dilution: Create 5 serial dilutions covering 80% to 120% of the target concentration.

  • Measurement: Measure each standard in triplicate.

  • Calculation: Plot Absorbance (y) vs. Concentration (x). Calculate the correlation coefficient (

    
    ).[3][6]
    
  • Checkpoint 2:

    
     must be 
    
    
    
    0.999
    .
    • Failure Mode: If

      
       = 0.98, pipetting error occurred. Action:  Discard all dilutions and restart.
      
Phase 3: Precision & Accuracy (The Reliability Check)

Why: To confirm the method is repeatable and hits the true value.

  • QC Samples: Prepare three independent samples at the target concentration (100%).

  • Read: Measure each sample 6 times (Repeatability).

  • Calculation:

    • % RSD (Precision):

      
      
      
    • % Recovery (Accuracy):

      
      
      
  • Checkpoint 3:

    • Precision: RSD must be < 2.0% (for UV-Vis).

    • Accuracy: Recovery must be 98.0% – 102.0% .

    • Failure Mode: High RSD implies instrument noise or bubbles in the cuvette. Low accuracy implies degradation of the standard.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Gungor, O. et al. (2024). Comparison of HPLC and UV spectrophotometric methods for quantification in pharmaceutical formulations. International Journal of Scientific Research & Technology. [Link]

Sources

Efficacy comparison of different hydrazine derivatives in preclinical models

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Hydrazine Pharmacophore

The hydrazine moiety (R-NH-NH-R'), characterized by a nitrogen-nitrogen single bond, serves as a high-energy pharmacophore in medicinal chemistry. Its biological activity is governed by a "double-edged" mechanism: while it provides potent alkylating or enzyme-inhibiting capabilities, it often requires metabolic activation that generates reactive intermediates (e.g., diazonium ions, free radicals).

This guide objectively compares the efficacy of established hydrazine drugs against emerging derivatives, focusing on the shift from non-selective toxicity to targeted precision in oncology and infectious disease models.

Mechanistic Categorization & Signaling Pathways

Alkylating Agents (Oncology)

Procarbazine and Dacarbazine function as prodrugs. They undergo oxidative metabolism (primarily hepatic CYP450) to form methyldiazonium ions, which methylate DNA at the O6-guanine position, triggering futile mismatch repair and apoptosis.

Enzyme Inhibitors (Infectious Disease & Neurology)

Isoniazid (INH) requires activation by the bacterial catalase-peroxidase (KatG) to form an isonicotinic acyl radical. This radical couples with NAD+ to inhibit InhA (enoyl-ACP reductase), blocking mycolic acid synthesis in Mycobacterium tuberculosis.

Emerging Kinase Inhibitors

Newer Quinazolinone-hydrazine derivatives (e.g., CM9) act as competitive inhibitors of receptor tyrosine kinases (e.g., c-MET), preventing downstream signaling (PI3K/AKT, RAS/MAPK) involved in proliferation.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the convergent activation pathways of Procarbazine and Dacarbazine leading to DNA alkylation.

HydrazineActivation Procarbazine Procarbazine (Prodrug) Azo Azoprocarbazine Procarbazine->Azo Oxidation Dacarbazine Dacarbazine (Prodrug) MTIC MTIC (Monomethyl triazeno imidazole carboxamide) Dacarbazine->MTIC CYP-mediated Demethylation CYP CYP450 (Hepatic) CYP->Procarbazine CYP->Dacarbazine Diazonium Methyldiazonium Ion (CH3-N≡N+) Azo->Diazonium Isomerization MTIC->Diazonium Spontaneous Cleavage DNA DNA Alkylation (O6-MeG) Diazonium->DNA Methyl Transfer

Caption: Convergent metabolic activation of hydrazine prodrugs to the reactive methyldiazonium ion.

Comparative Efficacy Analysis

Case Study 1: Oncology (Lymphoma & Solid Tumors)

Comparison: Procarbazine vs. Dacarbazine vs. Novel Hydrazones[1]

The Shift: Historically, Procarbazine was a cornerstone of the BEACOPP regimen for Hodgkin Lymphoma. However, preclinical and genomic data have driven a shift toward Dacarbazine (e.g., eBEACOPDac regimen) to mitigate toxicity without compromising efficacy.[2]

FeatureProcarbazineDacarbazineNovel Salicylaldehyde Hydrazones (e.g., Cmpd 12)
Mechanism DNA Alkylator (via Azoxy intermediate)DNA Alkylator (via MTIC)Unknown/Mixed (Likely kinase inhibition + alkylation)
Preclinical Efficacy (Murine) Increased lifespan by 29-32% (L1210 Leukemia, 300 mg/kg IP)Standard of care for Melanoma (B16-F1 models)IC50: 0.03 µM (K-562 Leukemia) vs Melphalan (IC50: >20 µM)
Toxicity Profile High mutagenic burden; Gonadal toxicityLower stem cell toxicity; Reduced mutagenicityHigh Selectivity Index (SI > 350 for Cmpd 12)
Key Limitation Requires extensive metabolic activation; Drug-drug interactions (MAO inhibition)Poor oral bioavailability; Light sensitivitySolubility; Stability in plasma

Field Insight: While Procarbazine is effective, its "dirty" pharmacology (MAO inhibition + high mutagenicity) makes it inferior to Dacarbazine for preserving long-term genomic health in survivors. Newer hydrazones (Compound 12) show 900-fold higher potency than Melphalan in vitro, representing the next generation of "targeted" hydrazines.

Case Study 2: Infectious Disease (Tuberculosis)

Comparison: Isoniazid (INH) vs. Novel Isoniazid-Hydrazones[3]

The Challenge: INH resistance (KatG mutations) and hepatotoxicity (via acetylhydrazine metabolite).

  • Efficacy: Novel Isatin-hydrazone derivatives (e.g., Compound 7) have demonstrated an MIC of 0.017 mM against M. tuberculosis H37Rv, which is superior to Rifampicin (0.048 mM) in the same assay.[4]

  • Safety: By blocking the terminal nitrogen, these derivatives prevent the formation of the hepatotoxic acetylhydrazine metabolite, significantly improving the Selectivity Index (SI > 4000 for some salicylhydrazones).

Detailed Experimental Protocols

Protocol A: In Vivo Tumor Xenograft Efficacy (Hydrazine Derivatives)

This protocol is designed for evaluating novel hydrazine derivatives in a B16-F1 melanoma or L1210 leukemia mouse model.

1. Preparation & Safety:

  • Warning: Hydrazines are potential carcinogens.[5] Handle in a Class II Biosafety Cabinet.

  • Formulation: Dissolve hydrophobic hydrazine derivatives in 5% DMSO + 5% Tween-80 + 90% Saline. Note: Hydrazines are sensitive to oxidation; prepare fresh daily and protect from light.

2. Tumor Implantation:

  • Inject

    
     tumor cells (suspended in 100 µL Matrigel/PBS) subcutaneously into the right flank of 6-week-old C57BL/6 mice.
    
  • Allow tumors to reach palpable size (

    
    ) before randomization (approx. 7-10 days).
    

3. Dosing Regimen (Comparative Arm):

  • Group 1 (Vehicle Control): IP injection daily.

  • Group 2 (Positive Control - Dacarbazine): 60 mg/kg, IV (tail vein), q.d. x 5 days.

  • Group 3 (Test Hydrazine): Dose escalation (e.g., 10, 30, 50 mg/kg), IP, q.d. x 14 days.

4. Endpoints & Monitoring:

  • Primary: Tumor Volume (

    
    ). Measure every 2 days.
    
  • Toxicity: Body weight (euthanize if >20% loss). Monitor for neurotoxicity (seizures/tremors), a common side effect of hydrazine-induced pyridoxine depletion.

  • Biomarker: At termination, harvest liver tissue to assess CYP450 activity and potential hepatotoxicity (H&E staining).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Optimized for hydrazine stability.

  • Seeding: Plate cancer cells (e.g., HepG2, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add serial dilutions of the hydrazine derivative.

    • Critical Step: Perform drug addition in reduced light to prevent photo-degradation of the N-N bond.

    • Controls: Include Melphalan (alkylating control) and DMSO (vehicle).

  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.[6]

  • Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Workflow Visualization: Preclinical Screening Pipeline

ScreeningPipeline Synthesis Synthesis of Hydrazine Derivative Stability Stability Check (Light/Oxidation) Synthesis->Stability InVitro In Vitro Screen (MTT Assay) Stability->InVitro Pass InVitro->Synthesis SAR Optimization Metabolism Metabolic Stability (Liver Microsomes) InVitro->Metabolism IC50 < 10 µM Toxicity Acute Toxicity (LD50 / Neurotox) Metabolism->Toxicity Active Metabolite? Efficacy In Vivo Efficacy (Xenograft) Toxicity->Efficacy Safe Dose Established

Caption: Step-wise preclinical screening pipeline for hydrazine derivatives, prioritizing stability and metabolic safety early in the process.

Summary of Key Efficacy Data

Compound ClassRepresentative AgentTarget / MechanismKey Preclinical MetricReference
Classic Alkylator ProcarbazineDNA Alkylation (O6-MeG)Increased lifespan ~30% (L1210 mice)[1]
Classic Alkylator DacarbazineDNA Alkylation (O6-MeG)High efficacy in Melanoma (B16)[2]
Novel Hydrazone Cmpd 12 (4-methoxy salicyl)Unknown (High Potency)IC50: 0.03 µM (K-562)[3]
Kinase Inhibitor CM9 (Quinazolinone)c-MET InhibitionIC50: 8.6 µM (EBC-1 Lung)[4]
Anti-TB Agent Cmpd 7 (Isatin-hydrazone)InhA InhibitionMIC: 0.017 mM (vs Rifampicin 0.048 mM)[5]

References

  • National Institutes of Health (NIH). The in vivo cytotoxic activity of procarbazine and procarbazine metabolites against L1210 ascites leukemia cells. PubMed. Available at: [Link] (Search Term: Procarbazine L1210 efficacy)

  • University of Cambridge. Replacing procarbazine with dacarbazine in escalated BEACOPP for Hodgkin lymphoma: an observational study and genomic analysis. Available at: [Link]

  • MDPI. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules, 2023.[7] Available at: [Link]

  • Frontiers in Pharmacology. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. 2022.[4][8][9] Available at: [Link]

  • Trends in Sciences. Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies. 2022.[4][8][9] Available at: [Link]

Sources

Analytical Techniques for Identifying Impurities in Hydrazinylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Framework

Hydrazinylpyrimidines are critical pharmacophores in kinase inhibitors (e.g., CDK, EGFR inhibitors). Their synthesis, typically involving nucleophilic aromatic substitution (


) of chloropyrimidines with hydrazine, presents a unique "double-edged" analytical challenge:
  • Genotoxicity: Residual hydrazine is a known mutagen (Class 1 Genotoxic Impurity) requiring low-ppm detection limits.[1]

  • Regioisomerism: The pyrimidine ring's nitrogen atoms often lead to N-1 vs. N-3 isomers or bis-substituted byproducts that are isobaric and difficult to resolve.

This guide moves beyond standard pharmacopeial methods to compare advanced analytical strategies, focusing on the trade-offs between sensitivity (LC-MS/MS), structural resolution (NMR), and routine quantitation (Derivatization-HPLC).

Impurity Genesis in Hydrazinylpyrimidine Synthesis[2]

Understanding the origin of impurities is the first step in selecting the correct analytical tool.

Visualization: Reaction Pathway & Impurity Formation

G SM Start: Chloropyrimidine Prod Target: Hydrazinylpyrimidine SM->Prod SnAr (Main) Imp2 Impurity B: Regioisomers (N1/N3) SM->Imp2 Tautomeric Attack Hyd Reagent: Hydrazine Hydrate Hyd->Prod Imp1 Impurity A: Residual Hydrazine (GTI) Hyd->Imp1 Unreacted Imp3 Impurity C: Bis-hydrazinyl Dimer Prod->Imp3 Over-reaction Imp4 Impurity D: Oxidative Azo-dimers Prod->Imp4 Air Oxidation

Caption: Genesis of key impurities during nucleophilic aromatic substitution. Note the divergence into genotoxic residues (Red) and structural isomers (Yellow).

Comparative Analysis of Analytical Techniques

Tier 1: Trace Analysis of Residual Hydrazine (GTI)

Objective: Quantify hydrazine at <1 ppm levels in a complex matrix.

Comparison: Direct Analysis vs. Derivatization

FeatureMethod A: HPLC-UV with HNA DerivatizationMethod B: GC-MS (Acetone Derivatization)Method C: Ion Chromatography (Direct)
Principle Reaction with 2-Hydroxy-1-naphthaldehyde (HNA) forms a stable hydrazone absorbing at 406 nm.[2]Reaction with acetone forms volatile acetone azine.Electrochemical detection of free hydrazine.
Sensitivity (LOD) High (< 0.1 ppm) High (0.05 ppm)Moderate (1-5 ppm)
Matrix Tolerance Excellent. 406 nm detection avoids UV interference from the API (usually <300 nm).Good, but non-volatile API residues can foul GC liners.Poor. High salt/API concentrations suppress signal.
Throughput Moderate (Requires incubation).High (In-situ derivatization possible).Moderate.
Verdict Preferred for QC. Robust, uses standard HPLC equipment, and highly selective.Preferred for R&D. Good for volatile matrices but requires MS maintenance.Not recommended for drug substance release.
Tier 2: Structural Elucidation of Regioisomers

Objective: Distinguish N-1 vs. N-3 isomers which have identical mass (isobaric).

Comparison: LC-MS/MS vs. 2D-NMR

  • LC-MS/MS: Often fails to distinguish regioisomers unless they have distinct fragmentation pathways (e.g., proximity effects). It relies heavily on chromatographic separation.[3]

  • 2D-NMR (HMBC/NOESY): The gold standard for identification. Nitrogen-proton correlations (

    
     HMBC) definitively assign the substitution site.
    

Recommendation: Use 2D-NMR for reference standard characterization during development. Transfer the separation conditions to a HILIC or PFP (Pentafluorophenyl) HPLC method for routine QC, as C18 columns often fail to resolve polar pyrimidine isomers.

Detailed Experimental Protocols

Protocol A: Determination of Hydrazine via HNA Derivatization (HPLC-UV)

Rationale: This method shifts the detection wavelength to the visible region (406 nm), eliminating interference from the pyrimidine backbone.

Reagents:

  • Derivatizing Agent: 2-Hydroxy-1-naphthaldehyde (HNA).[2]

  • Diluent: Acetonitrile (ACN).

Workflow:

  • Preparation of Reagent: Dissolve 100 mg HNA in 100 mL ACN.

  • Sample Preparation: Dissolve 50 mg of Hydrazinylpyrimidine API in 10 mL of diluent.

  • Derivatization:

    • Mix 1.0 mL Sample Solution + 1.0 mL HNA Reagent.

    • Add 10 µL phosphate buffer (pH 3.0) to catalyze hydrazone formation.

    • Incubate: 60°C for 30 minutes.

    • Cool to room temperature.[4][5]

  • HPLC Conditions:

    • Column: C18 (e.g., Zorbax Eclipse XDB, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN.

    • Gradient: 40% B to 90% B over 15 mins.

    • Detection: 406 nm (Critical for selectivity).[2]

Validation Criteria:

  • Specificity: The HNA-Hydrazine peak must be resolved (>1.5) from excess HNA reagent.[4]

  • Linearity: 0.05 ppm to 10 ppm relative to API concentration.

Protocol B: Regioisomer Identification via LC-MS/MS

Rationale: While NMR is definitive, LC-MS is required for high-sensitivity impurity profiling (<0.1%).

Workflow:

  • Column Selection: Use a PFP (Pentafluorophenyl) column. The fluorine-ring interactions offer superior selectivity for positional isomers of aromatic heterocycles compared to C18.

  • MS Conditions:

    • Source: ESI Positive.

    • Scan Type: Product Ion Scan (MS2) of parent [M+H]+.

  • Differentiation Logic:

    • Look for "Ortho Effect" losses. If the hydrazine is adjacent to a ring nitrogen or another substituent, unique neutral losses (e.g.,

      
       vs 
      
      
      
      ) may occur.
    • Compare Retention Time (RT) with NMR-validated standards.

Analytical Decision Tree

Use this logic flow to select the appropriate technique based on the development stage and impurity type.

DecisionTree Start Impurity Identification Need Type Impurity Type? Start->Type Hydrazine Residual Hydrazine (Genotoxic) Type->Hydrazine Isomer Regioisomer / Dimer (Structural) Type->Isomer QuantLevel Quantitation Level? Hydrazine->QuantLevel Charac Characterization Stage Isomer->Charac LimitTest Limit Test (<1 ppm) QuantLevel->LimitTest HighLevel Process Control (>100 ppm) QuantLevel->HighLevel Method1 HPLC-UV (HNA Derivatization) *Recommended* LimitTest->Method1 Method2 Titration or Direct HPLC HighLevel->Method2 ID Structure ID (R&D) Charac->ID Routine Routine QC Charac->Routine Method3 2D NMR (HMBC/NOESY) ID->Method3 Method4 HPLC (PFP/HILIC) + UV/MS Routine->Method4

Caption: Decision matrix for selecting analytical methods based on impurity classification and development phase.

References

  • BenchChem. (2025).[4][5][6] Application Notes and Protocols for HPLC Analysis using Heptyl-Hydrazine Sulfate Derivatization. Retrieved from

  • Pharma Focus Asia. (2016). Case Study: A Simple And Sensitive Method To Analyze Genotoxic Impurity Hydrazine In Pharmaceutical Materials. Retrieved from

  • Sun, M., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. PubMed. Retrieved from

  • SIELC Technologies. (2025). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from

  • Chimia. (2020). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from

Sources

Characterization of 4-hydrazinylphenyl benzenesulfonate using FTIR and NMR

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of drug discovery, I frequently encounter the challenge of selecting and validating the right synthetic building blocks. Hydrazine derivatives are foundational to medicinal chemistry, but their structural nuances dramatically impact both their biological efficacy and their stability.

This guide provides an in-depth, objective comparison of 4-hydrazinylphenyl benzenesulfonate (4-HPBS) against standard alternatives, supported by rigorous, self-validating Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) characterization protocols.

Product Performance & Alternative Comparison

When designing targeted therapeutics—such as novel anti-breast cancer agents—the choice of the hydrazine scaffold is critical. 4-HPBS has recently emerged as a highly potent candidate, demonstrating nanomolar activity against specific cancer cell lines[1]. To understand its value, we must compare it against traditional alternatives like Phenylhydrazine (a ubiquitous building block) and 4-Hydrazinylbenzenesulfonamide (a COX-2 inhibitor precursor)[2].

Comparative Efficacy and Stability Profile
Feature4-Hydrazinylphenyl Benzenesulfonate (Target)4-Hydrazinylbenzenesulfonamide (Alternative)Phenylhydrazine (Baseline)
Structural Class Sulfonate EsterPrimary SulfonamideUnsubstituted Hydrazine
Primary Application Anti-breast cancer scaffold[1]Celecoxib (COX-2) precursor[2]General synthetic reagent
Biological Activity IC50 = 9.32 nM (MCF-7 cell line)[3]Anti-inflammatory baseline[2]Highly toxic, non-specific
Chemical Stability Moderate (Requires protection from strong nucleophiles to prevent ester cleavage)High (Stable sulfonamide bond)Low (Prone to rapid oxidation)
Spectral Differentiator Strong S=O ester stretch (~1370 cm⁻¹)[4]Primary sulfonamide N-H (~3200 cm⁻¹)Absence of S=O bands

The Causality of Performance: The exceptional nanomolar activity of 4-HPBS against the MCF-7 breast cancer cell line[3] is directly linked to its benzenesulfonate ester linkage. Unlike the highly stable sulfonamide alternative, the sulfonate ester provides optimal lipophilicity for cellular penetration while acting as a tuned leaving group or hydrogen-bond acceptor within the target kinase active site.

Synthesis & Analytical Workflow

The synthesis of 4-HPBS relies on the precise reduction of 4-nitrophenyl benzenesulfonate, followed by diazotization and a secondary reduction[5]. Tracking this pathway requires orthogonal analytical techniques to ensure the ester linkage survives the harsh reduction conditions.

G A 4-Nitrophenyl Benzenesulfonate B Reduction (SnCl2 / HCl) A->B C 4-Aminophenyl Benzenesulfonate B->C D Diazotization (NaNO2 / HCl, 0-5°C) C->D E Reduction (SnCl2) D->E F 4-Hydrazinylphenyl Benzenesulfonate E->F G FTIR Analysis (Identify N-H, S=O) F->G H NMR Analysis (1H & 13C Chemical Shifts) F->H

Workflow detailing the synthesis and analytical characterization of 4-HPBS.

FTIR Characterization: Tracking Functional Group Conversion

FTIR is the frontline tool for validating the conversion of the nitro precursor to the hydrazine product without compromising the sulfonate ester[1].

Diagnostic FTIR Spectral Markers
Functional GroupExpected Wavenumber (cm⁻¹)Causality / Diagnostic Value
N-H Stretch 3300 - 3430Confirms successful reduction of the diazonium intermediate to hydrazine[4].
C=C Aromatic 1580 - 1600Validates the integrity of the sp² hybridized aromatic rings[6].
S=O (Asymmetric) ~1365 - 1370Critical marker: Proves the benzenesulfonate ester linkage remains intact[4].
S=O (Symmetric) ~1150 - 1180Secondary confirmation of the sulfonate group[4].
Self-Validating ATR-FTIR Protocol

Why this works: Attenuated Total Reflectance (ATR) eliminates the need for KBr pressing, which can introduce hygroscopic water that masks the critical N-H stretching region.

  • System Purge & Background Calibration: Clean the ATR diamond crystal with anhydrous isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: A perfectly flat baseline in the 3300–3400 cm⁻¹ region confirms the absence of atmospheric water vapor, ensuring any peaks detected belong strictly to the sample's N-H bonds.

  • Sample Application: Apply 2-5 mg of desiccated 4-HPBS powder directly onto the crystal. Apply maximum consistent pressure using the anvil to ensure uniform contact with the evanescent wave.

  • Spectral Acquisition: Run the sample scan. Validate product identity by cross-referencing the simultaneous presence of the N-H stretch (~3427 cm⁻¹) and the S=O stretch (~1368 cm⁻¹)[4].

NMR Characterization: Structural Elucidation

While FTIR confirms functional groups, Multinuclear NMR is required to map the exact atomic connectivity and verify the purity of the synthesized 4-HPBS[1].

Diagnostic NMR Chemical Shifts (in DMSO-d6)
NucleusChemical Shift (ppm)MultiplicityCausality / Diagnostic Value
¹H ~7.0 - 8.0Broad SingletsExchangeable N-H protons. Highly sensitive to solvent hydrogen bonding[4].
¹H 6.8 - 8.8Multiplets / DoubletsAromatic protons. Shifts upfield upon reduction of the nitro group due to the electron-donating nature of the new hydrazine group[4].
¹³C 121.0 - 150.8N/AAromatic carbons. The quaternary carbon shifts confirm the exact attachment point of the sulfonate ester[4].
Self-Validating Multinuclear NMR Protocol

Why this works: Hydrazine derivatives undergo rapid proton exchange in protic solvents or CDCl3, which broadens or completely erases the N-H signals. Using anhydrous DMSO-d6 locks these protons in place via localized hydrogen bonding.

  • Solvent Selection & Preparation: Dissolve 15-20 mg of 4-HPBS in 0.6 mL of anhydrous DMSO-d6.

  • Shimming & Tuning: Perform rigorous gradient shimming on the deuterium lock signal.

    • Validation Check: The residual DMSO solvent peak must resolve into a sharp, distinct quintet at exactly 2.50 ppm. If this peak is broad, the magnetic field is inhomogeneous, and the complex aromatic multiplets (6.8–8.8 ppm) will overlap unacceptably.

  • Acquisition & Integration: Acquire ¹H (16 scans) and ¹³C (512 scans) spectra.

    • Validation Check: Set the integration of the isolated benzenesulfonate aromatic protons to exactly 5.00. The integration of the remaining aromatic region must yield exactly 4.00 protons, confirming the 1:1 ratio of the two rings and validating the absence of cleaved byproducts[4].

References

  • Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines. National Library of Medicine (PMC).[Link]

  • Synthesis, spectroscopic, and theoretical analysis of Ru(II)-phenylhydrazine complex. SCIDAR.[Link]

  • Synthesis scheme of the 4-hydrazinylphenyl benzenesulfonate 5. ResearchGate.[Link]

  • Rationally Designed InhA Inhibitors: A Comparative Anti‐Tubercular Activity Study of Sulfonate Esters of Isoniazid Hydrazones and Their Structurally Flexible Benzyl Analogues. National Library of Medicine (PMC).[Link]

Sources

A Comparative Guide to the Biological Activities of Hydrazine Derivatives: A Cross-Validation with Published Literature

Author: BenchChem Technical Support Team. Date: March 2026

The versatile chemical scaffold of hydrazine and its derivatives has long been a fertile ground for the discovery of novel therapeutic agents. The presence of the reactive hydrazide-hydrazone moiety (-CONH-N=CH-) imparts a wide range of biological activities, making these compounds a subject of intense research in medicinal chemistry.[1][2][3][4][5] This guide provides a comparative analysis of the multifaceted pharmacological landscape of hydrazine derivatives, with a focus on their anticancer, antimicrobial, and antidepressant properties. By cross-validating our findings with published literature, we aim to offer researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed protocols.

Anticancer Activity of Hydrazine Derivatives: Targeting Cellular Proliferation

Hydrazine derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines.[6][7][8][9][10] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and metastasis.[7][9]

Comparative Efficacy of Anticancer Hydrazine Derivatives

The following table summarizes the in vitro cytotoxic activity of selected hydrazine derivatives from recent literature, highlighting their potency against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
3c (5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide)A549 (Lung Carcinoma)Lower than Cisplatin[6][7]
17 (a quinoline derivative)SH-SY5Y (Neuroblastoma)Not specified, but showed 82% reduction in cell viability at 10 µM[9]
17 (a quinoline derivative)Kelly (Neuroblastoma)Not specified, but showed 96% reduction in cell viability at 10 µM[9]
22 (a quinoline hydrazide)Neuroblastoma cellsMicromolar potency[9]
2f (a Tetracaine derivative)Colo-205 (Colon Cancer)50.0[10]
2m (a Tetracaine derivative)Colo-205 (Colon Cancer)20.5[10]
2k (a Tetracaine derivative)HepG2 (Liver Cancer)30.5[10]
2s (a Tetracaine derivative)HepG2 (Liver Cancer)20.8[10]
9a MDA-MB-231 (Breast Cancer)24.9 ± 1.2[8]
13a MDA-MB-231 (Breast Cancer)13.9 ± 1.7[8]
13b C6 (Glioma)15.9 ± 3.1[8]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[6][7][8][11]

Principle: The assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the hydrazine derivatives and a positive control (e.g., Cisplatin or Doxorubicin) in culture medium.[6][10] Add the compounds to the respective wells and incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.[12]

Diagram of the MTT Assay Workflow:

MTT_Assay A Seed Cells in 96-well Plate B Treat with Hydrazine Derivatives A->B 24h Incubation C Add MTT Reagent B->C 24-72h Incubation D Incubate and Allow Formazan Formation C->D 4h Incubation E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow of the MTT assay for assessing cell viability.

Antimicrobial Prowess of Hydrazine Derivatives: Combating Bacterial and Fungal Pathogens

Hydrazide-hydrazone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][2][4][13][14][15][16] The azomethine group (-NHN=CH-) is often implicated as a key pharmacophore responsible for their antimicrobial effects.[13]

Comparative Efficacy of Antimicrobial Hydrazine Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of various hydrazine derivatives against different microbial strains, showcasing their potent antimicrobial activity.

Compound Class/IDMicrobial StrainMIC (µg/mL)Reference
1,2-dihydropyrimidine derivatives (21, 22)M. luteus0.08[1]
Nicotinic acid hydrazide-hydrazones (33, 34)P. aeruginosa0.22 and 0.19[1]
Hydrazide-hydrazone of 5-nitrofuran-2-carboxylic acid (24, 25, 26)S. epidermidis, S. aureus, B. subtilis, B. cereus0.48–15.62[16]
1,2,3-thiadiazole derivative (28)Staphylococcus spp.1.95[16]
Hydrazide hydrazone (5f)B. subtilisNot specified, but showed strong activity[13]
Hydrazone derivative (53)Mycobacterium tuberculosis1.56[17]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20][21]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible turbidity after incubation.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the hydrazine derivative in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[21]

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

  • Confirmation: The results can be confirmed by plating the contents of the clear wells onto agar plates to determine the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC).

Diagram of the Broth Microdilution Method:

Broth_Microdilution A Serial Dilution of Hydrazine Derivative C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate C->D 18-24h E Visually Assess for Growth (Turbidity) D->E F Determine MIC E->F

Caption: Workflow for MIC determination by broth microdilution.

Hydrazine Derivatives as Antidepressants: The Legacy of MAO Inhibition

The discovery of the antidepressant properties of iproniazid, a hydrazine derivative originally developed for tuberculosis, marked a turning point in the treatment of depression.[22][23][24] This led to the development of a class of drugs known as monoamine oxidase inhibitors (MAOIs).[25][26][27]

Mechanism of Action: Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidase (MAO) is an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[23][27][28] Deficiencies in these neurotransmitters are linked to the pathophysiology of depression.[23][24] Hydrazine derivatives like iproniazid act as irreversible inhibitors of both MAO-A and MAO-B isoforms, leading to an increase in the synaptic levels of these neurotransmitters and thereby alleviating depressive symptoms.[22][27]

Diagram of MAO Inhibition by Hydrazine Derivatives:

Caption: Mechanism of action of hydrazine-based MAOIs.

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Several methods are available to assess the inhibitory activity of compounds against MAO-A and MAO-B, including spectrophotometric, fluorometric, and chromatographic techniques.[28][29][30][31][32] A common approach is a peroxidase-linked spectrophotometric assay.[30]

Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., tyramine or a specific substrate for each isoform), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ oxidizes a chromogenic substrate, leading to a color change that can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and their respective substrates (e.g., serotonin for MAO-A, benzylamine for MAO-B).[31]

  • Inhibitor Incubation: In a 96-well plate, pre-incubate the MAO enzymes with various concentrations of the hydrazine derivative or a known MAO inhibitor (e.g., clorgyline for MAO-A, deprenyl for MAO-B) for a defined period.[31]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Detection: After a specific incubation time, add a detection reagent containing HRP and a chromogenic substrate (e.g., Amplex Red or 4-aminoantipyrine/vanillic acid).[30][31]

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence of the resulting colored/fluorescent product using a microplate reader.

  • Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound. Determine the IC50 value by plotting the inhibition percentage against the compound concentration.

Conclusion

This guide has provided a comparative overview of the significant biological activities of hydrazine derivatives, substantiated by data from the published literature. The versatility of the hydrazide-hydrazone scaffold continues to inspire the design and synthesis of novel compounds with potent anticancer, antimicrobial, and antidepressant properties. The detailed experimental protocols and visual workflows presented herein are intended to serve as a practical resource for researchers in the field of drug discovery and development, facilitating the cross-validation and advancement of findings in this exciting area of medicinal chemistry.

References

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  • Kumar, P., & Singh, S. (2020). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Current Research in Toxicology, 1, 100007. [Link]

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  • Darwish, E. S., Al-Salahi, R., & Marzouk, M. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2, 4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 15(4), 1743-1748. [Link]

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Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling 4-Hydrazinylphenyl Pivalate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in pharmaceutical synthesis—frequently utilized in the preparation of substituted indoles or pyrazoles via Fischer indole synthesis—4-Hydrazinylphenyl pivalate hydrochloride (CAS: 1187927-89-4) requires rigorous handling protocols. Because it contains a reactive hydrazine moiety and is supplied as a hydrochloride salt, it presents specific acute toxicity, reactivity, and irritant risks[1].

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe handling, transfer, and disposal of this compound.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the mechanistic nature of the chemical's hazards. The hydrazine group (-NH-NH₂) is a strong nucleophile and reducing agent. In biological systems, hydrazines can react with endogenous carbonyls, leading to toxicity [1]. Furthermore, its form as a hydrochloride salt increases its water solubility, enhancing bioavailability if accidentally ingested or inhaled as dust.

Table 1: Quantitative Chemical and Hazard Data

Property / ClassificationSpecification
Chemical Name 4-Hydrazinylphenyl pivalate hydrochloride
CAS Number 1187927-89-4
Molecular Formula C₁₁H₁₇ClN₂O₂
Molecular Weight 244.72 g/mol
Physical State Solid (Crystalline powder)
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE) Matrix

Safety protocols must be grounded in causality. The following PPE specifications are dictated by the physical state of the chemical and its specific GHS hazard classifications [2].

Table 2: PPE Specifications & Selection Rationale

Protection CategorySpecificationCausality / Rationale
Hand Protection Double Nitrile Gloves (≥ 6 mil)Nitrile provides robust resistance to solid salts. Double gloving ensures an uncontaminated inner layer if the outer layer is compromised during bulk transfer.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against severe eye irritation (H319) from airborne dust. Standard safety glasses lack the necessary orbital seals.
Respiratory N95 or P100 Particulate RespiratorRequired if handling outside a certified fume hood. Filters fine crystalline dust to prevent respiratory tract irritation (H335).
Body Protection Flame-Resistant (FR) Lab CoatWhile the salt itself is not highly flammable, hydrazine derivatives are almost exclusively reacted in flammable organic solvents (e.g., DMF, Ethanol).

Operational Workflow & Logical Controls

The relationship between the inherent hazards of 4-Hydrazinylphenyl pivalate hydrochloride and the required engineering/PPE controls is mapped below.

HazardLogic H1 Airborne Particulates (H335, H319) C1 Fume Hood (Primary Control) H1->C1 C2 N95/P100 Respirator (Secondary Control) H1->C2 H2 Dermal & Oral Toxicity (H302, H315) C3 Double Nitrile Gloves & FR Lab Coat H2->C3 A1 Safe Weighing & Transfer C1->A1 C2->A1 C3->A1

Fig 1: Logical relationship between specific chemical hazards and required safety controls.

Experimental Protocols: Handling & Transfer

Standard weighing procedures often fail when handling reactive hydrochloride salts due to static electricity and aerosolization. Use the following self-validating protocol to ensure absolute containment.

Protocol A: Anti-Static Weighing and Transfer
  • Causality: Hydrochloride salts are highly susceptible to static charge. Using standard plastic weigh boats can repel the powder, aerosolizing it and drastically increasing the inhalation risk.

  • Step 1 (Preparation): Wipe down the fume hood surface with a damp cloth to capture stray dust. Lay down a disposable, static-dissipative bench pad.

  • Step 2 (Tool Selection): Use a grounded metal spatula or an anti-static ceramic spatula.

  • Step 3 (Vessel Selection): Tare a sealable glass vial (e.g., a scintillation vial) directly on the balance. Do not use open plastic weigh boats.

  • Step 4 (Transfer): Carefully transfer the solid into the vial. Cap the vial immediately after reaching the desired mass before removing it from the balance.

  • Step 5 (Self-Validation System): After the transfer is complete, perform a wet-wipe of the bench pad using a pH indicator swab. Because the compound is a hydrochloride salt, an acidic reading (pH < 5) indicates a containment breach (invisible spilled powder). If breached, roll the pad inwards and dispose of it as hazardous waste.

Spill Response & Decontamination

Hydrazines are reactive reducing agents. While bleach (sodium hypochlorite) effectively oxidizes hydrazines to inert nitrogen gas, applying bleach directly to a hydrochloride salt can generate toxic chlorine gas [3].

Protocol B: Phased Neutralization of Spills
  • Step 1 (Physical Removal): For visible powder, do not dry sweep . Cover the spill with wet paper towels to dissolve and capture the solid without generating dust.

  • Step 2 (pH Neutralization): Spray the affected area with a 5% sodium bicarbonate (baking soda) solution to neutralize the hydrochloride acid component.

  • Step 3 (Self-Validation System): Observe the area closely. The cessation of effervescence (bubbling) confirms the acid has been fully neutralized, making it safe to proceed to oxidation.

  • Step 4 (Chemical Oxidation): Only after bubbling stops, apply a 5% sodium hypochlorite (bleach) solution to oxidize the remaining hydrazine residue. Leave for 15 minutes.

  • Step 5 (Final Cleanup): Wipe the area with damp paper towels and dispose of all materials in a sealed, chemically compatible solid waste container.

Waste Disposal Plan

Improper disposal of hydrazine derivatives can lead to dangerous cross-reactions in waste streams.

  • Solid Waste: Collect all contaminated wipes, bench pads, and empty chemical bottles in a chemically compatible, sealable container (e.g., HDPE). Label explicitly as "Hazardous Waste - Toxic/Irritant Solid (Hydrazine derivative)".

  • Liquid Waste: Segregate liquid waste based on the reaction solvent (halogenated vs. non-halogenated). Critical: Never mix unreacted hydrazine waste with strong oxidizers (e.g., peroxides, nitric acid) or heavy metal solutions in the waste stream, as this can trigger violent exothermic decomposition.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9321, Hydrazine". National Library of Medicine. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132". United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.